Cy3-PEG-Thiol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C45H57N3O3S |
|---|---|
Peso molecular |
720.0 g/mol |
Nombre IUPAC |
7-[1,1-dimethyl-2-[(E,3E)-3-(1,1,3-trimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-2H-benzo[e]indol-3-yl]-N-[2-[2-(2-sulfanylethoxy)ethoxy]ethyl]heptanamide |
InChI |
InChI=1S/C45H57N3O3S/c1-44(2)39(47(5)37-24-22-33-15-9-11-17-35(33)42(37)44)19-14-20-40-45(3,4)43-36-18-12-10-16-34(36)23-25-38(43)48(40)27-13-7-6-8-21-41(49)46-26-28-50-29-30-51-31-32-52/h9-12,14-20,22-25,40,52H,6-8,13,21,26-32H2,1-5H3,(H,46,49)/b20-14+,39-19+ |
Clave InChI |
CEAVLSXNLZQIHN-OMLNWUNQSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to Cy3-PEG-Thiol: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cyanine3-polyethylene glycol-Thiol (Cy3-PEG-Thiol) products, focusing on their molecular weight variations, key applications in biomedical research, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and molecular biology.
Introduction to this compound
This compound is a fluorescent labeling reagent that combines the bright and photostable cyanine (B1664457) dye, Cy3, with a flexible polyethylene (B3416737) glycol (PEG) linker, terminating in a reactive thiol (-SH) group. This trifunctional molecule is a powerful tool for the specific labeling and tracking of biomolecules. The Cy3 fluorophore allows for sensitive detection in the orange-red region of the spectrum, while the PEG linker enhances solubility, reduces immunogenicity, and provides spatial separation between the dye and the target molecule. The terminal thiol group enables covalent conjugation to various functional groups, most notably maleimides, through a stable thioether bond.
Molecular Weight of this compound Products
The molecular weight of this compound products is primarily determined by the length of the PEG linker. A variety of products with different PEG chain lengths are commercially available to suit diverse experimental needs. The choice of PEG linker length can influence the solubility, hydrodynamic radius, and steric accessibility of the resulting conjugate. Below is a summary of commonly available this compound products and their corresponding molecular weights.
| Product Name | PEG Linker Molecular Weight (Da) | Total Molecular Weight (Approx. Da)* | Supplier Examples |
| This compound | 1,000 | ~1,700 | MedchemExpress |
| This compound | 2,000 | ~2,700 | Nanocs, MedchemExpress, Biopharma PEG[1][2] |
| This compound | 3,400 | ~4,100 | Nanocs, MedchemExpress[3][4][5] |
| This compound | 5,000 | ~5,700 | Nanocs, MedchemExpress[5][6] |
| This compound | 10,000 | ~10,700 | MedchemExpress |
Note: The total molecular weight is an approximation, accounting for the mass of the Cy3 dye and the terminal functional groups in addition to the PEG linker.
Experimental Protocols: Thiol-Maleimide Conjugation
The most common application of this compound is its conjugation to molecules containing a maleimide (B117702) group. This reaction, known as a thiol-maleimide ligation or Michael addition, is highly specific and efficient under mild conditions, making it ideal for bioconjugation.
Materials
-
This compound
-
Maleimide-activated biomolecule (e.g., protein, antibody, or synthetic peptide)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5. Avoid buffers containing thiols (e.g., DTT).
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds in proteins.
-
Quenching Reagent: Free cysteine or β-mercaptoethanol.
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
General Protocol for Protein Labeling
-
Preparation of the Biomolecule:
-
Dissolve the maleimide-activated protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols for other purposes (not for the maleimide reaction), treat with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature. Note that the thiol on the this compound will react with the maleimide on the protein.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the this compound reagent over the maleimide-activated protein is recommended as a starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., free cysteine) in excess to react with any unreacted this compound.
-
-
Purification of the Conjugate:
-
Remove the excess unconjugated this compound and quenching reagent by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
-
Visualization of Signaling Pathways
Cy3-labeled biomolecules are invaluable tools for visualizing and tracking cellular processes, including signaling pathways. By conjugating this compound to antibodies, ligands, or inhibitors, researchers can monitor the localization, trafficking, and interactions of key signaling proteins.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Ras-Raf-MEK-ERK pathway, is a central signaling route that regulates cell proliferation, differentiation, and survival. Fluorescent probes are instrumental in dissecting the spatio-temporal dynamics of this pathway. For instance, a Cy3-labeled antibody against a specific phosphorylated form of ERK can be used to visualize its activation and nuclear translocation upon growth factor stimulation.
Caption: The MAPK/ERK signaling cascade.
GPCR Signaling Pathway
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes. Fluorescently labeled ligands, such as a Cy3-conjugated agonist or antagonist, are powerful tools to study GPCR binding, trafficking, and downstream signaling. For example, visualizing the internalization of a Cy3-labeled ligand can provide insights into receptor desensitization and recycling.
References
- 1. Visualizing cellular heterogeneity by quantifying the dynamics of MAPK activity in live mammalian cells with synthetic fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamics of the Ras/ERK MAPK cascade as monitored by fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dynamics of the Ras/ERK MAPK Cascade as Monitored by Fluorescent Probes* | Semantic Scholar [semanticscholar.org]
Technical Guide: Spectroscopic Properties of Cy3-PEG-Thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic properties of Cy3-PEG-Thiol, a widely utilized fluorescent probe in biological research and drug development. The document details the absorption and emission spectral data, outlines comprehensive experimental protocols for their determination, and presents a visual workflow of the experimental process.
Core Spectroscopic Data
The photophysical properties of this compound are primarily determined by the Cyanine-3 (Cy3) fluorophore. The polyethylene (B3416737) glycol (PEG) linker and the terminal thiol group have a negligible effect on the spectral characteristics. The key quantitative data for Cy3 are summarized in the table below. It is important to note that minor variations in peak wavelengths and quantum yield can occur depending on the solvent, pH, and the local molecular environment.
| Parameter | Value | Notes |
| Absorption Maximum (λabs) | ~550 - 555 nm[1][2][3][4] | The peak wavelength at which the molecule absorbs light most efficiently. |
| Emission Maximum (λem) | ~568 - 570 nm[1][3][4][5] | The peak wavelength of the emitted fluorescence after excitation. |
| Molar Extinction Coefficient (ε) | ~150,000 cm-1M-1[5] | A measure of how strongly the molecule absorbs light at a given wavelength. |
| Fluorescence Quantum Yield (Φ) | ~0.15 in PBS[5][6] | The ratio of photons emitted to photons absorbed, indicating the efficiency of fluorescence. This value can be influenced by the molecular environment.[7] |
Experimental Protocols
Accurate determination of the spectroscopic properties of this compound requires precise experimental procedures. The following sections detail the methodologies for measuring absorption and emission spectra, as well as for determining the fluorescence quantum yield.
Measurement of Absorption Spectrum
The absorption spectrum is measured using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λabs).
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), deionized water, or ethanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a dilute sample with an absorbance value at the expected maximum of less than 1.0 to ensure linearity.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that brackets the expected absorption maximum, typically from 400 nm to 650 nm for Cy3.
-
Data Acquisition:
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the cuvette containing the this compound solution.
-
Measure the absorption spectrum of the sample.
-
-
Data Analysis: The wavelength corresponding to the highest peak in the absorption spectrum is the λabs. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette.
Measurement of Emission Spectrum
The emission spectrum is measured using a spectrofluorometer to identify the wavelength of maximum emission (λem).
Materials:
-
This compound solution (as prepared for absorption measurement)
-
Spectrofluorometer
-
Fluorescence cuvettes (quartz or appropriate material)
Procedure:
-
Sample Preparation: Use a dilute solution of this compound with an absorbance at the excitation wavelength below 0.1 to avoid inner filter effects.[8]
-
Spectrofluorometer Setup:
-
Set the excitation wavelength to the determined λabs (e.g., 550 nm).
-
Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend beyond the expected emission maximum (e.g., 560 nm to 700 nm).
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Data Acquisition:
-
Measure the fluorescence emission spectrum of the pure solvent (blank) to check for background fluorescence.
-
Measure the fluorescence emission spectrum of the this compound solution.
-
-
Data Analysis: The wavelength corresponding to the highest peak in the emission spectrum is the λem. If necessary, subtract the blank spectrum from the sample spectrum.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is often determined using a comparative method, referencing a standard with a known quantum yield.
Materials:
-
This compound solution
-
A fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of solutions of both the this compound (sample) and the fluorescent standard with absorbances at the chosen excitation wavelength ranging from 0.02 to 0.1.
-
Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence:
-
For each solution, measure the integrated fluorescence intensity (the area under the emission curve) using the spectrofluorometer.
-
Ensure that the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstandard * (Gradientsample / Gradientstandard) * (η2sample / η2standard) where Φ is the quantum yield and η is the refractive index of the solvent.[8]
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the absorption and emission spectra of this compound.
Caption: Workflow for determining absorption and emission spectra.
References
- 1. Cy3 PEG Thiol, Cy3-PEG-SH [nanocs.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cy3-PEG-SH, Fluorescent PEG Derivatives - Biopharma PEG [biochempeg.com]
- 4. Spectrum [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Quantum Yield [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide to Cy3-PEG-Thiol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent labeling reagent, Cy3-PEG-Thiol (Cy3-PEG-SH). This molecule is a cornerstone in various biological and pharmaceutical research fields due to its unique combination of a bright, photostable cyanine (B1664457) dye (Cy3), a biocompatible polyethylene (B3416737) glycol (PEG) spacer, and a reactive thiol group. This document will delve into its chemical structure, physicochemical properties, and key applications, providing detailed experimental protocols and visual workflows to facilitate its effective use in the laboratory.
Core Concepts: The Tripartite Structure of this compound
This compound is a heterobifunctional molecule engineered for specific labeling and detection. Its functionality arises from its three key components:
-
Cy3 (Cyanine3): A member of the cyanine dye family, Cy3 is a bright fluorescent probe that excites maximally at approximately 550 nm and emits in the orange-red region of the spectrum at around 570 nm.[1][2][3] Its high molar extinction coefficient and good quantum yield contribute to its strong fluorescent signal, making it readily detectable in various imaging applications.[1][2][3]
-
PEG (Polyethylene Glycol): The PEG linker is a flexible, hydrophilic polymer. Its inclusion in the molecule offers several advantages, including increased water solubility, reduced non-specific binding to surfaces and proteins, and improved in vivo pharmacokinetic properties for drug delivery applications. The length of the PEG chain can be varied to modulate the distance between the fluorophore and the target molecule and to optimize solubility and steric hindrance.
-
Thiol (-SH): The terminal thiol group is a reactive handle that enables the covalent conjugation of the Cy3-PEG moiety to other molecules. It readily reacts with maleimide (B117702) groups to form a stable thioether bond, a common strategy for labeling proteins, peptides, and other biomolecules at specific cysteine residues or other engineered thiol sites.[4][5][6]
Physicochemical Properties
The properties of this compound are crucial for its application in sensitive biological experiments. The following table summarizes its key physicochemical characteristics.
| Property | Value | Source(s) |
| Appearance | Pink or pink-purple solid or viscous liquid (depends on MW) | [5] |
| Excitation Maximum (λex) | ~550 - 555 nm | [1][2] |
| Emission Maximum (λem) | ~570 - 572 nm | [1] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [1][2] |
| Quantum Yield | ~0.15 - 0.24 | [1] |
| Solubility | Soluble in aqueous solutions and most organic solvents (e.g., DMSO, DMF) | [3][5] |
| Purity | Typically ≥95% | [7] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [5] |
Note: The molecular weight of this compound is dependent on the length of the PEG linker. Common molecular weights for the PEG component range from 2 kDa to 20 kDa.[8]
Key Applications in Research and Drug Development
The versatile structure of this compound lends itself to a wide array of applications:
-
Fluorescent Labeling of Biomolecules: The primary application is the covalent labeling of proteins, peptides, and oligonucleotides for visualization and quantification. The thiol-reactive group allows for site-specific conjugation.
-
Fluorescence Microscopy: Cy3-labeled molecules are widely used in various fluorescence microscopy techniques, including immunofluorescence, fluorescence in situ hybridization (FISH), and single-molecule imaging, to study the localization, trafficking, and dynamics of biomolecules in cells and tissues.[1][9]
-
Drug Delivery Systems: The PEG component enhances the biocompatibility and circulation time of drug delivery vehicles such as nanoparticles and liposomes. This compound can be incorporated into these systems to track their biodistribution and cellular uptake.
-
Förster Resonance Energy Transfer (FRET): Cy3 can serve as a donor or acceptor fluorophore in FRET-based assays to study molecular interactions and conformational changes in real-time.[1]
-
Nanotechnology: The thiol group can be used to anchor the Cy3-PEG molecule to the surface of gold nanoparticles and other nanomaterials for the development of novel imaging probes and biosensors.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein
This protocol describes a general procedure for labeling a protein containing a maleimide group with this compound.
Materials:
-
This compound
-
Maleimide-activated protein
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Prepare Protein Solution: Dissolve the maleimide-activated protein in degassed PBS to a final concentration of 1-5 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
The first colored fraction to elute will be the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and 550 nm (for Cy3).
-
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[10]
Protocol 2: General Fluorescence Microscopy of Labeled Cells
This protocol provides a basic workflow for imaging cells labeled with a Cy3-conjugated probe.
Materials:
-
Cells cultured on glass coverslips
-
Cy3-conjugated probe (e.g., antibody, peptide)
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular targets)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antifade mounting medium with DAPI (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets for Cy3 and DAPI
Procedure:
-
Cell Preparation:
-
Wash the cells on coverslips three times with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash three times with PBS.
-
If targeting an intracellular molecule, permeabilize the cells with permeabilization buffer for 10 minutes. Wash three times with PBS.
-
-
Labeling:
-
Block non-specific binding by incubating the cells with blocking buffer for 30 minutes.
-
Dilute the Cy3-conjugated probe to the desired concentration in blocking buffer.
-
Incubate the cells with the diluted probe for 1-2 hours at room temperature in a humidified chamber, protected from light.
-
Wash the cells three times with PBS to remove unbound probe.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Use the Cy3 channel (Excitation: ~550 nm, Emission: ~570 nm) to observe the labeled probe and the DAPI channel to visualize the nuclei.
-
Acquire images using appropriate exposure times and settings.
-
Visualizations
Chemical Structure of this compound
Caption: Generalized structure of this compound.
Bioconjugation Workflow: Thiol-Maleimide Ligation
Caption: Workflow for labeling a maleimide-activated biomolecule.
Experimental Workflow: Immunofluorescence Microscopy
Caption: Workflow for immunofluorescence microscopy using a Cy3-conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Cy3-PEG-SH, Fluorescent PEG Derivatives - Biopharma PEG [biochempeg.com]
- 8. Polymer PEG, Copolymer | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
Solubility and Applications of Cy3-PEG-Thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Cy3-PEG-Thiol, a fluorescent labeling reagent widely used in biological research. It includes detailed experimental protocols for solubility determination and protein labeling, along with a workflow for its application in single-molecule Förster Resonance Energy Transfer (FRET) experiments.
Introduction to this compound
This compound (Cy3-PEG-SH) is a bifunctional molecule that combines the bright and photostable cyanine (B1664457) dye, Cy3, with a polyethylene (B3416737) glycol (PEG) linker terminating in a thiol group. The Cy3 fluorophore allows for sensitive detection in the orange-red region of the visible spectrum (excitation maximum ~550 nm, emission maximum ~570 nm), making it suitable for a wide range of fluorescence-based assays. The PEG linker enhances the hydrophilicity and biocompatibility of the molecule, while the terminal thiol group (-SH) provides a reactive handle for covalent attachment to various biomolecules and surfaces.[1][2]
Solubility of this compound
The solubility of this compound is a critical parameter for its effective use in various experimental settings. Generally, the presence of the PEG linker significantly enhances the aqueous solubility of the otherwise hydrophobic Cy3 dye.
Qualitative Solubility
Vendor information and scientific literature consistently describe this compound as being soluble in aqueous solutions and most common organic solvents.[2][3] The PEG chain overcomes the inherent low water solubility of many organic dyes, making this compound suitable for applications in biological buffers.
Table 1: Qualitative Solubility of this compound
| Solvent Class | General Solubility | Specific Solvents (Examples) |
| Aqueous | Soluble | Water, Phosphate-Buffered Saline (PBS), TRIS buffer, HEPES buffer |
| Organic | Soluble | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Methanol, Ethanol, Chloroform |
Note: The molecular weight of the PEG linker can influence solubility, with longer PEG chains generally leading to higher aqueous solubility.
Quantitative Solubility
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol outlines a method to determine the approximate solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or fluorometer
-
Microcentrifuge
Procedure:
-
Prepare a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in a microcentrifuge tube (e.g., 1-2 mg in 100 µL).
-
Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.
-
Incubate the mixture at room temperature for at least one hour, with intermittent vortexing, to ensure equilibrium is reached.
-
-
Separate Undissolved Solute:
-
Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved this compound.
-
-
Measure the Concentration of the Supernatant:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in the same aqueous buffer.
-
Measure the absorbance of the dilutions at the excitation maximum of Cy3 (~550 nm) or the fluorescence emission at ~570 nm.
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration, where A is the absorbance, ε is the molar extinction coefficient of Cy3 (typically ~150,000 cm⁻¹M⁻¹), b is the path length of the cuvette, and c is the concentration. Alternatively, create a standard curve with known concentrations of this compound to determine the concentration of the saturated solution.
-
-
Calculate Solubility:
-
The calculated concentration of the saturated supernatant represents the solubility of this compound in that specific buffer. Express the solubility in desired units (e.g., mg/mL or mM).
-
Protocol for Labeling Cysteine Residues in Proteins
This protocol provides a general method for labeling solvent-accessible cysteine residues on a protein with this compound. The thiol-reactive group on the this compound (often a maleimide (B117702) or iodoacetamide, though the "-Thiol" in the name suggests it could be used in disulfide exchange reactions or requires activation) will form a stable covalent bond with the sulfhydryl group of a cysteine. For the purpose of this protocol, we will assume a maleimide-activated Cy3-PEG moiety for reaction with protein thiols.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
Cy3-PEG-Maleimide (or other thiol-reactive derivative)
-
Reaction buffer (e.g., PBS, pH 7.0-7.5, free of primary amines and thiols)
-
Reducing agent (e.g., DTT or TCEP), optional
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose thiols, incubate with a 10-fold molar excess of a reducing agent like DTT or TCEP for 30-60 minutes at room temperature.
-
Crucially, remove the reducing agent before adding the thiol-reactive dye. This can be done using a desalting column.
-
-
Labeling Reaction:
-
Prepare a stock solution of Cy3-PEG-Maleimide in an organic solvent like DMF or DMSO.
-
Add a 10-20 fold molar excess of the Cy3-PEG-Maleimide solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., free cysteine) to a final concentration of ~10 mM to react with any unreacted dye.
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column or by dialysis against a suitable buffer.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
-
Application Workflow: Single-Molecule FRET
Cy3 is a commonly used donor fluorophore in single-molecule FRET (smFRET) experiments, often paired with an acceptor like Cy5.[4][5] smFRET allows for the study of conformational dynamics and intermolecular interactions of biomolecules. This compound can be used to site-specifically label a biomolecule for such studies.
The following diagram illustrates a logical workflow for an smFRET experiment to study protein conformational changes upon ligand binding.
Conclusion
This compound is a versatile and valuable tool for researchers in the life sciences. Its enhanced aqueous solubility and reactive thiol group make it suitable for a wide array of bioconjugation applications. While quantitative solubility data should be determined empirically for specific experimental conditions, the protocols provided in this guide offer a starting point for the successful use of this fluorescent probe. Its application in advanced techniques like single-molecule FRET underscores its importance in elucidating complex biological processes.
References
A Technical Guide to Cy3-PEG-Thiol: Sourcing and Application for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of Cy3-PEG-Thiol, a fluorescent labeling reagent critical for advancements in bioconjugation, cellular imaging, and targeted drug delivery. This document outlines reliable suppliers, key quality control parameters, detailed experimental protocols, and the fundamental workflows for its application.
Reliable Suppliers and Manufacturers of this compound
A variety of life science companies specialize in the synthesis and provision of high-quality this compound. For researchers, selecting a reliable supplier is paramount to ensure the reproducibility and accuracy of their experimental results. Key considerations when choosing a supplier include the purity of the compound, the range of polyethylene (B3416737) glycol (PEG) linker molecular weights offered, and the availability of detailed quality control documentation, such as a Certificate of Analysis (CoA) with NMR and HPLC data.
Leading suppliers in this space include Biopharma PEG, Nanocs, MedchemExpress, and Ruixibiotech. These companies offer a range of this compound products with varying PEG linker lengths to suit diverse research needs, from labeling small molecules to large biologics.
Quantitative Data Presentation
To facilitate an informed selection process, the following table summarizes the key quantitative specifications of this compound from prominent suppliers.
| Supplier | Purity | Available PEG Molecular Weights (Da) | Excitation Max (nm) | Emission Max (nm) | Quality Control |
| Biopharma PEG | ≥95%[1] | 2k, 3.4k, 5k[1] | ~550[1] | ~570[1] | Certificate of Analysis available |
| Nanocs | >95% | 1k, 2k, 3.4k, 5k, 10k, 20k | ~550[2] | ~570[2] | Product Data Sheet available[2] |
| MedchemExpress | >98% (by NMR for similar products)[3] | 2k, 3.4k, 5k | ~550[4] | ~570 | Certificate of Analysis and Data Sheet available[4] |
| Ruixibiotech | >90% | 1k, 2k, 3.4k, 5k, 10k[5] | ~550 | ~570 | MSDS available |
| BroadPharm | 95% (for similar Cy3-PEG products)[6] | Various | ~555[6] | ~570[6] | NMR and SDS available[6] |
Experimental Protocols
The primary application of this compound is its covalent attachment to other molecules, a process known as bioconjugation. The thiol (-SH) group on the PEG linker readily reacts with maleimide (B117702) groups to form a stable thioether bond. This section provides a detailed methodology for a typical thiol-maleimide conjugation reaction.
Materials and Reagents
-
This compound
-
Maleimide-functionalized molecule (e.g., protein, antibody, or nanoparticle)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 6.5-7.5.
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds in proteins.
-
Quenching reagent: Small molecule thiol such as L-cysteine or β-mercaptoethanol.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for dissolving reagents.
Experimental Procedure
-
Preparation of the Maleimide-Functionalized Molecule:
-
Dissolve the maleimide-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the molecule is a protein with internal disulfide bonds that need to be reduced to expose free thiols for other purposes (not for this conjugation), treat with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Note: This step is for exposing thiols on the target molecule if it doesn't already have a free thiol and is being conjugated to a maleimide-functionalized partner. For labeling a maleimide with this compound, this step is not necessary for the Cy3 reagent.
-
-
Preparation of this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.
-
-
Bioconjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved this compound to the solution of the maleimide-functionalized molecule.
-
Mix gently and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time and temperature may need to be determined empirically for specific applications.
-
-
Quenching the Reaction:
-
To stop the reaction, add a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol) at a final concentration of 10-100 fold molar excess over the starting maleimide concentration. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and quenching reagents by size-exclusion chromatography (SEC) or dialysis. The choice of method will depend on the size of the conjugated molecule.
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~550 nm (for Cy3).
-
The functionality of the labeled molecule should be assessed using an appropriate activity assay.
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the use of this compound.
References
- 1. Cy3-PEG-SH, Fluorescent PEG Derivatives - Biopharma PEG [biochempeg.com]
- 2. Cy3 PEG Thiol, Cy3-PEG-SH [nanocs.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sulfo-CY3-PEG-SH - Ruixibiotech [ruixibiotech.com]
- 6. N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | BroadPharm [broadpharm.com]
The Core Principles of Cy3-PEG-Thiol Fluorescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles underlying the fluorescence of Cy3-PEG-Thiol, a versatile fluorescent probe. We will delve into the individual contributions of the Cyanine3 (Cy3) fluorophore, the polyethylene (B3416737) glycol (PEG) linker, and the terminal thiol group. This guide will further provide quantitative data, detailed experimental protocols for bioconjugation, and visual representations of key processes to empower researchers in their application of this powerful tool.
Introduction to this compound
This compound is a heterobifunctional molecule that integrates a bright fluorescent dye (Cy3), a biocompatible spacer (PEG), and a reactive functional group (thiol)[1][2][3][4]. This combination of features makes it a valuable reagent for the fluorescent labeling of a wide range of biomolecules and materials in various applications, including medical research, drug release, and nanotechnology[3].
-
Cy3 (Cyanine3): A member of the cyanine (B1664457) dye family, Cy3 is known for its bright orange-red fluorescence, high extinction coefficient, and good photostability[5]. Its fluorescence properties are central to the utility of the entire molecule.
-
PEG (Polyethylene Glycol): The PEG linker is a flexible, hydrophilic polymer that enhances the aqueous solubility of the molecule, reduces non-specific binding, and can improve the in vivo circulation time of labeled conjugates[6].
-
Thiol (-SH): The terminal thiol group provides a reactive handle for covalent attachment to various substrates, most notably through reactions with maleimides and the surface of noble metals like gold[6].
The Fundamental Principle of Fluorescence
The fluorescence of this compound is governed by the electronic structure of the Cy3 dye. The process can be broken down into three key stages:
-
Excitation: The Cy3 fluorophore absorbs photons of a specific wavelength, causing an electron to be promoted from its ground state (S₀) to an excited singlet state (S₁). The molecule possesses a conjugated system of alternating single and double bonds, which delocalizes the π-electrons and allows for the absorption of light in the visible spectrum[5].
-
Vibrational Relaxation: In the excited state, the molecule rapidly loses some of its energy through non-radiative vibrational relaxation, transitioning to the lowest vibrational level of the S₁ state. This process is extremely fast, occurring on the picosecond timescale.
-
Emission: From the lowest vibrational level of the S₁, the electron returns to the ground state (S₀) through the emission of a photon. Due to the energy lost during vibrational relaxation, the emitted photon has a longer wavelength (lower energy) than the absorbed photon. This difference in wavelength between the excitation and emission maxima is known as the Stokes shift.
A key factor influencing the fluorescence quantum yield of cyanine dyes like Cy3 is the potential for cis-trans isomerization around the polymethine bridge in the excited state. This isomerization provides a non-radiative decay pathway, which can reduce the fluorescence intensity. The rigidity of the local environment can restrict this isomerization, leading to an increase in quantum yield[7].
Quantitative Data Summary
The photophysical properties of this compound are primarily determined by the Cy3 fluorophore. However, it is important to note that the local chemical environment and the nature of the conjugated biomolecule can influence these parameters.
| Property | Value | References |
| Excitation Maximum (λex) | ~550 nm | [1][2][3][7] |
| Emission Maximum (λem) | ~570 nm | [1][2][3][7] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ (for Cy3) | [5] |
| Quantum Yield (Φ) | ~0.15 in PBS (for Cy3) | [5] |
| Fluorescence Lifetime (τ) | Typically in the range of hundreds of picoseconds to a few nanoseconds (for Cy3) | [8] |
Note: The quantum yield and fluorescence lifetime of Cy3 are sensitive to the viscosity of the solvent and the rigidity of its attachment to a substrate. Covalent attachment to a biomolecule can lead to an enhancement of fluorescence.[5]
The Chemistry of Bioconjugation with this compound
The terminal thiol group of this compound is a versatile functional group for covalent labeling. Two common conjugation strategies are highlighted below.
Thiol-Maleimide Chemistry
One of the most specific and efficient methods for labeling proteins and other biomolecules is the reaction of a thiol with a maleimide (B117702) group. This reaction proceeds via a Michael addition to form a stable thioether bond[6]. The thiol group of this compound can react with a maleimide-functionalized biomolecule.
Conjugation to Gold Surfaces
The thiol group has a strong affinity for the surface of noble metals, particularly gold. This allows for the straightforward functionalization of gold nanoparticles (AuNPs) and gold surfaces with this compound, forming a self-assembled monolayer.
Detailed Experimental Protocols
The following are generalized protocols for the conjugation of this compound. Optimization may be required for specific applications.
Protocol for Labeling a Maleimide-Activated Protein
Materials:
-
Maleimide-activated protein in a suitable buffer (e.g., PBS, pH 7.0-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Degassed buffers
-
Size-exclusion chromatography column (e.g., G-25)
Procedure:
-
Prepare the Protein Solution: Dissolve the maleimide-activated protein in a degassed, amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
Prepare the Dye Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a 1-10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Mix gently and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute first.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
Protocol for Functionalizing Gold Nanoparticles
Materials:
-
Colloidal gold nanoparticle solution
-
This compound
-
Suitable buffer (e.g., phosphate (B84403) buffer)
Procedure:
-
Prepare the Dye Solution: Dissolve this compound in a suitable solvent (e.g., water or ethanol).
-
Conjugation: Add an excess of the this compound solution to the gold nanoparticle suspension. The optimal concentration will depend on the size and concentration of the nanoparticles.
-
Incubation: Gently mix the solution and allow it to incubate at room temperature for several hours to overnight to allow for the formation of a self-assembled monolayer.
-
Purification: Remove the excess, unbound this compound by repeated centrifugation and resuspension of the nanoparticles in fresh buffer.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various research and development areas. A key application is in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs).
In this conceptual workflow, an antibody is first conjugated to a cytotoxic drug via a maleimide linker. The resulting ADC is then labeled with this compound to allow for fluorescent tracking. Upon systemic administration, the ADC specifically targets and binds to antigens on the surface of tumor cells. The complex is then internalized, leading to the release of the cytotoxic drug and subsequent cell death. The Cy3 fluorescence enables the visualization and tracking of the ADC's biodistribution and cellular uptake.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cy3 PEG Thiol, Cy3-PEG-SH [nanocs.net]
- 3. Cy3-PEG-SH, Fluorescent PEG Derivatives - Biopharma PEG [biochempeg.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cy3 PEG Thiol, Cy3-PEG-SH [nanocs.net]
- 8. chem.fsu.edu [chem.fsu.edu]
An In-Depth Technical Guide to Cy3-PEG-Thiol: Available Linker Lengths and Their Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cy3-PEG-Thiol, a versatile fluorescent labeling reagent. It details the commercially available Polyethylene Glycol (PEG) linker lengths, their diverse applications in research and drug development, and step-by-step experimental protocols for its use.
Introduction to this compound
This compound is a heterobifunctional labeling reagent that incorporates three key components:
-
Cy3 (Cyanine3): A bright and photostable fluorescent dye with excitation and emission maxima around 550 nm and 570 nm, respectively. Its fluorescence properties make it an excellent choice for a wide range of fluorescence-based detection methods.
-
Polyethylene Glycol (PEG): A hydrophilic and biocompatible polymer. The PEG linker serves as a spacer, increasing the solubility of the labeled molecule, reducing steric hindrance, and minimizing non-specific interactions. The length of the PEG chain can be precisely controlled to optimize performance in various applications.
-
Thiol (-SH): A reactive group that readily forms a stable thioether bond with maleimide (B117702) groups, enabling the covalent conjugation of Cy3 to proteins, peptides, and other molecules that have been functionalized with a maleimide.
The combination of these components makes this compound a powerful tool for fluorescently labeling biomolecules with high specificity and stability.
Available PEG Linker Lengths and Their Significance
The length of the PEG linker in this compound is a critical parameter that can be tailored to specific experimental needs. While a continuous range of PEG lengths can be synthesized, several discrete molecular weights are commercially available. The length of the PEG chain influences several key properties of the conjugate, including its hydrodynamic radius, solubility, circulation half-life in vivo, and the efficiency of Förster Resonance Energy Transfer (FRET).
Shorter PEG linkers (e.g., 2 to 12 PEG units) are often employed for applications requiring compact labeling, such as FRET-based studies of molecular proximity.[1] Longer PEG chains (e.g., 2000 Da and above) are preferred for improving the solubility and reducing the immunogenicity of therapeutic molecules, as well as for preventing non-specific binding in surface-based assays.[1]
The number of repeating ethylene (B1197577) glycol units (n) can be estimated from the molecular weight (MW) of the PEG chain using the following formula, where 44.05 g/mol is the molecular weight of one ethylene glycol unit:
n = (MW of PEG) / 44.05
Below is a summary of commonly available this compound linker sizes and their primary applications.
| Molecular Weight (Da) | Approximate Number of PEG Units (n) | Key Characteristics & Primary Applications |
| ~2000 | ~45 | Increased Hydrophilicity & Reduced Steric Hindrance: Suitable for labeling proteins and peptides to improve solubility and maintain biological activity. Often used in single-molecule FRET studies for surface passivation and as a flexible linker between the fluorophore and the biomolecule.[2][3] |
| ~3400 | ~77 | Enhanced In Vivo Circulation & Reduced Immunogenicity: Ideal for the development of targeted drug delivery systems and PEGylated therapeutics where a longer circulation half-life is desired.[4][5] Also used for surface modification of nanoparticles to prevent opsonization and clearance by the reticuloendothelial system. |
| ~5000 | ~113 | Maximum Steric Shielding & Solubility Enhancement: Employed in applications requiring significant steric shielding, such as the development of "stealth" liposomes and nanoparticles for drug delivery.[6][7] The long PEG chain effectively prevents aggregation and non-specific binding to surfaces and other biomolecules. |
| 1000 - 10,000 | ~22 - ~227 | Broad Range for Diverse Applications: This range covers a wide array of uses from fundamental research to preclinical development. Shorter linkers within this range are used for bioconjugation and cellular imaging, while longer linkers are applied in nanotechnology and materials science.[8] |
Key Applications and Experimental Protocols
This compound is a versatile reagent with applications spanning molecular biology, nanotechnology, and drug discovery. The following sections provide detailed protocols for some of its most common uses.
Protein Labeling via Thiol-Maleimide Chemistry
A primary application of this compound is the fluorescent labeling of proteins and peptides. This is typically achieved by reacting the thiol group of the PEG linker with a maleimide-functionalized protein. The maleimide group can be introduced onto a protein through primary amines (e.g., lysine (B10760008) residues) using a heterobifunctional crosslinker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Materials:
-
Maleimide-activated protein (in an amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Spectrophotometer
Procedure:
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the this compound in anhydrous DMF or DMSO. Vortex briefly to ensure complete dissolution.
-
-
Prepare the Protein Solution:
-
Dissolve the maleimide-activated protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).
-
The first colored band to elute from the column is the labeled protein. The second, slower-moving colored band is the free dye.
-
Collect the fractions containing the labeled protein.
-
-
Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~550 nm (for Cy3 concentration).
-
Calculate the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.
-
Single-Molecule FRET (smFRET)
In smFRET, Cy3 is often used as a donor fluorophore in conjunction with an acceptor like Cy5. This compound can be used to immobilize a biomolecule of interest onto a passivated surface for Total Internal Reflection Fluorescence (TIRF) microscopy. The PEG linker acts as a flexible tether, allowing the molecule to move freely while preventing non-specific interactions with the surface.
Materials:
-
Microscope slides and coverslips
-
Aminosilane (B1250345) (e.g., (3-aminopropyl)triethoxysilane)
-
mPEG-SVA (succinimidyl valerate)
-
Biotin-PEG-SVA
-
Streptavidin
-
Biotinylated and Cy3/Cy5-labeled biomolecule
-
Reaction chambers
Procedure:
-
Cleaning of Slides and Coverslips:
-
Thoroughly clean the glass surfaces using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by sonication in a series of solvents (e.g., acetone, ethanol, and water).
-
-
Aminosilanization:
-
Treat the cleaned glass surfaces with an aminosilane solution to introduce primary amine groups. This creates a reactive surface for PEGylation.
-
-
PEGylation (Surface Passivation):
-
Prepare a solution of mPEG-SVA and Biotin-PEG-SVA in a bicarbonate buffer (pH 8.5). A typical ratio is 95:5 (m/m) of mPEG-SVA to Biotin-PEG-SVA.
-
Incubate the aminosilanized surfaces with the PEG solution overnight in a humid chamber to form a dense layer of PEG molecules. The SVA groups react with the surface amines.
-
Rinse the surfaces thoroughly with ultrapure water and dry them under a stream of nitrogen.
-
-
Assembly of Flow Cell and Streptavidin Coating:
-
Assemble a flow cell using the PEGylated slide and a coverslip with double-sided tape as a spacer.
-
Introduce a solution of streptavidin into the flow cell and incubate for 10 minutes. The streptavidin will bind to the biotin (B1667282) groups on the PEGylated surface.
-
Wash out the excess streptavidin with an appropriate buffer.
-
-
Immobilization of Biomolecules:
-
Introduce a dilute solution (pM range) of your biotinylated and Cy3/Cy5-labeled biomolecule into the streptavidin-coated flow cell. The biotin tag on your molecule will bind to the surface-immobilized streptavidin.
-
Wash out the unbound molecules. The surface is now ready for smFRET imaging.
-
Targeted Drug Delivery with Nanoparticles
This compound can be used to functionalize nanoparticles for targeted drug delivery. The PEG linker provides a "stealth" coating that helps the nanoparticles evade the immune system, thereby prolonging their circulation time. The Cy3 dye allows for the tracking of the nanoparticles in vitro and in vivo. The thiol group can be used to conjugate the nanoparticles to targeting ligands, such as antibodies or peptides, that recognize specific cell surface receptors.
This workflow outlines the key steps in the design and evaluation of targeted nanoparticles.
Conclusion
This compound is a highly versatile and valuable tool for researchers in the life sciences. The ability to select from a range of PEG linker lengths allows for the fine-tuning of the properties of fluorescently labeled biomolecules for a wide array of applications, from fundamental single-molecule studies to the development of advanced therapeutic and diagnostic agents. The protocols and information provided in this guide serve as a starting point for the successful implementation of this compound in your research endeavors.
References
- 1. biotium.com [biotium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Cy3-PEG-SH, Fluorescent PEG Derivatives - Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to the Quantum Yield and Photostability of Cy3-PEG-Thiol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine (B1664457) 3 (Cy3) is a fluorescent dye belonging to the cyanine family, widely utilized in biological and biomedical research for its bright orange-red fluorescence.[1] The Cy3-PEG-Thiol derivative incorporates two key modifications to the core Cy3 structure: a polyethylene (B3416737) glycol (PEG) linker and a terminal thiol (-SH) group. The PEG spacer enhances aqueous solubility and minimizes steric hindrance during conjugation, while the thiol group provides a reactive handle for covalent attachment to target molecules, typically via maleimide-thiol chemistry.[2][3]
For researchers in fields such as fluorescence microscopy, single-molecule studies, and immunoassays, two photophysical parameters are of paramount importance: the fluorescence quantum yield (Φ) and photostability. The quantum yield dictates the brightness of the probe, defining the efficiency with which absorbed photons are converted into emitted fluorescent photons.[4] Photostability determines the total number of photons a single molecule can emit before irreversible photodegradation (photobleaching), thereby limiting the duration and quality of imaging experiments.[5] This guide provides a comprehensive overview of these properties for this compound, including quantitative data, detailed experimental protocols for their measurement, and graphical workflows relevant to its application.
Core Photophysical Properties
The photophysical characteristics of Cy3 are highly sensitive to its local environment, including solvent polarity, pH, and its conjugation state.[6] While specific data for unconjugated this compound is not extensively published, the well-documented properties of Cy3 and its conjugates provide a strong basis for understanding its performance.
Data Presentation: Quantitative Properties of Cy3
The following table summarizes the key photophysical parameters for Cy3. It is crucial to note that quantum yield and, to a lesser extent, spectral maxima can change significantly upon conjugation.
| Parameter | Value | Conditions |
| Excitation Maximum (λ_abs) | ~550 - 555 nm | Aqueous Buffer[7][8] |
| Emission Maximum (λ_em) | ~565 - 570 nm | Aqueous Buffer[2][7] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | Aqueous Buffer[6] |
| Fluorescence Quantum Yield (Φ) | 0.04 - 0.15 | In water, unconjugated[6][9] |
| Fluorescence Quantum Yield (Φ) | 0.20 - 0.40+ | Covalently bound to DNA/proteins[9][10] |
Note: The increase in quantum yield upon conjugation is a critical feature of Cy3, attributed to steric confinement which reduces non-radiative decay pathways like cis-trans isomerization.[9][11]
Photostability and Photobleaching Mechanisms
Cy3 is susceptible to photobleaching, a process that permanently destroys its fluorescence.[7] The primary mechanisms involve reactions that occur from the dye's long-lived triplet state.[12][13] Understanding these factors is key to designing robust experiments.
| Influencing Factor | Effect on Photostability | Mechanism / Notes |
| Excitation Light Intensity | Decreases | Higher intensity increases the rate of excitation and thus the probability of entering a reactive triplet state.[12] |
| Molecular Oxygen | Decreases | The excited triplet state of Cy3 can react with O₂ to produce reactive singlet oxygen (¹O₂), which then attacks and destroys the dye's chromophore (photooxidation).[12][13] |
| Temperature | Decreases | Increased temperature can promote a thermally activated structural rearrangement from the excited state, leading to a non-fluorescent form.[12] |
| Local Environment | Increases with Rigidity | A more rigid environment (e.g., when bound to a protein or embedded in a gel) can restrict molecular vibrations and isomerization, increasing photostability.[12] |
| Antifade Reagents / Oxygen Scavengers | Increases | These reagents (e.g., Trolox, TCEP, or enzymatic systems like GLOXY) reduce photobleaching by depleting molecular oxygen or quenching the triplet state.[13][14] |
Experimental Protocols
Accurate characterization of quantum yield and photostability is essential for quantitative applications. The following sections detail standard methodologies.
Protocol: Relative Quantum Yield Determination
The most common method for determining the fluorescence quantum yield is the comparative method, which measures the fluorescence of the sample relative to a standard of known quantum yield (e.g., Rhodamine 6G in ethanol, Φ ≈ 0.95).[15][16]
Materials:
-
Calibrated Spectrofluorometer and UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
This compound sample and a quantum yield standard (e.g., Rhodamine 6G)
-
High-purity solvent (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Prepare a Series of Dilutions: Prepare at least five dilutions of both the Cy3 sample and the standard in the same solvent. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize re-absorption effects.[15]
-
Measure Absorbance: Using the spectrophotometer, measure the absorbance spectrum for each dilution of the sample and the standard. Record the absorbance value at the excitation wavelength (e.g., 530 nm for Cy3).
-
Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution. The excitation wavelength must be the same for both the sample and the standard. Ensure experimental conditions (e.g., slit widths, detector gain) are identical for all measurements.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum. Ensure the spectra are corrected for the instrument's wavelength-dependent response.
-
Data Analysis:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.
-
Perform a linear regression for each data set. The slope of this line is the gradient (Grad).
-
Calculate the quantum yield of the sample (Φ_S) using the following equation[15]:
Φ_S = Φ_R × (Grad_S / Grad_R) × (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
Grad_S and Grad_R are the gradients from the plots for the sample and reference, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solvents (this term is 1 if the same solvent is used for both).
-
-
Protocol: Photostability Assessment by Time-Lapse Microscopy
This protocol quantifies photostability by measuring the rate of fluorescence decay under continuous illumination.[17]
Materials:
-
Epifluorescence or Total Internal Reflection Fluorescence (TIRF) microscope with a stable light source (e.g., laser) and a sensitive camera.
-
Microscope slides and coverslips.
-
Immobilized sample (e.g., protein labeled with this compound adhered to a slide).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a slide with immobilized, fluorescently labeled molecules. Ensure the density is appropriate for imaging single molecules or small ensembles.
-
Microscope Setup:
-
Focus on the sample plane.
-
Set the excitation light source to a constant, defined intensity.
-
Set the camera acquisition parameters (exposure time, gain) and keep them constant throughout the experiment.
-
-
Acquisition: Begin a time-lapse acquisition, capturing images at regular intervals (e.g., one frame every 100 ms) until the fluorescence signal has substantially decayed.
-
Data Analysis:
-
Using image analysis software, select a region of interest (ROI) around a fluorescent spot or an area of the sample.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Correct for background fluorescence by subtracting the intensity from an adjacent region with no sample.
-
Plot the background-corrected intensity as a function of time.
-
Fit the decay curve to a single or double exponential decay function to extract the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to drop to 50% of its initial value.
-
Visualizations: Workflows and Mechanisms
Protein Labeling Workflow
The thiol group on this compound is primarily used for conjugation to cysteine residues or other thiol-containing molecules via maleimide (B117702) chemistry. The following diagram illustrates a typical workflow for labeling a protein.[18]
Caption: Workflow for covalent labeling of a protein with this compound.
Simplified Photobleaching Mechanism
The photostability of Cy3 is intrinsically linked to its electronic state transitions. The following diagram outlines the key pathways leading to fluorescence versus irreversible photobleaching.
Caption: Key electronic transitions and decay pathways for Cy3 fluorescence and photobleaching.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Cy3-PEG-SH, Fluorescent PEG Derivatives - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. luminwaves.com [luminwaves.com]
- 8. Spectrum [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 9. osti.gov [osti.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. Identification of a thermally activated process in the Cy3 photobleaching mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 17. blog.addgene.org [blog.addgene.org]
- 18. biotium.com [biotium.com]
An In-depth Technical Guide to Bioconjugation Using Cy3-PEG-Thiol for Beginners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive introduction to the principles and techniques of bioconjugation using Cy3-PEG-Thiol. It is designed for researchers, scientists, and drug development professionals who are new to the field and seeking a detailed understanding of the core concepts, experimental procedures, and applications of this powerful labeling methodology.
Introduction to Bioconjugation with this compound
Bioconjugation is the chemical process of covalently linking two molecules, where at least one is a biomolecule, such as a protein, antibody, or nucleic acid. This technique is fundamental in various fields, including diagnostics, therapeutics, and biomedical research. The resulting bioconjugate combines the properties of its constituent molecules, enabling a wide range of applications from tracking cellular processes to targeted drug delivery.
This compound is a versatile reagent for bioconjugation, comprising three key components:
-
Cy3 (Cyanine 3): A bright and photostable orange fluorescent dye. Its high extinction coefficient and good quantum yield make it an excellent choice for a variety of fluorescence-based detection methods, including microscopy, flow cytometry, and immunoassays.[1][2]
-
PEG (Polyethylene Glycol): A hydrophilic and biocompatible polymer. The PEG linker enhances the solubility of the conjugate in aqueous buffers, reduces non-specific binding, and can increase the in vivo circulation half-life of therapeutic molecules by shielding them from the immune system.[3]
-
Thiol (-SH): A functional group that can react with specific partners, most commonly a maleimide (B117702), to form a stable thioether bond. This allows for the site-specific attachment of the Cy3-PEG moiety to a target biomolecule.
The use of this compound is particularly advantageous for labeling biomolecules that have been engineered to contain a maleimide group, offering a precise and efficient method for creating fluorescently tagged molecules for a multitude of research and development applications.
The Chemistry of Thiol-Maleimide Conjugation
The reaction between a thiol and a maleimide is a cornerstone of bioconjugation due to its high selectivity and efficiency under mild, physiological conditions.[4] This reaction, a Michael addition, involves the nucleophilic attack of the thiolate anion on the double bond of the maleimide ring, resulting in the formation of a stable thioether bond.[5]
The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[6] Within this range, the thiol group is sufficiently deprotonated to its reactive thiolate form, while minimizing side reactions such as the hydrolysis of the maleimide group or reaction with amines.[6] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[6]
Experimental Protocols
This section provides a detailed methodology for the conjugation of this compound to a maleimide-activated protein. This protocol is a general guideline and may require optimization for specific proteins and applications.
Maleimide Activation of the Target Protein
Before conjugating with this compound, the target protein must be functionalized with a maleimide group. This is typically achieved by reacting primary amines (e.g., lysine (B10760008) residues) on the protein with a bifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group (e.g., SMCC).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
SMCC Stock Solution: Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.
-
Activation Reaction: Add a 10- to 20-fold molar excess of the SMCC stock solution to the protein solution. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted SMCC using a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1-5 mM EDTA, pH 7.2). The maleimide-activated protein is now ready for conjugation with this compound.
Conjugation of this compound to Maleimide-Activated Protein
Materials:
-
Maleimide-activated protein
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: PBS, pH 7.0-7.5, degassed
-
Quenching solution (e.g., 1 M 2-mercaptoethanol (B42355) or cysteine)
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the maleimide-activated protein solution.[2][7] The reaction should be performed in a degassed buffer to prevent oxidation of the thiol.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7]
-
Quenching: (Optional) Add a small molecule thiol, such as 2-mercaptoethanol or cysteine, to a final concentration of 10-50 mM to quench any unreacted maleimide groups.[8]
-
Purification: Purify the Cy3-PEG-protein conjugate from excess, unreacted this compound and other reaction components using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Characterization of the Bioconjugate
After purification, it is crucial to characterize the Cy3-PEG-protein conjugate to determine the concentration, degree of labeling, and purity.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the protein concentration and the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy3 (~550 nm, Amax).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
CF is the correction factor for the dye at 280 nm (A280 of dye / Amax of dye). For Cy3, this is approximately 0.08.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the Degree of Labeling (DOL) using the following formula:
DOL = Amax / (εdye × Protein Concentration (M))
-
εdye is the molar extinction coefficient of Cy3 at its Amax (~150,000 M-1cm-1).
-
SDS-PAGE
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) can be used to visualize the conjugate and assess its purity. The fluorescently labeled protein can be visualized directly in the gel using a fluorescence scanner before staining with a total protein stain like Coomassie Blue. This allows for confirmation that the fluorescence is associated with the protein band.
Quantitative Data
The efficiency of bioconjugation and the properties of the resulting conjugate can be influenced by several factors. The following tables provide representative data for this compound bioconjugation. Note that these values are illustrative and may vary depending on the specific protein, linker length, and reaction conditions.
Table 1: Factors Influencing Thiol-Maleimide Conjugation Efficiency
| Parameter | Condition | Effect on Efficiency | Reference |
| pH | 6.5 - 7.5 | Optimal | [6] |
| < 6.5 | Decreased (thiol protonated) | [6] | |
| > 7.5 | Decreased (maleimide hydrolysis) | [6] | |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | Generally sufficient | [2][7] |
| 2:1 to 5:1 | Can be effective, requires optimization | [9] | |
| Temperature | 4°C | Slower reaction, may be better for sensitive proteins | [7] |
| Room Temperature | Faster reaction | [7] | |
| Reaction Time | 2 hours | Often sufficient at room temperature | [7] |
| Overnight | May increase yield at 4°C | [7] |
Table 2: Spectroscopic Properties of Cy3 and its Conjugates
| Property | Free Cy3 | Cy3-Protein Conjugate | Reference |
| Absorbance Max (λabs) | ~550 nm | ~552 nm | [3] |
| Emission Max (λem) | ~570 nm | ~570 nm | [3] |
| Molar Extinction Coefficient (ε) | ~150,000 M-1cm-1 | ~150,000 M-1cm-1 | [10] |
| Quantum Yield (Φ) | ~0.15 (in water) | Can increase 2-3 fold upon conjugation | [11] |
Application in Studying Signaling Pathways
Fluorescently labeled proteins are invaluable tools for elucidating cellular signaling pathways. By tracking the localization, movement, and interactions of a Cy3-labeled protein within a cell, researchers can gain insights into its role in signal transduction.
A common application is to study protein-protein interactions (PPIs) using techniques like Förster Resonance Energy Transfer (FRET). In a FRET experiment, two interacting proteins are labeled with a donor and an acceptor fluorophore. If the proteins are in close proximity (<10 nm), excitation of the donor fluorophore can result in energy transfer to the acceptor, leading to its fluorescence. By labeling one protein with Cy3 (as an acceptor) and a partner protein with a suitable donor fluorophore, the interaction between the two can be monitored in real-time within living cells.
Troubleshooting
Table 3: Common Problems and Solutions in this compound Bioconjugation
| Problem | Possible Cause | Suggested Solution | Reference |
| Low Conjugation Efficiency | Maleimide hydrolysis | Use fresh maleimide-activated protein; store reagents properly. | [8] |
| Incorrect pH | Ensure conjugation buffer is between pH 6.5 and 7.5. | [6] | |
| Insufficient molar excess of dye | Optimize the molar ratio of this compound to protein. | [2][7] | |
| Oxidation of thiol | Use degassed buffers and consider performing the reaction under an inert atmosphere. | ||
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF) | Keep the volume of the dye stock solution to a minimum (<10% of total reaction volume). | [12] |
| Over-labeling | Reduce the molar excess of the dye or the reaction time. | [12] | |
| Low Fluorescence of Conjugate | Self-quenching due to over-labeling | Aim for a lower Degree of Labeling (DOL), typically between 2 and 8 for antibodies. | [13] |
| Photobleaching | Protect the reaction and the final conjugate from light. |
Conclusion
Bioconjugation with this compound is a robust and versatile technique for fluorescently labeling biomolecules. The combination of the bright and photostable Cy3 dye, the biocompatible PEG linker, and the specific thiol-maleimide reaction chemistry provides a powerful tool for researchers in basic science and drug development. By following the detailed protocols and understanding the principles outlined in this guide, scientists can successfully generate and characterize high-quality bioconjugates for a wide array of applications, from fundamental studies of cellular processes to the development of novel diagnostics and therapeutics.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cy3-PEG-SH, Fluorescent PEG Derivatives - Biopharma PEG [biochempeg.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. atto-tec.com [atto-tec.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 13. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
The Linchpin of Bioconjugation: A Technical Guide to the Thiol Group's Role in Cy3-PEG-Thiol Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the precise and stable attachment of molecules is paramount. Among the diverse chemical handles employed, the thiol group stands out for its unique reactivity and versatility. This technical guide delves into the pivotal role of the thiol group in Cy3-PEG-Thiol conjugation chemistry, a widely utilized tool for fluorescently labeling biomolecules in research and drug development. We will explore the fundamental reaction mechanisms, provide detailed experimental protocols, and present quantitative data to empower researchers in their applications of this powerful technology.
The Thiol Group: A Highly Selective Nucleophile
The central player in this conjugation chemistry is the thiol group (-SH), also known as a sulfhydryl group. Its utility stems from the high nucleophilicity of the sulfur atom, particularly in its deprotonated thiolate form (-S⁻). This makes it an excellent partner for reacting with specific electrophilic groups, enabling the formation of stable covalent bonds.
This compound is a trifunctional molecule designed for targeted fluorescent labeling. The Cyanine3 (Cy3) dye provides a bright and photostable fluorescent signal, the polyethylene (B3416737) glycol (PEG) linker enhances aqueous solubility and minimizes steric hindrance, and the terminal thiol group serves as the reactive handle for conjugation.
The most prevalent and efficient conjugation strategy involving a thiol group is its reaction with a maleimide (B117702). This reaction, a Michael addition, is highly specific for thiols within a pH range of 6.5 to 7.5.[1][] At this pH, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while primary amines (like those on lysine (B10760008) residues) are typically protonated and thus less reactive.[1][] This pH-dependent selectivity is a cornerstone of targeted protein modification.
Core Conjugation Chemistries Involving Thiols
While the thiol-maleimide reaction is dominant, the thiol group can participate in several other conjugation reactions. Understanding these alternatives provides a broader context for its application.
-
Thiol-Maleimide Addition: This is the most common method for labeling with this compound. The thiol group attacks the carbon-carbon double bond of the maleimide ring, resulting in the formation of a stable thioether bond.[1] This reaction is often considered a "click chemistry" reaction due to its high efficiency, specificity, and mild reaction conditions.[1]
-
Thiol-Disulfide Exchange: This reaction forms a reversible disulfide bond (-S-S-). A thiol on a biomolecule can react with an activated disulfide (like a pyridyl disulfide) on a labeling reagent.[3] The resulting disulfide bond can be cleaved by reducing agents, which is a useful feature for applications requiring the release of a conjugated molecule, such as in drug delivery systems.[3][4]
-
Thiol-Halogenide Reaction: Thiols can react with alkyl halides (e.g., iodoacetamides, bromoacetamides) via a nucleophilic substitution reaction to form a stable thioether bond.[3][5] This reaction is also widely used for bioconjugation but can sometimes be less specific than the thiol-maleimide reaction.
-
Thiol-Ene and Thiol-Yne Reactions: These are radical-mediated reactions that can form stable thioether linkages.[3] They often require initiation by UV light or heat, which may not be suitable for all biomolecules.[3]
Quantitative Data in this compound Conjugation
The efficiency of conjugation is a critical parameter. It is influenced by factors such as the molar ratio of reactants, pH, temperature, and reaction time. While specific efficiencies can vary depending on the biomolecule and reaction conditions, the following table summarizes some reported quantitative data for thiol-maleimide conjugations.
| Parameter | Value/Range | Reactants | Notes | Reference |
| Conjugation Efficiency | ~84% | Maleimide-PEG-PLGA NPs and cRGDfK (thiol-containing peptide) | Achieved at a 2:1 molar ratio of maleimide to thiol after 30 minutes. | [6] |
| Conjugation Efficiency | ~52% | Maleimide-PEG-PLGA NPs and cRGDfK (thiol-containing peptide) | Observed at a 1:1 molar ratio of maleimide to thiol. | [6] |
| Ligand Availability | 50-60% | Maleimide-PEG-PLGA on nanoparticle surfaces | An estimation of the percentage of maleimide groups on the nanoparticle surface that are available for conjugation. | [6][7] |
| Optimal pH Range | 6.5 - 7.5 | Thiol and Maleimide | This pH range ensures high selectivity for the thiol group over amine groups. | [1][] |
| Reaction Rate | ~1000 times faster with thiols than amines | Maleimide at pH 7.0 | Highlights the high chemoselectivity of the reaction. | [1][] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments involving this compound conjugation. Note: These are starting points and may require optimization for specific applications.
Reduction of Disulfide Bonds in Proteins
Many proteins, particularly antibodies, contain disulfide bonds that are unreactive towards maleimides.[8][9] These must first be reduced to generate free thiol groups.
Materials:
-
Protein solution (1-10 mg/mL) in a suitable buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5, degassed).[8][9]
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Inert gas (e.g., nitrogen or argon).
Protocol:
-
Prepare the protein solution in a degassed, amine-free buffer at a concentration of 1-10 mg/mL.[8][9]
-
To reduce the disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution.[8][10]
-
Flush the vial with an inert gas, seal it, and incubate for 20-30 minutes at room temperature.[8][10]
-
If DTT is used as the reducing agent, the excess DTT must be removed by dialysis or gel filtration before proceeding with the conjugation, as it will compete for the maleimide reagent.[8][11] TCEP does not need to be removed if reacting with maleimides.[12]
Conjugation of this compound to a Maleimide-Activated Protein
This protocol assumes you have a protein that has been functionalized with maleimide groups.
Materials:
-
Maleimide-activated protein solution in a degassed buffer (pH 6.5-7.5).
-
This compound dissolved in a suitable solvent (e.g., DMSO or DMF, then diluted in the reaction buffer).[13]
-
Inert gas.
Protocol:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[8]
-
Add the this compound solution to the maleimide-activated protein solution. A molar ratio of 1.1 to 5-fold excess of thiol to maleimide is a good starting point.
-
Flush the reaction vial with an inert gas, seal it, and protect it from light.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[8]
-
After the incubation, the unreacted this compound and other small molecules can be removed by gel filtration (e.g., Sephadex G-25), dialysis, or HPLC.[11]
Conjugation of a Thiolated Biomolecule with a Maleimide-Functionalized Dye
This is a more common scenario where the biomolecule (e.g., a protein with reduced cysteines) contains the thiol, and it is reacted with a maleimide-containing fluorescent dye.
Materials:
-
Thiol-containing biomolecule (e.g., reduced protein) in degassed buffer (pH 7.0-7.5).
-
Maleimide-functionalized Cy3 dye dissolved in DMSO or DMF.
-
Inert gas.
Protocol:
-
Prepare the thiol-containing biomolecule as described in Protocol 4.1.
-
Prepare a stock solution of the maleimide-Cy3 dye (e.g., 10 mM) in anhydrous DMSO or DMF.[8]
-
Add the maleimide-dye solution to the biomolecule solution. A typical starting molar ratio is 10:1 to 20:1 of dye to protein, but this should be optimized.[8][10]
-
Flush the vial with inert gas, seal it, and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.[8]
-
Purify the conjugate using gel filtration, dialysis, or chromatography to remove excess dye.[11]
Visualizing the Chemistry and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Thiol-Maleimide Conjugation Reaction.
References
- 1. vectorlabs.com [vectorlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Quantifying the effect of PEG architecture on nanoparticle ligand availability using DNA-PAINT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. resources.tocris.com [resources.tocris.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. apexbt.com [apexbt.com]
Cy3-PEG-Thiol: A Comprehensive Technical Guide to Specifications, Purity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cyanine3-Polyethylene Glycol-Thiol (Cy3-PEG-Thiol), a versatile fluorescent labeling reagent. This document details the product's core specifications, methods for purity assessment, and its application in biological research, with a focus on providing actionable data and protocols for laboratory use.
Core Product Specifications
This compound is a bifunctional molecule that combines the bright and photostable fluorescent properties of the Cyanine3 dye with the biocompatibility and flexibility of a polyethylene (B3416737) glycol (PEG) linker, terminating in a reactive thiol group. This structure makes it an ideal candidate for labeling biomolecules and surfaces in a variety of research and drug development applications.[1][2]
The key quantitative specifications for various this compound products are summarized below. These values are typical and may vary slightly between batches and suppliers.
| Parameter | Typical Value(s) | Notes |
| Purity | ≥95% | Determined by HPLC or NMR spectroscopy. |
| Molecular Weight (PEG) | 2000 Da, 3400 Da, 5000 Da | Other molecular weights may be available upon request. |
| Excitation Maximum (λex) | ~550 nm | In aqueous buffer (e.g., PBS).[2] |
| Emission Maximum (λem) | ~570 nm | In aqueous buffer (e.g., PBS).[2] |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | At the excitation maximum. |
| Reactive Group | Thiol (-SH) | For conjugation to maleimides and other thiol-reactive groups. |
| Appearance | Pink or pink-purple solid or viscous liquid | Dependent on the molecular weight of the PEG chain. |
| Solubility | Soluble in water and most organic solvents | The PEG linker enhances aqueous solubility. |
| Storage Conditions | -20°C or -5°C, desiccated, protected from light | Avoid frequent freeze-thaw cycles.[2] |
Quality Control and Purity Assessment: Experimental Protocols
Ensuring the purity and proper characterization of this compound is critical for reproducible and reliable experimental results. The following sections detail the standard methodologies for assessing the quality of this reagent.
Purity and Molecular Weight Determination by HPLC and SEC
High-Performance Liquid Chromatography (HPLC), particularly reverse-phase (RP-HPLC) and Size-Exclusion Chromatography (SEC), is a cornerstone for analyzing the purity and molecular weight distribution of PEGylated compounds.
Methodology: Reverse-Phase HPLC (RP-HPLC)
-
Objective: To separate this compound from unconjugated Cy3 dye, un-functionalized PEG, and other impurities based on hydrophobicity.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a Charged Aerosol Detector (CAD).
-
Column: A C8 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 30% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV-Vis/DAD: Monitoring at 550 nm for the Cy3 chromophore.
-
CAD: For the detection of non-UV active PEG-containing species.
-
-
Data Analysis: The purity is determined by the peak area percentage of the main product peak relative to the total peak area in the chromatogram.
Methodology: Size-Exclusion Chromatography (SEC)
-
Objective: To assess the molecular weight distribution and detect the presence of aggregates or fragments.
-
Instrumentation: An HPLC or UPLC system with a Refractive Index (RI) detector.
-
Column: A column suitable for the separation of polymers in the desired molecular weight range (e.g., Shodex Protein KW-803 and KW-804 in series).
-
Mobile Phase: An aqueous buffer such as 20 mM HEPES at pH 6.5.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Data Analysis: The retention time of the main peak is compared to a calibration curve generated from molecular weight standards to confirm the expected size. The presence of earlier eluting peaks may indicate aggregation, while later eluting peaks could signify fragmentation.
Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and confirmation of this compound. ¹H NMR is particularly useful for verifying the presence of characteristic protons from the Cy3 dye, the PEG backbone, and the thiol end-group.
Methodology: ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or CDCl₃).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
PEG Backbone: A large, characteristic peak around 3.6 ppm corresponds to the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-).
-
Thiol Group: Protons adjacent to the thiol group will appear in a specific region of the spectrum (e.g., around 2.7-2.9 ppm for -S-CH₂-).
-
Cy3 Dye: Aromatic and vinyl protons of the Cy3 dye will be visible in the downfield region of the spectrum (typically >6.0 ppm).
-
Purity: The integration of these characteristic peaks can be used to confirm the structure and assess the presence of impurities.
-
Quantification of Free Thiol Groups
The functionality of this compound relies on the presence of an active thiol group. Ellman's assay is a rapid and reliable colorimetric method for quantifying free sulfhydryl groups.
Methodology: Ellman's Assay
-
Objective: To determine the concentration of free thiol groups in a solution of this compound.
-
Principle: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) reacts with a free thiol group to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.
-
Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Thiol Standard: Cysteine hydrochloride of a known concentration.
-
-
Procedure:
-
Prepare a standard curve using serial dilutions of the cysteine standard.
-
Dissolve a known quantity of this compound in the Reaction Buffer.
-
To a microplate well or cuvette, add the sample or standard.
-
Add Ellman's Reagent Solution and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm using a spectrophotometer or plate reader.
-
-
Data Analysis: The absorbance of the unknown sample is compared to the standard curve to determine the molar concentration of free thiols.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool for a range of applications, particularly in the fluorescent labeling of biomolecules for imaging and tracking studies.
Labeling of Thiol-Containing Biomolecules
The terminal thiol group of this compound can be conjugated to various thiol-reactive functionalities, most commonly maleimides. This reaction is highly specific and efficient at neutral pH, forming a stable thioether bond. This allows for the site-specific labeling of proteins, peptides, and other molecules that contain cysteine residues or have been functionalized with a maleimide (B117702) group.
Visualizing Signaling Pathways: A Case Study with EGFR
A prominent application of fluorescently labeled biomolecules is in the study of cellular signaling pathways. For instance, this compound can be used to label an antibody or a ligand, such as Epidermal Growth Factor (EGF), to visualize the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Upon binding of its ligand (e.g., EGF), EGFR undergoes dimerization, which activates its intracellular kinase domain, leading to autophosphorylation and the initiation of downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.
By labeling an anti-EGFR antibody with this compound, researchers can track the localization, trafficking, and dimerization of the receptor on the cell surface using fluorescence microscopy techniques.
This guide provides a foundational understanding of this compound, from its basic specifications to its practical application and quality control. By employing the detailed methodologies described herein, researchers can confidently utilize this powerful fluorescent tool to advance their scientific investigations.
References
- 1. Visualization and quantitation of epidermal growth factor receptor homodimerization and activation with a proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible dimerization of EGFR revealed by single-molecule fluorescence imaging using quantum dots. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note and Protocol: Labeling Proteins with Cy3-PEG-Thiol Derivatives
This document provides a detailed protocol for the covalent labeling of proteins with a thiol-reactive Cy3-PEG derivative, specifically focusing on the reaction between a maleimide-activated Cy3-PEG and free thiol groups on a protein.
Introduction
Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in various applications such as immunoassays, fluorescence microscopy, and flow cytometry.[1] The cyanine (B1664457) dye, Cy3, is a bright and photostable fluorophore with excitation and emission maxima around 550 nm and 570 nm, respectively.[1][2] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the labeled protein and reduces potential steric hindrance between the dye and the protein.[2]
This protocol details the labeling of proteins through the reaction of a maleimide-functionalized Cy3-PEG with thiol groups (-SH) present in cysteine residues.[3] The maleimide (B117702) group exhibits high selectivity for thiols at a neutral pH range (7.0-7.5), forming a stable thioether bond.[4][5] This method is particularly useful for proteins where amine-based labeling might interfere with the protein's function, such as at an antibody's binding site.[4]
The overall workflow involves preparing the protein, which may include the reduction of existing disulfide bonds to generate free thiols, followed by the labeling reaction and subsequent purification of the protein-dye conjugate.
Chemical Reaction Pathway
The fundamental chemistry of this labeling protocol involves the reaction of a maleimide group with a sulfhydryl (thiol) group to form a stable thioether linkage.
Figure 1: Thiol-Maleimide Conjugation Reaction.
Experimental Workflow
The procedure for labeling proteins with Cy3-PEG-Maleimide can be broken down into four main stages: Protein Preparation, Labeling Reaction, Purification, and Analysis.
Figure 2: Experimental workflow for protein labeling.
Materials and Reagents
-
Protein of interest
-
Cy3-PEG-Maleimide
-
Labeling Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5.[4][5] Buffers should be free of thiols.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[5]
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction[5][6]
-
Purification: Size exclusion chromatography column (e.g., Sephadex G-25)[7]
-
Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4[2]
-
Spectrophotometer
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific proteins.
-
Dissolve the protein to be labeled in the Labeling Buffer at a concentration of 1-10 mg/mL.[5] For optimal results, a concentration of at least 2 mg/mL is recommended.[8]
-
Degas the buffer by applying a vacuum or by bubbling an inert gas (e.g., argon or nitrogen) through the solution to prevent oxidation of thiols.[5][6]
-
(Optional - Disulfide Bond Reduction) If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols.[6]
-
Allow the vial of Cy3-PEG-Maleimide to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[4]
-
Vortex briefly to ensure the dye is fully dissolved. This stock solution can be stored at -20°C for up to a month, protected from light and moisture.[4]
-
While gently stirring or vortexing the protein solution, add the Cy3-PEG-Maleimide stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[4] This ratio may need to be optimized for your specific protein.
-
Flush the reaction vial with an inert gas and seal it tightly.[5]
-
Protect the reaction from light by wrapping the vial in aluminum foil.[7]
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C.[4][5]
It is critical to remove the unconjugated (free) dye from the labeled protein for accurate downstream analysis.[2] Size exclusion chromatography is a common and effective method.[2]
-
Equilibrate a size exclusion column (e.g., Sephadex G-25) with at least 3-5 column volumes of Elution Buffer (e.g., PBS, pH 7.4).[2]
-
Carefully load the entire labeling reaction mixture onto the top of the column.[2]
-
Begin elution with the Elution Buffer. The labeled protein conjugate, which is colored, will travel faster down the column than the smaller, free dye molecules.[2]
-
Collect the first colored band that elutes; this is the purified, labeled protein. The second, slower-moving band is the unreacted dye and should be discarded.[2]
Data Analysis and Characterization
The efficiency of the labeling reaction is determined by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[8]
-
Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy3 (~550 nm, Aₘₐₓ).[7][10]
-
If the absorbance is greater than 2.0, dilute the sample with buffer and account for the dilution factor in the calculations.[10]
A correction factor (CF) is required because the Cy3 dye also absorbs light at 280 nm.[8][10]
Step 1: Calculate the Protein Concentration
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein[10]
Where:
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
Aₘₐₓ: Absorbance of the conjugate at ~550 nm.
-
CF: Correction factor for the dye at 280 nm (typically provided by the dye manufacturer; for Cy3, it is approximately 0.08).[8]
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
Step 2: Calculate the Degree of Labeling
DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M))[10]
Where:
-
ε_dye: Molar extinction coefficient of the Cy3 dye at its Aₘₐₓ (for Cy3, ~150,000 M⁻¹cm⁻¹).[8]
An ideal DOL is often between 2 and 4, though this can vary depending on the application.[2]
| Parameter | Symbol | Value for Cy3 | Reference |
| Maximum Excitation Wavelength | λ_exc | ~550 nm | [1][8] |
| Maximum Emission Wavelength | λ_em | ~570 nm | [1][8] |
| Molar Extinction Coefficient | ε_dye | 150,000 M⁻¹cm⁻¹ | [8] |
| Correction Factor at 280 nm | CF | ~0.08 | [8] |
Table 1: Spectroscopic Properties of Cy3 Dye.
Summary of Recommended Reaction Conditions
| Parameter | Recommended Range | Notes | References |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. | [5] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | Should be optimized for each protein to avoid over- or under-labeling. | [4] |
| pH | 7.0 - 7.5 | Optimal for selective reaction of maleimide with thiols. | [4][5] |
| Temperature | Room Temperature or 4°C | Lower temperatures require longer incubation times. | [4][5] |
| Reaction Time | 2 hours to Overnight | Dependent on temperature and protein reactivity. | [4][5] |
Table 2: Recommended Reaction Conditions.
Troubleshooting
| Problem | Possible Cause | Suggested Solution | References |
| Low Labeling Efficiency (Low DOL) | Protein concentration is too low. | Concentrate the protein to >2 mg/mL before labeling. | [2][8] |
| Insufficient free thiols. | Reduce disulfide bonds with TCEP prior to labeling. | [6] | |
| pH of the reaction is not optimal. | Ensure the buffer pH is between 7.0 and 7.5. | [4] | |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | Ensure the volume of the dye stock solution is <10% of the total reaction volume. | [2] |
| Over-labeling of the protein. | Reduce the molar excess of the dye in the reaction. | [2] | |
| Loss of Protein Function | Labeling has occurred at a critical functional site. | Reduce the DOL by lowering the dye-to-protein ratio. Consider site-specific mutagenesis to remove cysteines from critical regions if possible. | [2] |
Table 3: Troubleshooting Guide.
References
- 1. assaygenie.com [assaygenie.com]
- 2. benchchem.com [benchchem.com]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. biotium.com [biotium.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Conjugating Cy3-PEG-Thiol to Gold Nanoparticles for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are extensively utilized in biomedical applications, including diagnostics, drug delivery, and bioimaging, owing to their unique optical and electronic properties, biocompatibility, and ease of surface functionalization.[1][2] Surface modification of AuNPs with polyethylene (B3416737) glycol (PEG) is a common strategy to enhance their stability in biological media, reduce non-specific protein adsorption, and prolong circulation time in vivo.[3] The incorporation of a fluorescent dye, such as Cyanine3 (Cy3), enables the tracking and visualization of the nanoparticles.
This document provides a detailed protocol for the conjugation of a thiol-terminated, Cy3-labeled polyethylene glycol (Cy3-PEG-Thiol) to gold nanoparticles. The thiol group forms a strong dative bond with the gold surface, providing a stable attachment of the PEG-Cy3 moiety.[4] This procedure is critical for developing AuNP-based probes for fluorescence imaging applications.
Experimental Protocols
This section details the necessary procedures for the synthesis of gold nanoparticles and their subsequent functionalization with this compound.
Materials and Equipment
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
This compound (e.g., MW 2000 Da)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
Reagents for characterization (e.g., buffers for DLS)
Equipment:
-
Round-bottom flasks
-
Heating mantle with stirring capability
-
Reflux condenser
-
Volumetric flasks and pipettes
-
Magnetic stir bars
-
Centrifuge capable of high speeds (e.g., >13,000 rpm)
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
pH meter
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of approximately 15 nm gold nanoparticles.
-
In a meticulously cleaned round-bottom flask, bring 100 mL of a 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.[5]
-
Rapidly add 10 mL of a 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.[5]
-
The solution color will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs.[5][6]
-
Continue boiling and stirring for an additional 15-30 minutes.[5]
-
Remove the flask from the heat and allow it to cool to room temperature while still stirring.
-
Store the synthesized AuNP solution at 4°C.
Protocol 2: Conjugation of this compound to Gold Nanoparticles
This protocol outlines the ligand exchange process to functionalize the AuNPs with this compound.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in DI water or a suitable buffer like PBS. The concentration will depend on the desired final molar ratio. For initial optimization, a 1 mg/mL solution can be used.
-
Conjugation Reaction:
-
To the citrate-stabilized AuNP solution, add the this compound solution dropwise while stirring vigorously. A common starting point is to mix equal volumes of the AuNP suspension and the thiol-PEG solution.[7]
-
The optimal molar ratio of this compound to AuNPs should be determined empirically. Over-addition of thiol can lead to nanoparticle aggregation.[7]
-
Allow the reaction to proceed at room temperature with gentle stirring for at least 12-24 hours to ensure complete ligand exchange.[5][8]
-
-
Purification of Cy3-PEG-AuNPs:
-
To remove unbound this compound and excess citrate, centrifuge the solution. Centrifugation speed and time will depend on the nanoparticle size; for ~15 nm particles, a speed of 13,500 rpm for 20 minutes is a good starting point.[5] For smaller particles, higher speeds or ultracentrifugation may be necessary.[9]
-
Carefully remove the supernatant, which contains the unbound reagents.
-
Resuspend the nanoparticle pellet in a fresh solution of DI water or PBS. Sonication may be used to aid in resuspension.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure thorough purification.[10]
-
-
Final Resuspension and Storage: Resuspend the final purified Cy3-PEG-AuNP pellet in a suitable buffer for your imaging application (e.g., PBS) and store at 4°C.
Data Presentation
Successful conjugation and purification should be confirmed by various characterization techniques. The expected outcomes are summarized below.
Table 1: Quantitative Parameters for AuNP Synthesis and Conjugation
| Parameter | Value/Range | Reference |
| AuNP Synthesis | ||
| HAuCl₄ Concentration | 1 mM | [5] |
| Trisodium Citrate Concentration | 38.8 mM | [5] |
| Reaction Temperature | Boiling (~100 °C) | [5] |
| Expected AuNP Diameter | ~15 nm | [11] |
| Conjugation Reaction | ||
| This compound to AuNP Molar Ratio | To be optimized empirically | [7] |
| Reaction Time | 12 - 24 hours | [5][8] |
| Reaction Temperature | Room Temperature | [8] |
| Purification | ||
| Centrifugation Speed (for ~15nm AuNPs) | ~13,500 rpm | [5] |
| Number of Washing Steps | At least 3 | [10] |
Table 2: Expected Characterization Results
| Characterization Technique | Before Conjugation (Citrate-AuNPs) | After Conjugation (Cy3-PEG-AuNPs) | Reference |
| UV-Vis Spectroscopy | Sharp SPR peak at ~520 nm | Slight red-shift of the SPR peak (e.g., to 525-530 nm) and appearance of Cy3 absorbance peak (~550 nm) | [12][13] |
| Dynamic Light Scattering (DLS) | Smaller hydrodynamic diameter | Increase in hydrodynamic diameter due to the PEG layer | [14] |
| Zeta Potential | Negative (due to citrate) | Less negative or near neutral | [7] |
| Transmission Electron Microscopy (TEM) | Dispersed, spherical nanoparticles | Should remain dispersed; core size unchanged | [10][14] |
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]
- 3. Nanopartz All About PEG Gold Nanoparticles [nanopartz.com]
- 4. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Quality control and purification of ready-to-use conjugated gold nanoparticles to ensure effectiveness in biosensing [frontiersin.org]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterizing the Surface Coverage of Protein-Gold Nanoparticle Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes: Cy3-PEG-Thiol in Single-Molecule FRET (smFRET) Experiments
Introduction
Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful biophysical technique that functions as a "spectroscopic ruler" to measure nanometer-scale distances within or between biomolecules.[1][2] It allows for the real-time observation of conformational dynamics and intermolecular interactions without the averaging inherent in ensemble measurements.[2][3][4] The cyanine (B1664457) dye, Cy3, is one of the most widely used donor fluorophores for smFRET studies due to its brightness and relative photostability, typically paired with an acceptor like Cy5.[3] The Cy3-PEG-Thiol conjugate combines the advantageous photophysical properties of Cy3 with a polyethylene (B3416737) glycol (PEG) spacer and a terminal thiol group. The PEG linker enhances solubility and minimizes potential steric hindrance or unwanted interactions between the dye and the labeled biomolecule. The terminal thiol group allows for specific covalent attachment to biomolecules via thiol-reactive chemistries.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound and related derivatives in smFRET experiments, covering everything from fundamental principles to detailed experimental protocols.
Application Notes
Principle of Single-Molecule FRET
FRET is a non-radiative energy transfer process from an excited donor fluorophore to a nearby acceptor fluorophore through dipole-dipole coupling.[4] The efficiency of this energy transfer (E) is highly sensitive to the distance (R) between the donor and acceptor, as described by the equation:
E = 1 / (1 + (R/R₀)⁶)[5]
Where R₀ is the Förster distance, the specific distance at which the FRET efficiency is 50%.[5] For the commonly used Cy3-Cy5 pair, the R₀ is approximately 5.4 to 6.0 nm, making it ideal for studying distance changes in the 2 to 10 nm range, a scale highly relevant to the dimensions of proteins and nucleic acids.[3][5][6] By monitoring the fluorescence intensities of the donor (e.g., Cy3) and the acceptor (e.g., Cy5), changes in FRET efficiency can be calculated, providing a direct readout of conformational changes in real-time.[7]
The Role and Advantages of this compound
-
Cy3 (Donor Fluorophore): Cy3 serves as an excellent FRET donor. It can be efficiently excited by common solid-state lasers (e.g., 532 nm) and has a high quantum yield.[8][9] Its emission spectrum shows significant overlap with the absorption spectrum of acceptors like Cy5, a prerequisite for efficient FRET.[10]
-
PEG (Polyethylene Glycol) Linker: The PEG spacer serves multiple purposes. It increases the hydrophilicity of the dye, which can improve the solubility of the labeled biomolecule. Furthermore, it acts as a flexible linker that distances the dye from the biomolecule's surface, reducing the risk of quenching or steric hindrance that might alter the biomolecule's natural function. PEG coating is also crucial for passivating glass surfaces in Total Internal Reflection Fluorescence (TIRF) microscopy to prevent non-specific binding of molecules.[9]
-
Thiol (-SH) Group: The terminal thiol group provides a reactive handle for covalent conjugation. While less common than maleimide-functionalized dyes for labeling cysteines, this compound is ideal for coupling to maleimide-activated surfaces or biomolecules. The most prevalent strategy in smFRET involves labeling cysteine residues on a protein with a maleimide-functionalized dye. Therefore, protocols will cover the use of Cy3-PEG-Maleimide for protein labeling.
Quantitative Data Summary
Quantitative data is summarized in the tables below for easy reference and comparison.
Table 1: Photophysical Properties of Cy3 Dye
| Property | Value | Reference |
|---|---|---|
| Peak Absorption (λ_abs) | ~550 nm | [11][12][13][14] |
| Peak Emission (λ_em) | ~570 nm | [11][12] |
| Excitation Laser | 532 nm | [8][9] |
| Common FRET Partner | Cy5, Cy5.5 | [3][6][9] |
| Recommended Storage | -5°C to -20°C, Dry, Avoid Light |[11][15] |
Table 2: Common FRET Pairs Using Cy3 as a Donor
| FRET Pair | Förster Distance (R₀) | Typical Distance Range | Reference |
|---|---|---|---|
| Cy3 - Cy5 | 5.4 - 6.0 nm | 2 - 10 nm | [3][5][6] |
| Cy3 - Cy5.5 | 5.9 nm | 2 - 10 nm | [6] |
| Cy3 - Atto647N | Not specified | Not specified |[8] |
Experimental Protocols & Methodologies
Workflow Overview
The general workflow for an smFRET experiment involves labeling the biomolecule of interest with donor and acceptor dyes, purifying the labeled product, immobilizing it on a passivated surface, and then performing data acquisition and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. Analysis of Complex Single Molecule FRET Time Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ecommons.luc.edu [ecommons.luc.edu]
- 5. Multicolor Single-Molecule FRET for DNA and RNA Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-Molecule Three-Color FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haroldkimlab.gatech.edu [haroldkimlab.gatech.edu]
- 8. researchgate.net [researchgate.net]
- 9. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-Molecule Fluorescence Resonance Energy Transfer in Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cy3-PEG-SH, Fluorescent PEG Derivatives - Biopharma PEG [biochempeg.com]
- 12. Cy3 PEG Thiol, Cy3-PEG-SH [nanocs.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. jenabioscience.com [jenabioscience.com]
Illuminating Cellular Dynamics: Application of Cy3-PEG-Thiol for Live-Cell Imaging
Introduction
Live-cell imaging has revolutionized our understanding of complex cellular processes by enabling the visualization of dynamic events in real-time. The choice of fluorescent probe is critical for successful live-cell imaging, requiring high brightness, photostability, and biocompatibility. Cy3-PEG-Thiol is a versatile fluorescent labeling reagent that combines the excellent photophysical properties of the cyanine (B1664457) dye Cy3 with the benefits of a polyethylene (B3416737) glycol (PEG) linker and a thiol-reactive group. This combination makes it an ideal candidate for labeling biomolecules for a wide range of live-cell imaging applications, from single-molecule tracking to observing protein-protein interactions and cellular signaling events.
The Cy3 fluorophore offers intense orange-red fluorescence with a maximum excitation at approximately 550 nm and emission around 570 nm, which is well-suited for many common laser lines and filter sets. The PEG linker enhances the water solubility of the dye and the labeled biomolecule, reduces non-specific binding, and can minimize potential steric hindrance, thereby preserving the biological activity of the labeled molecule. The terminal thiol (-SH) group, while reactive itself, is often used in conjunction with maleimide-functionalized molecules for stable thioether bond formation, or it can be used to attach to other reactive moieties. This application note provides detailed protocols and data for the use of this compound in live-cell imaging studies, with a focus on labeling strategies and a specific application in tracking epidermal growth factor receptor (EGFR) signaling.
Properties and Performance of this compound Conjugates
The performance of a fluorescent probe in live-cell imaging is determined by several key parameters. Below is a summary of the expected quantitative data for this compound conjugated to a target protein.
| Parameter | Typical Value/Range | Notes |
| Excitation Maximum (λex) | ~550 nm | Optimal for excitation with a 532 nm or 561 nm laser. |
| Emission Maximum (λem) | ~570 nm | Emits in the orange-red region of the spectrum. |
| Molar Extinction Coefficient | >150,000 cm⁻¹M⁻¹ | High molar extinction coefficient contributes to the brightness of the probe. |
| Quantum Yield (Φ) | 0.1 - 0.3 (conjugated) | The quantum yield can be influenced by the local environment and the conjugation partner. Attachment to a protein surface can sometimes lead to an enhancement in fluorescence.[1] |
| Photostability | Moderate to High | Cy3 offers better photostability than some other organic dyes. Photostability can be further enhanced by using imaging media with oxygen scavengers. |
| Signal-to-Noise Ratio (SNR) | High | The brightness of Cy3 and the low non-specific binding afforded by the PEG linker contribute to a high signal-to-noise ratio in cellular imaging. |
| Cytotoxicity (LD50) | Low | The PEG linker is known to be biocompatible and can reduce the potential cytotoxicity of the conjugated molecule. Specific LD50 values would be dependent on the labeled biomolecule and cell type. |
Experimental Protocols
Protocol 1: Labeling of a Cysteine-Containing Protein with Cy3-PEG-Maleimide
This protocol describes the labeling of a protein containing a reactive cysteine residue with a maleimide-activated Cy3-PEG derivative. This is a common strategy for site-specific labeling.
Materials:
-
Protein of interest with an accessible cysteine residue (1-5 mg/mL in amine-free buffer, e.g., PBS, HEPES, MOPS, pH 7.0-7.5)
-
Cy3-PEG-Maleimide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP or DTT)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M Phosphate buffer with 150 mM NaCl and 1 mM EDTA, pH 7.2
Procedure:
-
Protein Preparation: If the protein has disulfide bonds that need to be reduced to expose the cysteine thiol, treat the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. If using DTT, it must be removed prior to labeling as it contains a free thiol.
-
Dye Preparation: Immediately before use, dissolve the Cy3-PEG-Maleimide in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10-20 fold molar excess of the Cy3-PEG-Maleimide stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS). The labeled protein will elute in the void volume.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 550 nm (for Cy3). The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - A_max × CF_280) × ε_dye] where A_max is the absorbance at 550 nm, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein at 280 nm, ε_dye is the molar extinction coefficient of Cy3 at 550 nm (approx. 150,000 cm⁻¹M⁻¹), and CF_280 is the correction factor for the dye's absorbance at 280 nm (approx. 0.08 for Cy3).
Protocol 2: Live-Cell Imaging of Epidermal Growth Factor Receptor (EGFR) Dynamics
This protocol describes how to use a Cy3-PEG-labeled ligand (e.g., EGF) to study receptor dynamics on the surface of living cells using Total Internal Reflection Fluorescence (TIRF) microscopy.
Materials:
-
A431 cells (or other cells expressing EGFR)
-
Glass-bottom imaging dishes
-
Cy3-PEG-EGF conjugate (prepared as in Protocol 1, with a cysteine-engineered EGF)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM/F12 with HEPES)
-
TIRF microscope equipped with a 561 nm laser and appropriate emission filters
-
Environmental chamber for maintaining 37°C and 5% CO₂
Procedure:
-
Cell Culture: Plate A431 cells on glass-bottom dishes and culture until they reach 50-70% confluency.
-
Cell Starvation: Prior to imaging, starve the cells in serum-free medium for 4-6 hours to reduce basal EGFR activation.
-
Imaging Setup: Place the imaging dish on the TIRF microscope stage within the environmental chamber and allow the temperature to equilibrate to 37°C.
-
Cell Labeling and Imaging: a. Replace the serum-free medium with pre-warmed live-cell imaging medium. b. Add the Cy3-PEG-EGF conjugate to the imaging medium at a final concentration of 1-10 ng/mL. This low concentration is important for single-molecule imaging. c. Immediately begin acquiring images using the TIRF microscope. Use the 561 nm laser for excitation and collect the emission signal.
-
Data Acquisition: Acquire a time-lapse series of images to observe the binding, diffusion, and dimerization of individual Cy3-PEG-EGF molecules on the cell surface. Single-molecule tracking can reveal the formation of EGFR dimers.[2]
-
Data Analysis: Use appropriate software (e.g., ImageJ with tracking plugins) to analyze the acquired images. This can include single-particle tracking to determine diffusion coefficients and fluorescence intensity analysis to observe dimerization events (dimers will be approximately twice as bright as monomers).
Application Example: Visualizing EGFR Signaling
The epidermal growth factor receptor (EGFR) is a key transmembrane protein that plays a crucial role in cell proliferation and survival. Its signaling cascade is initiated by the binding of a ligand, such as EGF, which leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways. Using Cy3-PEG-EGF allows for the direct visualization of the initial steps of this signaling cascade in living cells.[2]
References
A Step-by-Step Guide for Successful Cy3-PEG-Thiol Bioconjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the successful bioconjugation of molecules using Cy3-PEG-Thiol. This near-infrared fluorescent labeling reagent is a valuable tool in various research and development applications, including medical research, drug release, nanotechnology, and cell culture.[1] The protocol primarily focuses on the popular and efficient thiol-maleimide reaction, a cornerstone of bioconjugation chemistry.
Introduction
This compound combines the bright and photostable Cy3 fluorescent dye with a polyethylene (B3416737) glycol (PEG) spacer terminating in a thiol (-SH) group.[1][2] The PEG linker enhances solubility, reduces steric hindrance, and minimizes non-specific interactions.[3][4] The terminal thiol group allows for covalent conjugation to molecules containing a maleimide (B117702) group, a highly selective reaction that proceeds efficiently at neutral pH.[5][6] This method is widely used for labeling proteins, peptides, and other biomolecules.[6]
Principle of Thiol-Maleimide Conjugation
The core of this bioconjugation strategy is the reaction between the thiol group of the this compound and a maleimide-functionalized biomolecule. Maleimides are electrophilic compounds that exhibit high selectivity towards the nucleophilic thiol group of cysteine residues in proteins or other thiol-containing molecules.[6] This reaction forms a stable thioether bond, covalently linking the Cy3-PEG moiety to the target molecule.[7] The optimal pH for this reaction is between 7.0 and 7.5.[5]
Experimental Workflow
The overall process for this compound bioconjugation involves several key stages: preparation of the biomolecule, the conjugation reaction itself, and subsequent purification and characterization of the resulting conjugate.
Caption: General workflow for this compound bioconjugation.
Detailed Experimental Protocol
This protocol provides a general guideline. Optimization may be required depending on the specific biomolecule and experimental goals.
Materials and Reagents
| Reagent/Material | Specifications |
| This compound | High purity (>95%) |
| Maleimide-Activated Biomolecule | In an appropriate buffer |
| Conjugation Buffer | 1X PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5. Must be free of thiols.[5][6] |
| Degassing Equipment | Vacuum pump or inert gas (Nitrogen/Argon) |
| Size Exclusion Chromatography (SEC) Column | e.g., Sephadex G-25 or similar[8] |
| Spectrophotometer | Capable of measuring absorbance at 280 nm and ~550 nm |
Preparation of Reagents
-
Biomolecule Preparation :
-
Ensure your maleimide-activated biomolecule is at a suitable concentration (typically 1-10 mg/mL) in the chosen conjugation buffer.[5][6]
-
The buffer should not contain any primary amines (like Tris) if the maleimide activation was performed via an NHS ester, and must be free of thiols.[9][10]
-
Degas the buffer and the biomolecule solution by applying a vacuum or by bubbling an inert gas through them to prevent oxidation of the thiol on the this compound.[5][6]
-
-
This compound Solution :
-
Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.[10]
-
Prepare a stock solution of this compound. The solvent will depend on the specific product's solubility; refer to the manufacturer's data sheet. It may be soluble in aqueous buffer or require an organic co-solvent like DMSO or DMF.[10][11]
-
This solution should be prepared fresh before use.
-
Conjugation Reaction
-
Molar Ratio : Determine the optimal molar ratio of this compound to your biomolecule. A starting point is often a 10 to 20-fold molar excess of the thiol reagent to the maleimide-activated biomolecule.[5] This ratio may need to be optimized.[5]
-
Reaction Incubation :
-
Add the calculated amount of the this compound solution to the maleimide-activated biomolecule solution.
-
Mix gently and thoroughly.
-
Incubate the reaction mixture, protected from light, for 2 hours at room temperature or overnight at 2-8°C.[5] Flushing the reaction vial with an inert gas before sealing can help prevent oxidation.[5][6]
-
Purification of the Conjugate
It is crucial to remove any unreacted this compound from the conjugated biomolecule.[3] Size exclusion chromatography (SEC) is the most common and effective method for this separation.[3]
-
Column Equilibration : Equilibrate the SEC column (e.g., G-25) with at least 3-5 column volumes of your desired storage buffer (e.g., PBS, pH 7.4).[3]
-
Sample Loading : Carefully load the entire reaction mixture onto the top of the equilibrated column.[3]
-
Elution and Fraction Collection :
Caption: Principle of purification by Size Exclusion Chromatography.
Characterization of the Conjugate
After purification, it is important to determine the concentration of the biomolecule and the degree of labeling (DOL).
-
Spectrophotometric Analysis :
-
Calculations :
-
Corrected Biomolecule Absorbance (A₂₈₀_corr) : A₂₈₀_corr = A₂₈₀ - (A₅₅₀ × CF_Cy3) Where CF_Cy3 is the correction factor for Cy3 at 280 nm (typically around 0.08).[3]
-
Biomolecule Concentration (M) : Concentration (M) = A₂₈₀_corr / ε_biomolecule Where ε_biomolecule is the molar extinction coefficient of your biomolecule at 280 nm.[3]
-
Cy3 Concentration (M) : Concentration (M) = A₅₅₀ / ε_Cy3 Where ε_Cy3 is the molar extinction coefficient of Cy3 at ~550 nm (typically ~150,000 M⁻¹cm⁻¹).
-
Degree of Labeling (DOL) : DOL = [Cy3] / [Biomolecule]
-
| Parameter | Formula | Notes |
| Corrected A₂₈₀ | A₂₈₀ - (A₅₅₀ × 0.08) | Accounts for Cy3 absorbance at 280 nm.[3][8] |
| Biomolecule Conc. (M) | Corrected A₂₈₀ / ε_biomolecule | ε_biomolecule is specific to your biomolecule. |
| Cy3 Concentration (M) | A₅₅₀ / 150,000 | ε_Cy3 is ~150,000 M⁻¹cm⁻¹. |
| Degree of Labeling | [Cy3] / [Biomolecule] | Molar ratio of dye to biomolecule. |
An optimal DOL is often between 2 and 4 for antibodies, as higher ratios can lead to fluorescence quenching and potentially alter the biomolecule's function.[13][14][15]
Storage
For short-term storage, the purified conjugate can be kept at 2-8°C for up to a week, protected from light.[5] For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) (up to 50%) and store at -20°C or below.[5] The addition of a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%) can also be beneficial.[5]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Inefficient maleimide activation of the biomolecule. | Verify the activity of the maleimide groups. |
| Oxidation of the thiol group on this compound. | Use degassed buffers and consider performing the reaction under an inert atmosphere.[6] | |
| Steric hindrance. | Consider using a this compound with a longer PEG spacer.[16] | |
| Precipitation of Conjugate | High degree of labeling leading to aggregation. | Reduce the molar excess of this compound in the reaction. |
| Biomolecule instability in the buffer. | Screen for optimal buffer conditions for your specific biomolecule. | |
| Anomalous Fluorescence | High DOL causing self-quenching.[13][15] | Aim for a lower DOL by adjusting the reactant molar ratio. |
| The specific protein environment can enhance or quench Cy3 fluorescence.[13][15] | This is an intrinsic property; characterize the fluorescence quantum yield of the final conjugate. |
By following this detailed guide, researchers can achieve successful and reproducible this compound bioconjugation for a wide range of applications.
References
- 1. Cy3-PEG-SH, Fluorescent PEG Derivatives - Biopharma PEG [biochempeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. biotium.com [biotium.com]
- 8. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 9. sinobiological.com [sinobiological.com]
- 10. broadpharm.com [broadpharm.com]
- 11. apexbt.com [apexbt.com]
- 12. Cy3 PEG NHS [nanocs.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. xobi.net [xobi.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Cy3-PEG-Thiol in Advanced Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cy3-PEG-Thiol in advanced fluorescence microscopy techniques. This reagent, which combines the bright and photostable Cy3 fluorophore with a flexible polyethylene (B3416737) glycol (PEG) linker and a reactive thiol group, is a versatile tool for precise labeling and imaging of biomolecules. Detailed protocols for bioconjugation, Förster Resonance Energy Transfer (FRET), Stochastic Optical Reconstruction Microscopy (STORM), and single-molecule tracking are provided, along with quantitative data and illustrative diagrams to facilitate experimental design and execution.
Properties of this compound
This compound is a near-infrared fluorescent labeling reagent that features a Cy3 dye, a polyethylene glycol (PEG) spacer, and a thiol (-SH) group.[1] The Cy3 fluorophore is a member of the cyanine (B1664457) dye family, known for its brightness and photostability.[2] The PEG linker enhances water solubility, reduces non-specific binding, and provides a flexible spacer between the dye and the target molecule.[3] The terminal thiol group allows for covalent conjugation to biomolecules, typically through a reaction with a maleimide (B117702) functional group.[4][5]
Quantitative Data Summary
The following table summarizes the key photophysical and photochemical properties of the Cy3 fluorophore. While these values are for the core Cy3 dye, they serve as a reliable proxy for the this compound conjugate, as the PEG-thiol linker is not expected to significantly alter the inherent photophysics of the cyanine core.[6]
| Property | Value | Notes |
| Maximum Excitation Wavelength (λex) | ~550 nm | [1] |
| Maximum Emission Wavelength (λem) | ~570 nm | [1] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [7] |
| Fluorescence Quantum Yield (Φ) | 0.13 - 0.24 | Varies with conjugation partner and environment.[7][8] |
| Photostability | Moderate | Less photostable than Alexa Fluor 555 and ATTO 550.[6] |
| Recommended Storage | -5°C, in the dark, desiccated | [9] |
Bioconjugation of this compound to Proteins
The most common method for labeling proteins with this compound is through the reaction of the thiol group with a maleimide-functionalized protein. This reaction, a Michael addition, forms a stable thioether bond.[4]
Experimental Protocol: Thiol-Maleimide Conjugation
This protocol outlines the steps for labeling a maleimide-activated protein with this compound.
Materials:
-
Maleimide-activated protein
-
This compound
-
Anhydrous DMSO or DMF
-
Degassed reaction buffer (e.g., PBS, HEPES, or Tris at pH 7.0-7.5)[10]
-
Size-exclusion chromatography column for purification
-
Optional: TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds[5]
Procedure:
-
Prepare Protein Solution: Dissolve the maleimide-activated protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[10]
-
Optional - Reduce Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to expose free thiols for other purposes (not for the maleimide reaction), add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.[5]
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[10]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution.[5] Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and mix thoroughly.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[4]
-
Purification: Remove excess, unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
Application in Förster Resonance Energy Transfer (FRET)
FRET is a powerful technique for measuring nanoscale distances and detecting molecular interactions. Cy3 is a commonly used FRET acceptor, often paired with a donor fluorophore like Fluorescein (FITC) or a green fluorescent protein (GFP).[11] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "spectroscopic ruler".[12]
Experimental Protocol: FRET Measurement by Sensitized Emission
This protocol describes how to measure FRET efficiency between a donor-labeled protein and a this compound-labeled protein.
Materials:
-
Donor-labeled protein (e.g., FITC-labeled)
-
This compound labeled protein (acceptor)
-
Fluorometer or fluorescence microscope with appropriate filter sets for the donor and acceptor
-
FRET imaging buffer (e.g., PBS)
Procedure:
-
Sample Preparation: Prepare three samples:
-
Donor-only sample
-
Acceptor-only sample
-
FRET sample containing both donor and acceptor-labeled proteins
-
-
Donor Emission Measurement: Excite the FRET sample at the donor's excitation wavelength and measure the fluorescence emission at the donor's emission wavelength (IDAFRET).
-
Acceptor Emission Measurement (Sensitized Emission): Excite the FRET sample at the donor's excitation wavelength and measure the fluorescence emission at the acceptor's emission wavelength (IADFRET).
-
Correction for Spectral Bleed-through:
-
Measure the emission of the donor-only sample at the acceptor's emission wavelength when excited at the donor's excitation wavelength (crosstalk).
-
Measure the emission of the acceptor-only sample at the acceptor's emission wavelength when excited at the donor's excitation wavelength (direct excitation).
-
-
Calculate FRET Efficiency (E):
-
The apparent FRET efficiency can be calculated using various formulas that correct for spectral bleed-through. A simplified approach is: E = 1 - (IDAFRET / IDAdonor) where IDAdonor is the fluorescence intensity of the donor in the absence of the acceptor.
-
Application in Stochastic Optical Reconstruction Microscopy (STORM)
STORM is a super-resolution microscopy technique that achieves nanoscale resolution by sequentially activating and imaging individual fluorophores. In a common STORM implementation, Cy3 is used as an "activator" dye in a pair with a "reporter" dye like Alexa Fluor 647 or Cy5.[13] The Cy3 molecule helps to switch the reporter dye between a fluorescent "on" state and a dark "off" state.
Experimental Protocol: dSTORM Imaging
This protocol provides a general workflow for performing dSTORM with a Cy3-activator and an Alexa Fluor 647-reporter dye pair.
Materials:
-
Cells or sample labeled with Cy3 and Alexa Fluor 647-conjugated antibodies or other probes.
-
STORM imaging buffer: This is critical for photoswitching. A common recipe includes an oxygen scavenging system (e.g., GLOX) and a thiol (e.g., 10-100 mM cysteamine (B1669678) (MEA) or β-mercaptoethanol (BME)).[14][15]
-
GLOX solution: Glucose oxidase and catalase in buffer.
-
Imaging Buffer Example: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose, 100 mM MEA, and GLOX. Prepare fresh.[15]
-
-
STORM-equipped microscope with high-power lasers (e.g., 561 nm for Cy3 activation and 647 nm for Alexa Fluor 647 excitation) and a sensitive camera (EMCCD or sCMOS).
Procedure:
-
Sample Preparation: Prepare and mount the labeled sample on the microscope.
-
Buffer Exchange: Replace the sample's buffer with the freshly prepared STORM imaging buffer.
-
Image Acquisition:
-
Illuminate the sample with the 647 nm laser at high power to excite the Alexa Fluor 647 reporters and drive them into a dark state.
-
Use a low-power 561 nm laser to activate a sparse subset of Cy3 molecules, which in turn reactivate the nearby Alexa Fluor 647 reporters to a fluorescent state.
-
Record a series of thousands of images (frames), capturing the fluorescence from the stochastically activated single molecules.
-
-
Data Analysis:
-
Localize the position of each single molecule in each frame with high precision (typically by fitting a 2D Gaussian function to its point spread function).
-
Reconstruct a super-resolution image by plotting the coordinates of all localized molecules.
-
Application in Single-Molecule Tracking
Single-molecule tracking (SMT) allows for the observation of the real-time dynamics of individual molecules, providing insights into processes like diffusion, binding kinetics, and conformational changes. The brightness of Cy3 makes it a suitable fluorophore for SMT experiments.[16]
Experimental Protocol: Single-Molecule Tracking in Live Cells
This protocol describes a general approach for tracking this compound labeled proteins on the surface of live cells.
Materials:
-
Live cells expressing the protein of interest with a tag for labeling.
-
This compound conjugated to a ligand or antibody that binds to the protein of interest.
-
Live-cell imaging medium.
-
Total Internal Reflection Fluorescence (TIRF) microscope for high signal-to-noise imaging of molecules near the coverslip.
Procedure:
-
Cell Culture and Labeling:
-
Culture cells on glass-bottom dishes.
-
Incubate the cells with a low concentration of the this compound labeled probe in live-cell imaging medium to achieve sparse labeling.
-
Wash the cells to remove unbound probes.
-
-
Image Acquisition:
-
Mount the dish on the TIRF microscope.
-
Acquire a time-lapse series of images (a movie) with a frame rate appropriate for the expected dynamics of the molecule (e.g., 20-100 ms (B15284909) exposure time).[17]
-
-
Data Analysis:
-
Use tracking software to identify and follow individual fluorescent spots (single molecules) through the image series.
-
Generate trajectories for each tracked molecule.
-
Analyze the trajectories to calculate parameters such as the mean squared displacement (MSD), from which the diffusion coefficient can be derived.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. luminwaves.com [luminwaves.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.physics.illinois.edu [courses.physics.illinois.edu]
- 9. Cy3-PEG-SH, Fluorescent PEG Derivatives - Biopharma PEG [biochempeg.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 14. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Surface Functionalization using Cy3-PEG-Thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for the surface functionalization of various substrates using Cy3-PEG-Thiol. This fluorescently-labeled, thiol-terminated polyethylene (B3416737) glycol (PEG) derivative is a versatile tool for creating biocompatible, non-fouling surfaces with built-in fluorescence for easy detection and quantification. Applications range from biosensing and immunoassays to single-molecule imaging and targeted drug delivery.
Introduction to this compound
This compound is a molecule combining three key functional components:
-
Cy3 (Cyanine 3): A fluorescent dye with an excitation maximum around 550 nm and an emission maximum around 570 nm.[1][2] Its brightness and photostability make it ideal for fluorescence microscopy and other detection methods.
-
PEG (Polyethylene Glycol): A hydrophilic polymer that, when attached to a surface, creates a biocompatible and protein-resistant layer. This "stealth" property is crucial for minimizing non-specific binding in biological assays.[3][4]
-
Thiol (-SH): A sulfur-containing functional group that readily forms strong covalent or dative bonds with specific surfaces, most notably gold and maleimide-functionalized substrates.[5]
This combination allows for the stable, oriented immobilization of a fluorescent and biocompatible linker onto various materials.
Core Functionalization Chemistries
There are two primary, highly efficient chemistries for immobilizing this compound onto surfaces:
-
Thiol-Gold Chemisorption: This method relies on the strong affinity between sulfur and gold, forming a stable Au-S dative bond.[5] It is the method of choice for modifying gold surfaces, such as gold-coated slides, nanoparticles, and sensor chips.[6][7]
-
Thiol-Maleimide Michael Addition: This "click" chemistry reaction involves the specific and rapid covalent bond formation between a thiol and a maleimide (B117702) group at neutral pH.[8][9][10] It is ideal for functionalizing surfaces that have been pre-activated with maleimide groups.
Experimental Protocols
Protocol 1: Functionalization of Gold Surfaces
This protocol details the immobilization of this compound onto gold-coated glass slides or sensor chips, a common procedure for creating platforms for biosensing and single-molecule imaging.
Materials:
-
Gold-coated glass slides or sensor chips
-
This compound
-
Anhydrous Ethanol (B145695)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen gas source
Procedure:
-
Surface Cleaning: Thoroughly clean the gold substrate by sonicating in anhydrous ethanol for 15 minutes, followed by rinsing with DI water. Dry the surface under a gentle stream of nitrogen gas.
-
Solution Preparation: Prepare a solution of this compound in PBS at a concentration ranging from 0.1 to 1 mg/mL. The optimal concentration may need to be determined empirically based on the desired surface density.
-
Immobilization: Immerse the cleaned gold substrate in the this compound solution. The reaction should proceed for at least 2-4 hours at room temperature to ensure the formation of a self-assembled monolayer (SAM).[11] For denser packing, the incubation can be extended overnight.
-
Washing: After incubation, remove the substrate from the solution and rinse thoroughly with PBS to remove any non-specifically bound molecules. Follow with a rinse in DI water.
-
Drying and Storage: Dry the functionalized surface under a gentle stream of nitrogen. The slides are now ready for use or can be stored in a desiccator at 4°C, protected from light.
Protocol 2: Functionalization of Maleimide-Activated Surfaces
This protocol is suitable for surfaces that have been pre-functionalized with maleimide groups, such as maleimide-activated nanoparticles or polymer brushes.[8][10]
Materials:
-
Maleimide-activated substrate (e.g., nanoparticles, beads, slides)
-
This compound
-
Reaction Buffer: 10 mM HEPES or PBS, pH 7.0-7.4[12]
-
Quenching solution (optional): 10 mM cysteine or beta-mercaptoethanol in reaction buffer
-
DI water
Procedure:
-
Solution Preparation: Dissolve this compound in the reaction buffer to a desired concentration. A molar excess of this compound relative to the surface maleimide groups is recommended to drive the reaction to completion. A common starting point is a 2:1 to 5:1 molar ratio of maleimide to thiol.[12]
-
Conjugation Reaction: Add the this compound solution to the maleimide-activated substrate. Incubate at room temperature for 30 minutes to 2 hours with gentle mixing.[12]
-
Quenching (Optional): To cap any unreacted maleimide groups and prevent unwanted side reactions, add a quenching solution and incubate for an additional 15-30 minutes.
-
Purification:
-
For Nanoparticles/Beads: Centrifuge the suspension to pellet the functionalized particles. Remove the supernatant and wash the pellet multiple times with the reaction buffer to remove excess reagents.
-
For Surfaces (e.g., slides): Rinse the surface thoroughly with the reaction buffer, followed by DI water.
-
-
Storage: Store the functionalized material in a suitable buffer at 4°C, protected from light.
Data Presentation: Quantitative Analysis of Surface Functionalization
The density of the immobilized this compound can be influenced by several factors, including the PEG chain length and the incubation conditions. The following tables summarize typical quantitative data from the literature.
Table 1: Influence of PEG Chain Length on Grafting Density on Gold Nanoparticles
| Ligand | Spacer Length (nm) | Surface Coverage (molecules/nm²) | Reference |
| HS-(CH₂)₂-COOH (MPA) | 0.68 | 6.3 | [13] |
| SH-PEG4-COOH | 2.10 | ~5.0 (estimated) | [13] |
| SH-PEG7-COOH | 3.52 | 4.3 | [13] |
| HS-PEG-2000 | - | 3.93 | [14] |
| HS-PEG-5000 | - | 1.33 - 0.85 | [13] |
| HS-PEG-51400 | - | 0.32 | [14] |
Note: Longer PEG chains generally result in a lower number of molecules per unit area due to greater steric hindrance.
Table 2: Thiol-Maleimide Conjugation Efficiency
| Reactants | Molar Ratio (Maleimide:Thiol) | Reaction Time | Conjugation Efficiency | Reference |
| PLGA-Maleimide NPs + cRGDfK-SH | 2:1 | 30 min | 84 ± 4% | [12] |
| PLGA-Maleimide NPs + 11A4 Nanobody-SH | 5:1 | 2 hours | 58 ± 12% | [12] |
Note: Optimal reactant ratios and reaction times can significantly impact conjugation efficiency and should be optimized for specific applications.[12]
Visualizations
Caption: Workflow for immobilizing this compound onto a gold surface.
References
- 1. Cy3-PEG-SH, Fluorescent PEG Derivatives - Biopharma PEG [biochempeg.com]
- 2. Cy3 PEG Thiol, Cy3-PEG-SH [nanocs.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiol Modification - CD Bioparticles [cd-bioparticles.com]
- 6. researchgate.net [researchgate.net]
- 7. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. How Fast Can Thiols Bind to the Gold Nanoparticle Surface? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Oligonucleotides and DNA with Cy3-PEG-Thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of oligonucleotides and DNA with a Cy3 fluorescent dye functionalized with a polyethylene (B3416737) glycol (PEG) linker and a terminal thiol group (Cy3-PEG-SH). The primary method described herein involves the reaction of a maleimide-modified oligonucleotide with the thiol group of the Cy3-PEG-SH reagent. This process, known as a Michael addition, forms a stable thioether bond, resulting in a fluorescently labeled oligonucleotide suitable for a wide range of applications in molecular biology and drug development.[1][2]
The cyanine (B1664457) dye Cy3 is a bright, orange-fluorescent dye widely used for labeling biomolecules.[3][4] It has a maximum absorbance around 550 nm and a maximum emission around 570 nm.[3] The inclusion of a PEG linker between the oligonucleotide and the dye can improve solubility and reduce steric hindrance, potentially enhancing the functionality of the labeled molecule in biological systems.
Applications for Cy3-labeled oligonucleotides are diverse and include fluorescence microscopy, flow cytometry, fluorescence in situ hybridization (FISH), and Förster Resonance Energy Transfer (FRET) studies.[3][4][5][6][7][8][9][10]
Principle of the Reaction
The labeling strategy is based on the highly specific reaction between a maleimide (B117702) group and a sulfhydryl (thiol) group.[1] For this protocol, the oligonucleotide must first be synthesized or modified to contain a maleimide group. This maleimide-activated oligonucleotide is then reacted with the thiol group on the Cy3-PEG-SH molecule. The reaction is chemoselective for thiols within a pH range of 6.5 to 7.5, which minimizes cross-reactivity with other nucleophilic groups, such as amines.[1]
Experimental Protocols
Preparation of Maleimide-Modified Oligonucleotide
Maleimide-modified oligonucleotides can be obtained from commercial suppliers or prepared by reacting an amine-modified oligonucleotide with a bifunctional linker containing both an N-hydroxysuccinimide (NHS) ester and a maleimide group. It is crucial that the maleimide-modified oligonucleotide is purified and free of any residual amines or thiols from previous steps.
Labeling of Maleimide-Modified Oligonucleotide with Cy3-PEG-Thiol
This protocol is a general guideline. Optimal conditions, such as the molar ratio of dye to oligonucleotide and incubation time, may need to be determined empirically for specific sequences and applications.
Materials:
-
Maleimide-modified oligonucleotide
-
This compound
-
Degassed reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0-7.5. (Other non-thiol containing buffers like HEPES or Tris can also be used).[11][12][13]
-
Anhydrous DMSO or DMF
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Dissolve the Maleimide-Modified Oligonucleotide: Dissolve the lyophilized maleimide-modified oligonucleotide in the degassed reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[11]
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the maleimide-modified oligonucleotide solution with the this compound stock solution.
-
A 10- to 20-fold molar excess of this compound over the oligonucleotide is recommended to drive the reaction to completion.[1]
-
The final concentration of DMSO or DMF in the reaction mixture should not exceed 10% to avoid precipitation of the oligonucleotide.
-
-
Incubation:
-
Mix the reaction gently by pipetting or vortexing.
-
Incubate the reaction at room temperature (20-25°C) for 2-4 hours or at 4°C overnight.[1] Protect the reaction from light.
-
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule thiol, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, to a final concentration of ~50 mM to quench any unreacted maleimide groups.
Purification of the Labeled Oligonucleotide
Purification is a critical step to remove unconjugated this compound and any unreacted oligonucleotide. The choice of purification method depends on the length of the oligonucleotide, the required purity, and the scale of the reaction.
a. High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a highly effective method for purifying labeled oligonucleotides, offering excellent resolution.[14]
-
Principle: The hydrophobicity of the Cy3 dye allows for the separation of the labeled oligonucleotide from the unlabeled oligonucleotide.
-
Typical Purity: >85%[14]
-
Advantages: High purity, suitable for most downstream applications.[14]
-
Disadvantages: Can be complex, resolution may decrease for very long oligonucleotides.[14]
b. Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE is ideal for achieving high purity, especially for longer oligonucleotides.[15][16]
-
Principle: Separates oligonucleotides based on size. The labeled oligonucleotide will migrate slower than the unlabeled one.
-
Advantages: Excellent resolution, even for long oligonucleotides.[15][16]
-
Disadvantages: Lower yield due to the extraction process from the gel.[15][16]
c. Cartridge Purification: Reverse-phase cartridges provide a rapid method for purification.
-
Principle: Similar to RP-HPLC, separation is based on hydrophobicity.
-
Typical Purity: >80%[14]
-
Advantages: Fast and easy to use.[14]
-
Disadvantages: Lower resolution compared to HPLC and PAGE.[14]
Quantification and Quality Control
a. UV-Vis Spectroscopy: The concentration and labeling efficiency can be determined by measuring the absorbance of the purified product at 260 nm (for the oligonucleotide) and ~550 nm (for Cy3).
-
Measure the absorbance of the labeled oligonucleotide solution at 260 nm (A260) and 550 nm (A550).
-
Calculate the concentration of the oligonucleotide using the following formula: Oligonucleotide Conc. (µM) = [A260 - (A550 × CF260)] / ε260
-
CF260 is the correction factor for the absorbance of Cy3 at 260 nm (typically ~0.08).
-
ε260 is the molar extinction coefficient of the oligonucleotide at 260 nm (in M-1cm-1).
-
-
Calculate the concentration of the Cy3 dye using the following formula: Cy3 Conc. (µM) = A550 / ε550
-
ε550 is the molar extinction coefficient of Cy3 at 550 nm (typically ~150,000 M-1cm-1).
-
-
Degree of Labeling (DOL): The DOL is the ratio of the molar concentration of the dye to the molar concentration of the oligonucleotide. DOL = [Cy3 Conc.] / [Oligonucleotide Conc.]
b. Mass Spectrometry: Mass spectrometry can be used to confirm the successful conjugation by verifying the mass of the labeled oligonucleotide.
Data Presentation
| Parameter | RP-HPLC | PAGE | Cartridge Purification |
| Typical Purity | >85%[14] | >90%[15] | >80%[14] |
| Resolution | High | Very High | Medium |
| Yield | Good | Lower[15][16] | Good |
| Recommended For | Most applications, high purity needs[14] | Very high purity needs, long oligos[15][16] | Rapid purification, PCR, sequencing[14] |
| Property | Value |
| Cy3 Max Absorbance | ~550 nm |
| Cy3 Max Emission | ~570 nm[3] |
| Cy3 Molar Extinction Coefficient (ε550) | ~150,000 cm-1 M-1 |
| Thioether Bond Stability | Stable[2] |
| Optimal Reaction pH | 6.5 - 7.5[1] |
Visualizations
Caption: Experimental workflow for labeling a maleimide-modified oligonucleotide with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Location of cyanine-3 on double-stranded DNA: importance for fluorescence resonance energy transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. stratech.co.uk [stratech.co.uk]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 15. labcluster.com [labcluster.com]
- 16. Method of Oligonucleotide Purification [biosyn.com]
Application Notes and Protocols: Modifying Hydrogels with Cy3-PEG-Thiol for Tissue Engineering
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene glycol) (PEG) hydrogels are widely used as scaffolds in tissue engineering due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix (ECM).[1][2][3][4][5] However, PEG hydrogels are bio-inert, lacking the specific cell-adhesive and signaling motifs necessary to guide cell behavior.[1][2] To overcome this limitation, hydrogels can be modified with bioactive molecules. This document provides detailed protocols for modifying hydrogels with Cyanine3-Polyethylene glycol-Thiol (Cy3-PEG-Thiol), a fluorescently labeled PEG derivative that allows for visualization of the hydrogel network and can be used to incorporate signaling molecules.
The modification strategy often involves thiol-ene photo-click chemistry, a highly efficient and cytocompatible reaction that allows for the covalent attachment of thiol-containing molecules (like this compound) to hydrogel precursors containing '-ene' functional groups (e.g., norbornene-modified PEG).[6][7][8] This method provides excellent spatial and temporal control over the incorporation of bioactive cues.
Key Applications
-
Visualization of Hydrogel Structure: The Cy3 fluorophore allows for direct visualization of the hydrogel architecture and the distribution of the modified PEG within the scaffold using fluorescence microscopy.
-
Tracking Hydrogel Degradation: The fluorescence can be used to monitor the degradation of the hydrogel scaffold over time, both in vitro and in vivo.
-
Attachment of Bioactive Molecules: The terminal thiol group on the PEG chain can be used to conjugate peptides (e.g., RGD for cell adhesion), growth factors, and other signaling molecules to the hydrogel network.[1][2]
-
3D Cell Culture Scaffolds: Modified hydrogels can serve as 3D scaffolds that support cell adhesion, proliferation, and differentiation for various tissue engineering applications.[3][4][5]
Data Presentation
Table 1: Quantitative Analysis of Free Thiol Groups in Modified Hydrogels
This table summarizes typical results from an Ellman's assay used to quantify the concentration of free thiol groups remaining in the hydrogel after modification. A decrease in free thiol concentration indicates successful conjugation.
| Sample Condition | Initial Thiol Concentration (mM) | Final Thiol Concentration (mM) | Thiol Consumption (%) | Reference |
| 10 wt% PEG Hydrogel (1 min polymerization) | 1.13 ± 0.09 | 0.01 ± 0.01 (after RGDS addition) | 99.1 | [9] |
| 10 wt% PEG Hydrogel (5 min polymerization) | 0.97 ± 0.10 | 0.003 ± 0.003 (after RGDS addition) | 99.7 | [9] |
Table 2: Mechanical Properties of Thiol-Ene Crosslinked PEG Hydrogels
This table presents representative data on the shear moduli of PEG hydrogels, demonstrating how mechanical properties can be tuned by altering the macromer concentration.
| Macromer Functionality | Shear Modulus (Immediately after gelation) | Shear Modulus (After 48h swelling in PBS) | Reference |
| 16mM PEGDA | ~1 kPa | ~0.5 kPa | [7] |
| 24mM PEGDA | ~3 kPa | ~1.5 kPa | [7] |
| 16mM PEG4NB | ~2.5 kPa | ~1 kPa | [7] |
| 24mM PEG4NB | ~6 kPa | ~3 kPa | [7] |
Experimental Protocols
Protocol 1: Hydrogel Modification with this compound via Thiol-Ene Photo-Click Chemistry
This protocol describes the modification of a 4-arm PEG-norbornene (PEG4NB) hydrogel with this compound.
Materials:
-
4-arm PEG-Norbornene (PEG4NB)
-
This compound
-
Dithiol crosslinker (e.g., dithiothreitol (B142953) - DTT)
-
Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, UV-transparent molds
Procedure:
-
Prepare Precursor Solution:
-
In a sterile, light-protected tube, dissolve PEG4NB in PBS to the desired final concentration (e.g., 10% w/v).
-
Add the dithiol crosslinker to achieve a 1:1 molar ratio of thiol to norbornene groups.
-
Add this compound at the desired concentration for labeling. Note: The amount of this compound will consume some of the available norbornene groups.
-
Add the photoinitiator (e.g., LAP) to a final concentration of 1-2 mM.
-
Gently mix the solution until all components are fully dissolved.
-
-
Hydrogel Formation:
-
Pipette the precursor solution into sterile, UV-transparent molds.
-
Expose the molds to UV light (e.g., 365 nm, 5 mW/cm²) for a specified time (e.g., 1-5 minutes) to initiate photopolymerization. The exact time will depend on the photoinitiator concentration and light intensity.
-
-
Washing and Swelling:
-
Carefully remove the crosslinked hydrogels from the molds.
-
Wash the hydrogels extensively with PBS (3-4 times, 1 hour each) to remove any unreacted components.
-
Allow the hydrogels to swell to equilibrium in PBS at 37°C (typically 24-48 hours).
-
-
Sterilization:
-
Sterilize the hydrogels by soaking in 70% ethanol (B145695) for 30 minutes, followed by three washes with sterile PBS.
-
Protocol 2: Quantification of Free Thiol Groups using Ellman's Assay
This protocol is used to determine the efficiency of the thiol-ene reaction by quantifying the remaining free thiol groups in the hydrogel.[10][11][12][13]
Materials:
-
Modified hydrogel samples
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) - DTNB)
-
Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Cysteine standards of known concentrations
-
96-well plate
-
Plate reader
Procedure:
-
Sample Preparation:
-
Take known-volume discs of the swollen hydrogel.
-
Place each disc in a microcentrifuge tube with a known volume of reaction buffer.
-
Incubate to allow free thiols to diffuse into the buffer.
-
-
Standard Curve Preparation:
-
Prepare a series of cysteine standards in the reaction buffer.
-
-
Assay:
-
Add a small volume of the supernatant from the hydrogel samples and the cysteine standards to separate wells of a 96-well plate.
-
Add Ellman's reagent solution to each well and mix.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement and Calculation:
-
Read the absorbance at 412 nm using a plate reader.[13]
-
Generate a standard curve by plotting the absorbance of the cysteine standards against their known concentrations.
-
Use the linear regression of the standard curve to calculate the concentration of free thiols in the hydrogel samples based on their absorbance readings.
-
Visualizations
Caption: Experimental workflow for hydrogel modification.
Caption: Thiol-ene photo-click chemistry schematic.
Caption: Cell adhesion signaling pathway.
References
- 1. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogel based tissue engineering and its future applications in personalized disease modeling and regenerative therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smart Hydrogels in Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements in the Use of Hydrogels for Regenerative Medicine: Properties and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications - Biomaterials Science (RSC Publishing) DOI:10.1039/C4BM00187G [pubs.rsc.org]
- 10. Light-mediated Formation and Patterning of Hydrogels for Cell Culture Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thiol-Ene Photo-Click Hydrogels with Tunable Mechanical Properties Resulting from the Exposure of Different -Ene Moieties through a Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Granular Disulfide-Crosslinked Hyaluronic Hydrogels: A Systematic Study of Reaction Conditions on Thiol Substitution and Injectability Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating the Labeling Efficiency of Cy3-PEG-Thiol for Biomolecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the labeling efficiency of biomolecules with the fluorescent dye Cy3. The following protocols focus on the widely used method of labeling thiol groups (cysteine residues) in proteins with a thiol-reactive Cy3 maleimide (B117702). This method is a cornerstone for producing fluorescently tagged biomolecules for use in various applications, including immunoassays, fluorescence microscopy, and flow cytometry.[1][2]
Principle of Thiol-Reactive Labeling
The labeling of biomolecules with Cy3 is a common technique used to impart fluorescence for detection and tracking.[2] The most specific covalent attachment of a fluorescent dye to a protein is often achieved by targeting the thiol group (-SH) of cysteine residues.[3] Cysteine is a relatively rare amino acid, allowing for site-specific labeling.[3] Thiol-reactive dyes, such as those containing a maleimide group, react with the sulfhydryl group of cysteine residues under neutral to slightly acidic pH conditions (pH 7.0-7.5) to form a stable thioether bond.[4]
It is important to note that disulfide bonds between cysteine residues are unreactive with maleimides and may need to be reduced to free the thiol groups for labeling. Reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be used for this reduction.[3] However, excess reducing agents must be removed before adding the thiol-reactive dye to prevent them from competing with the protein's thiols.[3]
Quantitative Data for Labeling Efficiency Calculation
Accurate calculation of the labeling efficiency, also known as the Degree of Labeling (DOL) or dye-to-protein ratio, is crucial for ensuring the quality and consistency of conjugated biomolecules.[5][6] This calculation relies on the spectrophotometric measurement of absorbance at 280 nm (for the protein) and the maximum absorbance of the dye (approximately 550 nm for Cy3).[7][8][9]
| Parameter | Value | Reference |
| Cy3 Molar Extinction Coefficient (ε_dye) | 150,000 M⁻¹cm⁻¹ at ~550 nm | [7][10] |
| Cy3 Absorbance Maximum (λ_max) | ~550 nm | [7][8][9] |
| Cy3 Correction Factor (CF) at 280 nm | 0.08 | [10] |
Experimental Protocols
This section provides a detailed protocol for labeling a protein with a thiol-reactive Cy3 dye, purifying the conjugate, and calculating the DOL.
Materials
-
Protein to be labeled (1-10 mg/mL in an amine-free buffer, e.g., PBS, HEPES)[11]
-
Thiol-reactive Cy3 dye (e.g., Cy3-Maleimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent (e.g., DTT or TCEP) (optional)
-
Reaction Buffer: 10-100 mM phosphate (B84403) buffer, pH 7.0-7.5[4]
-
Purification column (e.g., Sephadex G-25) or dialysis equipment[5][11]
-
Spectrophotometer
Protein Preparation
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[11]
-
Optional (Reduction of Disulfide Bonds): If the protein contains disulfide bonds that need to be reduced to expose thiol groups, add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye.[3]
Labeling Reaction
-
Prepare a 10 mM stock solution of the thiol-reactive Cy3 dye in anhydrous DMSO or DMF.
-
Add a 10-20 fold molar excess of the dye solution to the protein solution. The optimal ratio may need to be determined empirically for each protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[4] Gentle mixing during incubation is recommended.[7]
Purification of the Labeled Protein
-
It is essential to remove the unconjugated dye to ensure accurate DOL determination.[5][7]
-
Purify the protein-dye conjugate using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis against the desired storage buffer.[5][11]
-
Collect the fractions containing the labeled protein, which typically elute first and are colored.[7]
Calculation of Labeling Efficiency (Degree of Labeling)
The Degree of Labeling (DOL), or dye-to-protein ratio, is the average number of dye molecules conjugated to each protein molecule.[5]
Spectrophotometric Measurements
-
Dilute the purified protein-dye conjugate to a concentration where the absorbance readings are within the linear range of the spectrophotometer (typically below 2.0).[5][6]
-
Measure the absorbance of the conjugate solution at 280 nm (A_280) and at the absorbance maximum of Cy3 (~550 nm, A_max).[7]
Degree of Labeling (DOL) Calculation
The concentration of the protein is determined from the absorbance at 280 nm, corrected for the contribution of the Cy3 dye at this wavelength.[7]
Step 1: Calculate the concentration of the labeled protein.
-
Corrected A_280 (A_280c): A_280c = A_280 - (A_max * CF) Where CF is the correction factor for the dye at 280 nm (0.08 for Cy3).[10]
-
Protein Concentration (M): Protein Concentration (M) = A_280c / ε_protein Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
Step 2: Calculate the concentration of the Cy3 dye.
-
Dye Concentration (M): Dye Concentration (M) = A_max / ε_dye Where ε_dye is the molar extinction coefficient of Cy3 (150,000 M⁻¹cm⁻¹).[7][10]
Step 3: Calculate the Degree of Labeling (DOL).
-
DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
A simplified formula to calculate the DOL is: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)[11]
Visualizations
Caption: Experimental workflow for labeling biomolecules with Cy3 and calculating the DOL.
Caption: Logical relationship for the calculation of the Degree of Labeling (DOL).
References
- 1. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. lifetein.com [lifetein.com]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cy3 PEG Thiol, Cy3-PEG-SH [nanocs.net]
- 10. assaygenie.com [assaygenie.com]
- 11. jenabioscience.com [jenabioscience.com]
Troubleshooting & Optimization
Cy3-PEG-Thiol Conjugation Efficiency: Technical Support Center
Welcome to the technical support center for Cy3-PEG-Thiol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving conjugation efficiency and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the core chemistry behind this compound conjugation?
A1: The conjugation of this compound to a target molecule typically relies on the reaction between the terminal thiol (-SH) group on the PEG linker and a maleimide (B117702) group on your target molecule (e.g., a protein, antibody, or nanoparticle). This reaction is a Michael addition, which forms a stable, covalent thioether bond.[1][2] The high selectivity of the maleimide group for thiols within a specific pH range makes this a widely used bioconjugation strategy.[1]
Q2: My conjugation yield is low. What are the most common causes?
A2: Low conjugation efficiency is a frequent issue that can stem from several factors. The most common culprits include:
-
Maleimide Inactivity: The maleimide group on your target molecule may have been hydrolyzed and is no longer reactive.[1]
-
Thiol Oxidation: The thiol group on your this compound may have oxidized to form disulfide bridges (-S-S-), rendering it unable to react.
-
Suboptimal Reaction pH: The pH of the buffer is critical. The ideal range is 6.5-7.5.[3]
-
Incorrect Molar Ratio: An insufficient molar excess of one reactant over the other can lead to incomplete conjugation.[3]
-
Presence of Competing Nucleophiles: Buffers containing primary amines (like Tris) or other thiol compounds can compete in the reaction.
Q3: What is the optimal pH for the thiol-maleimide reaction and why?
A3: The optimal pH range for the thiol-maleimide reaction is 6.5-7.5.[3] In this range, the thiol group is sufficiently deprotonated to its reactive thiolate anion form (-S⁻), allowing for an efficient reaction.[3] Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis into a non-reactive form and can also lose its specificity by reacting with primary amines, such as lysine (B10760008) residues on a protein.[3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]
Q4: Do I need to worry about reducing disulfide bonds in my target molecule?
A4: This question is critical. The user's query specifies this compound. This implies you are reacting it with a maleimide-activated target. If your target protein has been engineered to have a maleimide group, you should not use a reducing agent, as it could cleave existing disulfide bonds crucial for the protein's structure.
However, a more common scenario is the reverse: labeling a protein's native or newly-reduced thiol (from a disulfide bond) with a Cy3-PEG-Maleimide. If you are in that situation and need to label a cysteine residue that is part of a disulfide bond, then yes, you must first reduce the disulfide bond to generate free thiols.
Q5: How can I improve the stability of my final Cy3-PEG-conjugate?
A5: The thioether bond formed is generally stable.[4] However, the conjugate can be susceptible to a retro-Michael reaction, especially in the presence of other thiols (like glutathione (B108866) in vivo), which can lead to payload exchange.[2][5] To enhance stability, one strategy is to induce hydrolysis of the thiosuccinimide ring after conjugation by briefly shifting the pH to 8.5-9.0. This opens the ring to form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Conjugation Efficiency
| Potential Cause | Recommended Solution & Action Steps |
| Inactive Maleimide Reagent | Verify Maleimide Reactivity: The maleimide group on your target molecule is highly susceptible to hydrolysis, especially in aqueous solutions and at pH > 7.5.[1][4] • Action: Always use freshly prepared or properly stored maleimide-functionalized molecules. If possible, quantify the active maleimide groups before conjugation. Store stock solutions in an anhydrous solvent like DMSO or DMF at -20°C.[7] |
| Oxidized this compound | Ensure Free Thiol Availability: The thiol on your Cy3-PEG reagent can oxidize to form disulfide dimers. • Action: Prepare this compound solutions immediately before use in degassed, oxygen-free buffers. Consider including a non-thiol-based reducing agent like TCEP at a low concentration if oxidation is suspected, though this is less common for the dye reagent itself. |
| Suboptimal pH | Optimize Reaction Buffer pH: The reaction is highly pH-dependent.[3] • Action: Prepare your reaction buffer meticulously within the pH 6.5-7.5 range. Use non-nucleophilic buffers like Phosphate (PBS) or HEPES. Avoid Tris buffers. Verify the final pH of the reaction mixture. |
| Incorrect Molar Ratio | Optimize Reactant Stoichiometry: The ratio of this compound to your maleimide-activated molecule is crucial. • Action: Start with a 1.5 to 5-fold molar excess of the this compound to the maleimide-molecule. For large molecules or nanoparticles where steric hindrance may be an issue, a higher excess (e.g., 10-20 fold) of the smaller this compound might be necessary to drive the reaction.[3][8] |
| Inadequate Reaction Time/Temp | Adjust Incubation Conditions: The reaction may not have proceeded to completion. • Action: Incubate the reaction for at least 2 hours at room temperature or overnight at 4°C.[9] Gentle mixing can improve efficiency. |
Problem 2: Unexpected Molecular Weight or Multiple Species in Analysis (e.g., SDS-PAGE, MS)
| Potential Cause | Recommended Solution & Action Steps |
| Reaction with Amines | Increase Specificity for Thiols: At pH levels above 7.5, maleimides can react with primary amines (e.g., lysine residues), leading to heterogeneous products.[3] • Action: Strictly maintain the reaction pH at or below 7.5, ideally between 6.5 and 7.0. |
| Thiazine (B8601807) Rearrangement | Prevent N-terminal Cysteine Side Reaction: If conjugating to a peptide with an unprotected N-terminal cysteine, a side reaction can form a stable six-membered thiazine ring, causing a mass shift. This is more prominent at neutral or basic pH.[10] • Action: If possible, avoid conjugating to N-terminal cysteines. If unavoidable, consider performing the conjugation at a more acidic pH (~5.0) to protonate the N-terminal amine and prevent the rearrangement.[3] |
| Incomplete Purification | Improve Purification Strategy: Unreacted this compound or aggregated conjugates can contaminate the final product. • Action: Use size-exclusion chromatography (SEC) or dialysis to effectively separate the conjugate from smaller, unreacted molecules.[9][11] Ensure the chosen method has an appropriate molecular weight cutoff (MWCO). |
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing your conjugation reaction.
Table 1: Effect of pH on Thiol-Maleimide Reaction
| pH Range | Relative Reaction Rate | Key Considerations | Recommendation |
| < 6.5 | Slow | Thiol group is mostly protonated (-SH), reducing nucleophilicity.[3] | Use only if target molecule is unstable at higher pH. Expect longer reaction times. |
| 6.5 - 7.5 | Optimal | Excellent balance between thiol reactivity and maleimide stability. Highly selective for thiols over amines.[1][3] | Recommended for most applications. |
| > 7.5 | Fast Thiol Reaction | Increased rate of maleimide hydrolysis.[4] Significant increase in side reactions with primary amines (e.g., lysines).[3] | Avoid unless selective thiol reaction is not critical. |
Table 2: Recommended Molar Ratios for Conjugation
| Target Molecule Type | Recommended Molar Excess of this compound to Maleimide | Rationale |
| Small Peptides | 1.5 : 1 to 5 : 1 | Lower excess is often sufficient due to good accessibility of the maleimide group.[4] |
| Large Proteins / Antibodies | 5 : 1 to 20 : 1 | Higher excess helps overcome steric hindrance and drives the reaction to completion.[3][8] |
| Nanoparticles / Surfaces | 10 : 1 to 50 : 1 | A significant excess is often required to achieve desired surface density due to accessibility and diffusion limitations. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Maleimide-Activated Protein
1. Materials & Reagent Preparation:
-
Maleimide-Activated Protein: Prepare a solution of your protein (e.g., 1-5 mg/mL) in a degassed, amine-free reaction buffer.
-
Recommended Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, 5 mM EDTA, pH 7.2. The EDTA is crucial to chelate trace metals that can catalyze thiol oxidation.
-
-
This compound: Allow the lyophilized powder to equilibrate to room temperature before opening. Dissolve immediately before use in the reaction buffer to a stock concentration of 10 mM.
2. Conjugation Reaction:
-
Add the required volume of the this compound stock solution to the maleimide-activated protein solution to achieve the desired molar excess (see Table 2).
-
Mix gently by pipetting. If the solution is oxygen-sensitive, flush the reaction vial with an inert gas (e.g., nitrogen or argon) before sealing.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
3. (Optional) Quenching the Reaction:
-
To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like L-cysteine to a final concentration of ~10 mM. Incubate for 15-30 minutes.
4. Purification of the Conjugate:
-
Remove excess, unreacted this compound and quenching reagent using a size-exclusion chromatography (SEC) desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[3]
-
Collect fractions and monitor the elution using a spectrophotometer at 280 nm (for protein) and ~550 nm (for Cy3). The first colored peak to elute will be your conjugate.
-
Alternatively, use dialysis with an appropriate MWCO.
Protocol 2: Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated per protein molecule.
1. Spectrophotometric Measurement:
-
After purification, measure the absorbance of the conjugate solution in a 1 cm pathlength cuvette at two wavelengths:
-
280 nm (A₂₈₀) - for protein concentration.
-
~555 nm (A_max) - the absorbance maximum for Cy3.[12]
-
2. Calculations:
-
Step A: Calculate the Protein Concentration (M):
-
The Cy3 dye also absorbs light at 280 nm, so a correction factor is needed. The correction factor (CF) for Cy3 is approximately 0.08 .[13]
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
ε_protein: Molar extinction coefficient of your protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).[14]
-
-
-
Step B: Calculate the Dye Concentration (M):
-
Dye Concentration (M) = A_max / ε_dye
-
ε_dye: Molar extinction coefficient of Cy3 at its λ_max (~150,000 M⁻¹cm⁻¹ at ~555 nm).[15]
-
-
-
Step C: Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An ideal DOL for antibodies is typically between 2 and 10 to ensure a strong signal without causing fluorescence quenching or altering protein function.[14]
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Desired reaction pathway and potential side reactions.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. resources.tocris.com [resources.tocris.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 15. FluoroFinder [app.fluorofinder.com]
Troubleshooting guide for low fluorescence signal with Cy3-PEG-Thiol
Welcome to the technical support center for Cy3-PEG-Thiol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving this fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What are the optimal spectral properties for Cy3 dye?
A1: Cy3 is a bright, orange-fluorescent dye. For optimal performance, excitation should be performed near its absorption maximum of ~550 nm, with fluorescence emission collected around its maximum of ~570 nm.[1] These values can be influenced by the local environment.
Q2: How should I store my this compound?
A2: For long-term stability, it is recommended to store this compound at -20°C, protected from light and moisture.[2][3] If the product is in solution, it should be stored in a suitable buffer at a neutral pH (around 7.0-7.2) and divided into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the molecule.[4]
Q3: What factors can affect the fluorescence intensity of Cy3?
A3: Several factors can influence the fluorescence of Cy3, including:
-
Environment: The local chemical environment, such as pH and the presence of certain ions, can enhance or quench fluorescence.[5] Cy3 dye is known to be unstable at pH values above 7.5.[4]
-
Concentration: At high concentrations, Cy3 can exhibit self-quenching, where adjacent dye molecules interfere with each other's fluorescence, leading to a reduced signal.[5]
-
Photobleaching: Continuous exposure to intense light sources can cause irreversible damage to the Cy3 chromophore, leading to a rapid decrease in fluorescent output.[5]
-
Proximity to other molecules: Fluorescence quenching can occur due to interactions with neighboring molecules, such as certain amino acids or nucleobases, through processes like photoinduced electron transfer (PET) or resonance energy transfer.[6][7][8][9]
Troubleshooting Guide: Low Fluorescence Signal
This guide addresses common causes of low or no fluorescence signal when using this compound and provides systematic steps to identify and resolve the issue.
Problem 1: Weak or No Fluorescence Signal After Conjugation
A common issue is observing a low fluorescence signal after attempting to conjugate this compound to a target molecule (e.g., a protein or oligonucleotide).
Initial Verification Workflow
References
- 1. Cy3-PEG-SH, Fluorescent PEG Derivatives - Biopharma PEG [biochempeg.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Cy3 PEG Thiol, Cy3-PEG-SH [nanocs.net]
- 4. benchchem.com [benchchem.com]
- 5. luminwaves.com [luminwaves.com]
- 6. Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair - ProQuest [proquest.com]
- 7. xobi.net [xobi.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair - PMC [pmc.ncbi.nlm.nih.gov]
Recommended storage and handling conditions for Cy3-PEG-Thiol to ensure stability
This technical support center provides guidance on the recommended storage and handling of Cy3-PEG-Thiol to ensure its stability and performance in research applications. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored at low temperatures, protected from light and moisture. Several manufacturers recommend storage at -5°C or colder (≤ -15°C to -40°C).[1][2][3][4][5] It is crucial to keep the product in a dry environment, and for extended storage, storing under an inert atmosphere of nitrogen or argon is strongly suggested to prevent oxidation.[2]
Q2: How should I handle the vial of solid this compound when taking it out of storage?
A2: To prevent moisture condensation onto the product, it is essential to allow the vial to slowly warm to room temperature before opening it.[2][6] After use, it is recommended to backfill the container with an inert gas like nitrogen or argon before sealing and returning it to cold storage.[2]
Q3: What is the best way to prepare a stock solution of this compound?
A3: this compound is typically dissolved in an anhydrous, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[6][7][8] It is advisable to prepare fresh stock solutions for immediate use whenever possible, as impurities in solvents can reduce the compound's reactivity over time.[8]
Q4: How should I store the this compound stock solution?
A4: Unused stock solutions should be stored at -20°C, protected from light.[6][7][8] To maintain stability, it is best to divide the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.[8] Ensure the storage container is tightly sealed to prevent solvent evaporation and moisture ingress.
Q5: What is the stability of this compound in aqueous solutions?
A5: The thiol group is susceptible to oxidation, especially in aqueous buffers. This can lead to the formation of disulfide bonds, rendering the molecule unable to react with its intended target (e.g., maleimide (B117702) groups). Therefore, it is recommended to use freshly prepared aqueous solutions. If the experiment requires it, deoxygenated buffers can be used to minimize oxidation.[7][9] The cyanine (B1664457) dye component (Cy3) is also known to have its fluorescence properties affected by the presence of thiols, which can lead to photoswitching or the formation of non-emissive adducts upon exposure to light.[10][11]
Storage Condition Summary
| Parameter | Solid Form | Stock Solution (in DMSO/DMF) | Aqueous Solution |
| Temperature | ≤ -15°C[2] | -20°C[6][7][8] | Use immediately; 2-8°C for short-term (hours)[7][9] |
| Light | Store in the dark[1][2] | Store in the dark[7][8] | Protect from light[7][9] |
| Atmosphere | Inert gas (Argon/Nitrogen) recommended[2][6] | Inert gas recommended[6] | Deoxygenated buffer recommended[7][9] |
| Moisture | Store with desiccant[2] | Use anhydrous solvent[7][8] | Prone to hydrolysis/oxidation[12] |
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
-
Possible Cause A: Photobleaching. The Cy3 dye is susceptible to photobleaching from prolonged exposure to excitation light.
-
Solution: Minimize the exposure of your sample to light during all steps of the experiment. Use appropriate neutral density filters and minimize illumination times during imaging.
-
-
Possible Cause B: Degradation of the Dye. Improper storage (exposure to light, oxygen, or non-optimal temperatures) can lead to the chemical degradation of the cyanine dye.
-
Solution: Always store the solid compound and stock solutions as recommended. Prepare fresh solutions for critical experiments.
-
-
Possible Cause C: Thiol-Induced Dark State. Thiols can react with cyanine dyes upon photoexcitation, leading to a reversible or irreversible non-fluorescent state.[10][11]
-
Solution: While this is an inherent property, understanding this interaction is key. In some super-resolution microscopy applications, this is exploited. For standard fluorescence imaging, minimize excitation light to reduce the probability of entering this dark state.
-
Issue 2: Poor Conjugation Efficiency
-
Possible Cause A: Oxidation of the Thiol Group. The thiol (-SH) group can be oxidized to form a disulfide (-S-S-) bond, which will not react with target moieties like maleimides.
-
Possible Cause B: Hydrolysis of Reactive Partners. If conjugating to a maleimide, be aware that maleimides are susceptible to hydrolysis at pH values above 8.0, which will prevent the reaction.[9]
-
Possible Cause C: Inactive Reagent. The reagent may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of this compound. If possible, test the reactivity of the thiol group with a small molecule control.
-
Experimental Protocols
Protocol: Labeling a Protein with this compound
This protocol provides a general guideline for conjugating this compound to a protein containing a reactive group such as a maleimide.
-
Prepare the Protein:
-
Dissolve the protein to be labeled in a conjugation buffer (e.g., 10-100 mM phosphate (B84403) buffer, pH 7.0-7.5).[13] The buffer should be free of primary amines (like Tris) and thiols.[6]
-
Ensure the buffer is deoxygenated by bubbling with nitrogen or argon gas.
-
The protein concentration should typically be between 1-10 mg/mL.[7]
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[7] Briefly vortex to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. A molar ratio of 10-20 moles of the thiol reagent per mole of protein is a common starting point, but this should be optimized for your specific protein.[7]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7][9] Gently mix during the incubation.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound using a desalting column or dialysis.
-
The purified conjugate can be stored at 2-8°C for up to a week, protected from light.[7] For longer-term storage, add a cryoprotectant like glycerol (B35011) (50%) and store at -20°C.[7]
-
Visual Guides
Caption: Recommended workflow for the storage and handling of this compound.
Caption: A decision tree for troubleshooting common issues with this compound.
Caption: Primary degradation pathways affecting the stability of this compound.
References
- 1. Cy3-PEG-SH, Fluorescent PEG Derivatives - Biopharma PEG [biochempeg.com]
- 2. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 3. Cy5-PEG-SH, Cy5-PEG-Thiol - Biopharma PEG [biochempeg.com]
- 4. Cy5.5-PEG-SH: Fluorescent PEG with Thiol for Labeling & Imaging [biochempeg.com]
- 5. Azide-PEG-thiol, N3-PEG-SH - Biopharma PEG [biochempeg.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. atto-tec.com [atto-tec.com]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CoraFluor Thiol Reactive Dye Protocol | Tocris Bioscience [tocris.com]
Optimizing buffer pH and composition for Cy3-PEG-Thiol labeling reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize buffer pH and composition for Cy3-PEG-Thiol labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling of proteins?
The optimal pH range for thiol-maleimide conjugation, the reaction underlying this compound labeling, is typically between 6.5 and 7.5.[1][2][3][4][5] This range ensures high chemoselectivity for the thiol groups of cysteine residues over the amine groups of lysine (B10760008) residues.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2] While the reaction rate slows below pH 6.5, increasing the pH above 7.5 can lead to competitive side reactions with primary amines and hydrolysis of the maleimide (B117702) group.[1][2] For many applications, a pH of 7.5 is considered optimal for driving the reaction to completion while maintaining good sulfhydryl specificity.[6]
Q2: Which buffers are recommended for the labeling reaction?
It is crucial to use amine-free buffers to avoid unwanted reactions with the maleimide group of the Cy3 dye. Recommended buffers include:
Buffers containing primary amines, such as Tris and glycine, are not suitable for this labeling chemistry and must be avoided.[9]
Q3: What is the role of a reducing agent like TCEP, and is it always necessary?
A reducing agent is often necessary to cleave disulfide bonds within a protein, thereby exposing free thiol (sulfhydryl) groups for labeling.[3][5] Tris(2-carboxyethyl)phosphine (TCEP) is a commonly recommended reducing agent because, unlike DTT, excess TCEP does not need to be removed prior to the addition of the maleimide dye.[2][4] A 10-fold molar excess of TCEP is often sufficient to reduce disulfide bonds.[4][7] In some protocols, a final concentration of 2 mM TCEP has been found to be optimal.[6]
Q4: How can I prevent the re-oxidation of thiols during the labeling reaction?
Thiols can be sensitive to oxidation, which would prevent their reaction with the maleimide dye. To minimize re-oxidation:
-
Degas buffers by applying a vacuum or by bubbling an inert gas like nitrogen or argon through the solution.[3][5]
-
Include a chelating agent, such as 1-5 mM EDTA, in the reaction buffer to sequester metal ions that can catalyze thiol oxidation.[2]
-
Perform the reduction and labeling reactions under an inert atmosphere (e.g., nitrogen or argon).[7][8]
Q5: What could be causing low or no labeling efficiency?
Several factors can contribute to poor labeling efficiency. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Key areas to investigate include suboptimal pH, incorrect molar ratios of dye to protein, insufficient reduction of disulfide bonds, and the presence of interfering substances in the buffer.[2][9]
Q6: I am observing a precipitate in my reaction. What should I do?
Precipitation may be due to the aggregation of the Cy3 dye, which can occur at high concentrations.[12] To address this, you can try reducing the concentration of the labeling reagent or increasing the total reaction volume.[12] The PEG linker on the this compound is designed to improve solubility and reduce aggregation.[13]
Experimental Protocols & Data
Standard Protocol for this compound Labeling of a Protein
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and should be determined empirically.
-
Protein Preparation :
-
Reduction of Disulfide Bonds (Optional) :
-
Dye Preparation :
-
Labeling Reaction :
-
Purification :
-
Remove excess, unreacted dye by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.[14]
-
Data Summary: Key Reaction Parameters
| Parameter | Recommended Range/Value | Notes | Citations |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Above 7.5, reactivity with amines increases. | [1][2][3] |
| Buffer Type | Amine-free (PBS, HEPES, MES) | Buffers with primary amines (Tris, glycine) will compete with the reaction. | [3][7][9] |
| TCEP (molar excess) | ~10-fold | For reduction of disulfide bonds. Excess does not need to be removed. | [4][7] |
| Dye:Protein (molar ratio) | 10:1 to 20:1 | A common starting point; may need optimization. | [2][3][7] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. | [3][8] |
| Reaction Time | 2 hours at RT or overnight at 4°C | Protect from light during incubation. | [7] |
Visual Guides
Caption: Workflow for this compound labeling of proteins.
Troubleshooting Guide
Caption: Troubleshooting decision tree for low labeling efficiency.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.tocris.com [resources.tocris.com]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - CH [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. broadpharm.com [broadpharm.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. benchchem.com [benchchem.com]
Methods for removing unconjugated Cy3-PEG-Thiol from a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unconjugated Cy3-PEG-Thiol from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unconjugated this compound from a reaction mixture?
A1: The most common methods for purifying this compound conjugates from unreacted this compound are based on differences in size, charge, and hydrophobicity between the conjugate and the free PEG reagent. These methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. The larger conjugate elutes before the smaller, unconjugated this compound.[]
-
Dialysis/Ultrafiltration: Uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to retain the larger conjugate while allowing the smaller, unconjugated this compound to pass through.
-
Tangential Flow Filtration (TFF): A more advanced filtration technique for concentrating and purifying biomolecules, TFF is highly efficient for buffer exchange and removing small molecules from larger ones.[2][3]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. The attachment of this compound to a biomolecule can alter its overall charge, enabling separation from the uncharged or differently charged unconjugated PEG.[][4]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a molecule, allowing for its separation from the unconjugated PEG.
Q2: How do I choose the best purification method for my specific application?
A2: The choice of purification method depends on several factors, including:
-
The size difference between your conjugated molecule and the unconjugated this compound: A significant size difference makes SEC, dialysis, and TFF highly effective.[5]
-
The properties of your target molecule: The charge and hydrophobicity of your biomolecule will determine the suitability of IEX and HIC.
-
The required purity of the final product: For very high purity, a multi-step purification process combining different methods may be necessary.[4]
-
The scale of your reaction: Dialysis is suitable for small volumes, while TFF is scalable for larger production.[2][6]
-
Available equipment: The choice will also be dictated by the chromatography and filtration systems available in your laboratory.
Here is a decision tree to guide your selection:
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause | Solution |
| Poor separation of conjugate and unconjugated this compound | Inappropriate column choice (pore size). | Select a column with a fractionation range that provides good resolution between the molecular weight of your conjugate and the unconjugated PEG. |
| Column overloading. | Reduce the sample volume injected onto the column. A general guideline is to keep the sample volume below 2-5% of the total column volume.[7] | |
| Non-ideal interactions with the column matrix. | Modify the mobile phase composition. Adding a small amount of organic solvent or changing the salt concentration can sometimes improve resolution. | |
| Low recovery of the conjugated molecule | Adsorption to the column matrix. | Use a mobile phase with a higher ionic strength or add a non-ionic detergent to reduce non-specific binding. |
| Aggregation of the conjugate. | Ensure your sample is fully solubilized before injection. Consider including additives in your buffer to prevent aggregation. | |
| Peak tailing | Secondary interactions with the stationary phase. | Increase the ionic strength of the mobile phase. |
| Column degradation. | Check the column's performance with standards and replace it if necessary. |
Dialysis / Ultrafiltration
| Problem | Possible Cause | Solution |
| Unconjugated this compound still present after dialysis | Incorrect Molecular Weight Cut-Off (MWCO) of the membrane. | Use a dialysis membrane with an MWCO that is at least 3-6 times smaller than the molecular weight of your conjugate but large enough to allow the unconjugated PEG-Thiol to pass through freely.[8] |
| Insufficient dialysis time or buffer changes. | Increase the duration of dialysis and perform at least 3-4 buffer changes with a large volume of fresh buffer (at least 100 times the sample volume).[6] | |
| Loss of conjugated product | MWCO of the membrane is too large. | Select a membrane with a smaller MWCO. |
| Non-specific binding to the membrane. | For dilute samples, consider adding a carrier protein like BSA to the dialysis buffer to block non-specific binding sites.[9] | |
| Significant increase in sample volume | Osmotic pressure difference between the sample and the dialysis buffer. | Ensure the osmolarity of the dialysis buffer is similar to that of the sample. If the sample contains high concentrations of solutes, perform a stepwise dialysis with decreasing solute concentrations in the buffer.[9] |
Tangential Flow Filtration (TFF)
| Problem | Possible Cause | Solution |
| Low flux rate (slow processing) | Membrane fouling. | Optimize the transmembrane pressure (TMP) and cross-flow velocity. A lower TMP can reduce the compaction of the gel layer on the membrane surface.[3] |
| High sample viscosity. | Dilute the sample or perform the filtration at a slightly elevated temperature (if the product is stable). | |
| Low product recovery | Product loss in the permeate. | Ensure the membrane MWCO is at least 3-6 times smaller than the molecular weight of the product.[8] |
| Product adsorption to the membrane or tubing. | Pre-condition the system with a blocking agent (e.g., BSA) if non-specific binding is suspected. | |
| Membrane damage | Excessive transmembrane pressure. | Operate within the manufacturer's recommended pressure limits for the membrane. |
Ion Exchange Chromatography (IEX)
| Problem | Possible Cause | Solution |
| Poor separation of conjugate and unconjugated species | Inappropriate column and buffer pH. | The pH of the buffer should be chosen to maximize the charge difference between the conjugate and the unconjugated PEG. PEGylation can shield the protein's surface charges, affecting its interaction with the resin.[] |
| Incorrect salt gradient. | Optimize the salt gradient for elution. A shallower gradient can improve the resolution of species with similar charges. | |
| No binding of the target molecule | Incorrect buffer pH. | For cation exchange, the buffer pH should be below the isoelectric point (pI) of the molecule. For anion exchange, the pH should be above the pI. |
| Low recovery | Strong binding to the column. | Modify the elution conditions, for example, by increasing the salt concentration or changing the pH of the elution buffer. |
Hydrophobic Interaction Chromatography (HIC)
| Problem | Possible Cause | Solution |
| Poor separation | Inappropriate salt concentration in the binding buffer. | The salt concentration should be high enough to promote binding but not so high that it causes precipitation. Ammonium sulfate (B86663) is a commonly used salt. |
| Incorrect elution gradient. | A shallow, decreasing salt gradient is typically used for elution in HIC. Optimize the gradient to improve resolution. | |
| No binding of the target molecule | Insufficiently high salt concentration in the binding buffer. | Increase the salt concentration of the binding buffer. |
| Low recovery | Very strong hydrophobic interactions. | Use a less hydrophobic resin or add a small amount of organic modifier to the elution buffer to reduce the strength of the interaction. |
Experimental Protocols
Method 1: Size Exclusion Chromatography (SEC)
This protocol is suitable for separating the this compound conjugate from the smaller, unconjugated PEG reagent.
Materials:
-
SEC column with an appropriate fractionation range
-
Chromatography system (e.g., FPLC or HPLC)
-
Mobile phase (e.g., Phosphate Buffered Saline - PBS)
-
Reaction mixture containing the this compound conjugate
-
0.22 µm syringe filters
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the reaction mixture to remove any precipitates. Filter the supernatant through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should be kept small (typically 1-2% of the column volume) to ensure optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions as the components elute from the column. The larger conjugate will elute first, followed by the smaller, unconjugated this compound.
-
Analysis of Fractions: Analyze the collected fractions using a spectrophotometer to detect the Cy3 dye (absorbance at ~550 nm) and, if applicable, the protein/biomolecule (absorbance at 280 nm). Pool the fractions containing the purified conjugate.
Caption: Workflow for SEC purification.
Method 2: Dialysis
This protocol is a simple and effective method for removing small molecules like unconjugated this compound from a larger conjugate.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO
-
Dialysis buffer (e.g., PBS)
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Prepare Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.
-
Load Sample: Load the reaction mixture into the dialysis tubing/cassette, leaving some space for potential volume changes. Securely clamp both ends of the tubing.
-
Perform Dialysis: Place the sealed tubing/cassette in a large beaker containing the dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate and stir gently at 4°C.
-
Buffer Exchange: Change the dialysis buffer after 2-4 hours. Repeat the buffer exchange at least 2-3 more times. For optimal removal, the final dialysis can be performed overnight.
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified conjugate.
Caption: Workflow for Dialysis purification.
Data Presentation: Comparison of Purification Methods
The following table summarizes the key characteristics of the different purification methods for removing unconjugated this compound.
| Method | Principle of Separation | Typical Purity | Typical Recovery | Scalability | Key Advantage | Key Disadvantage |
| Size Exclusion Chromatography (SEC) | Molecular Size | >95% | 80-95% | Low to Medium | High resolution for size differences. | Limited sample loading capacity. |
| Dialysis / Ultrafiltration | Molecular Size | >90% | >90% | Low to Medium | Simple setup and gentle on the sample. | Time-consuming and not easily scalable. |
| Tangential Flow Filtration (TFF) | Molecular Size | >95% | >95% | High | Fast, highly scalable, and efficient.[2] | Higher initial equipment cost. |
| Ion Exchange Chromatography (IEX) | Net Charge | >98% | 70-90% | High | High selectivity based on charge.[4] | Requires optimization of pH and salt conditions. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | >95% | 70-90% | High | Alternative selectivity to IEX. | Requires high salt concentrations, which may affect protein stability. |
References
- 2. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
- 3. repligen.com [repligen.com]
- 4. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Minimizing Photobleaching of Cy3-PEG-Thiol
Welcome to the technical support center for minimizing the photobleaching of Cy3-PEG-Thiol in microscopy experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to signal loss during fluorescence imaging.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My Cy3 signal is fading very quickly during image acquisition. What is the primary cause?
A1: Rapid signal loss, or photobleaching, is the irreversible photochemical destruction of a fluorophore. For Cy3, this process is primarily driven by two parallel pathways: photooxidation and a thermally activated structural rearrangement of the molecule in its excited state. The presence of molecular oxygen and high excitation light intensity are major contributing factors.[1]
Q2: I am observing a rapid drop in fluorescence intensity within the first few seconds of imaging. What immediate steps can I take to mitigate this?
A2: To immediately reduce photobleaching, you should optimize your imaging parameters.
-
Reduce Excitation Intensity: Use the lowest possible laser or lamp power that provides a sufficient signal-to-noise ratio (SNR).[1][2] Using neutral density filters can help reduce illumination intensity without changing the spectral quality of the light.[1]
-
Minimize Exposure Time: Shorten the camera exposure time or increase the frame rate.[1][2] Avoid unnecessarily long exposures.
-
Limit Illumination Area: Use the field diaphragm to illuminate only the region of interest.
-
Use a Shutter: Ensure the excitation light shutter is closed when you are not actively acquiring an image to prevent unnecessary exposure.[3]
Q3: I have already optimized my imaging settings, but photobleaching is still a significant problem. What chemical methods can I use to protect my sample?
A3: The use of antifade reagents and oxygen scavenging systems is highly recommended to chemically protect your Cy3 fluorophores.
-
Antifade Mounting Media: For fixed samples, use a commercially available antifade mounting medium. Popular choices include ProLong™ Gold, VECTASHIELD®, and SlowFade™.[1][4][5] These reagents contain chemical compounds that scavenge for reactive oxygen species (ROS), which are a primary cause of photobleaching.[6]
-
Oxygen Scavenging Systems (OSS): For both live and fixed cell imaging, an oxygen scavenging system can be added to the imaging buffer to remove dissolved oxygen.[7][8][9] Common OSS include glucose oxidase/catalase (GODCAT) and protocatechuic acid/protocatechuate-3,4-dioxygenase (PCA/PCD).[7][8][9] The PCA/PCD system has been shown to result in lower dissolved oxygen concentrations and increased lifetimes for Cy3.[7][8][9]
-
Antioxidants: Adding antioxidants like Trolox (a vitamin E analog), n-propyl gallate (NPG), or ascorbic acid to the imaging buffer can also enhance Cy3 stability.[6][7][8]
Q4: How do I choose the right antifade mounting medium for my experiment?
A4: The choice of antifade reagent depends on your specific fluorophore, sample type (fixed or live), and desired storage time.
-
Compatibility: While many antifade agents are effective for Cy3, some can have adverse effects. For example, p-Phenylenediamine (PPD) can react with and damage cyanine (B1664457) dyes.[10] It is crucial to check the manufacturer's recommendations for compatibility with Cy3.
-
Curing vs. Non-Curing: Curing mountants, like ProLong™ Gold, solidify over time and are ideal for long-term sample storage.[11] Non-curing mountants, like SlowFade™, allow for immediate imaging after mounting but are intended for shorter-term storage.[5]
-
Refractive Index (RI): For high-resolution imaging, it is important to match the refractive index of the mounting medium to that of the immersion oil (typically ~1.52) to minimize spherical aberrations.[11]
Frequently Asked Questions (FAQs)
What is photobleaching?
Photobleaching is the photon-induced chemical damage and covalent modification of a fluorophore, leading to the permanent loss of its ability to fluoresce.[3] When a Cy3 molecule absorbs excitation light, it is promoted to an excited electronic state. From this state, it can either return to the ground state by emitting a fluorescent photon or it can transition to a long-lived, non-fluorescent triplet state. In the triplet state, the molecule is highly reactive and can interact with molecular oxygen to generate reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.[12]
How does the chemical environment affect Cy3 photostability?
The chemical environment plays a critical role in the photostability of Cy3.
-
Oxygen Concentration: The presence of molecular oxygen is a major driver of photobleaching through the formation of ROS.[1] Reducing the oxygen concentration in the imaging medium is one of the most effective ways to minimize photobleaching.[7][8][9]
-
pH: The pH of the mounting or imaging medium can influence the fluorescence intensity and stability of some fluorophores. For certain homemade antifade reagents like those containing p-phenylenediamine, maintaining a pH above 8.0 is critical to prevent fading and background signal.[10]
-
Thiol-Containing Molecules: The thiol group in this compound can have complex effects. While thiols are often used in imaging buffers for photoswitching in super-resolution microscopy, they can also form adducts with cyanine dyes, potentially leading to dark states.[13] However, for standard fluorescence microscopy, the primary concern remains photooxidation.
Are there more photostable alternatives to Cy3?
Yes, while Cy3 is a widely used and bright fluorophore, other dyes have been specifically engineered for enhanced photostability.[14] Dyes such as the Alexa Fluor® series (e.g., Alexa Fluor 555) or DyLight™ fluors are known to be more resistant to photobleaching compared to traditional cyanine dyes like Cy3.[1][15] When designing experiments that require long-term or high-intensity imaging, considering a more photostable dye may be beneficial.
Data Presentation
Table 1: Comparison of Common Antifade Reagents for Cy3
| Antifade Reagent | Type | Recommended For | Refractive Index (RI) | Curing Time | Key Features |
| ProLong™ Gold | Curing | Fixed Cells | ~1.47 | 24 hours | Excellent photobleaching protection; ideal for long-term storage.[4][11] |
| VECTASHIELD® | Non-Curing | Fixed Cells | ~1.45 | N/A | Allows for immediate imaging; may cause some initial quenching.[1] |
| SlowFade™ Diamond | Non-Curing | Fixed Cells | ~1.42 | N/A | Provides robust protection across the visible spectrum with less initial quenching.[5] |
| Trolox | Additive | Live & Fixed Cells | N/A | N/A | Cell-permeable antioxidant; can be added to imaging buffer.[6] |
| n-Propyl Gallate (NPG) | Additive | Live & Fixed Cells | N/A | N/A | Common antifade compound; can be used with live cells.[10] |
Table 2: Oxygen Scavenging Systems (OSS) for Enhanced Cy3 Stability
| Oxygen Scavenging System | Components | Mechanism | Advantages for Cy3 |
| Glucose Oxidase/Catalase (GODCAT) | Glucose Oxidase, Catalase, Glucose | Glucose oxidase consumes oxygen to produce gluconic acid and H₂O₂. Catalase then converts H₂O₂ to water and oxygen. | Widely used and effective at reducing oxygen levels.[7][16] |
| PCA/PCD | Protocatechuic Acid (PCA), Protocatechuate-3,4-Dioxygenase (PCD) | PCD catalyzes the cleavage of PCA in the presence of oxygen, effectively removing it from the solution. | Achieves lower steady-state oxygen concentrations than GODCAT; shown to increase Cy3 lifetime.[7][8][9] |
Experimental Protocols
Protocol 1: Preparing an Oxygen Scavenging Imaging Buffer (PCA/PCD System)
This protocol is adapted from methodologies aimed at improving dye stability in single-molecule fluorescence experiments.[7][8][9]
Materials:
-
Imaging Buffer (e.g., Tris-based buffer, pH 7.5-8.0)
-
Protocatechuic Acid (PCA)
-
Protocatechuate-3,4-Dioxygenase (PCD)
-
Trolox (optional, for additional antioxidant protection)
Procedure:
-
Prepare your primary imaging buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 8.0).
-
On the day of the experiment, prepare a stock solution of PCA (e.g., 50 mM in water).
-
Just before imaging, add PCA to your imaging buffer to a final concentration of 2.5-10 mM.
-
If using, add Trolox to a final concentration of 1-2 mM.
-
Immediately before sealing your sample on the microscope, add PCD to the imaging buffer to a final concentration of 50-100 nM.
-
Gently mix the final imaging buffer and immediately apply it to your sample.
-
Seal the coverslip to the slide with nail polish or a sealant to create an airtight chamber and prevent re-oxygenation.
-
Allow the system to equilibrate for 5-10 minutes to allow the enzyme to scavenge the dissolved oxygen before starting image acquisition.
Visualizations
Diagram 1: Factors Contributing to Cy3 Photobleaching and Mitigation Strategies
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. biocompare.com [biocompare.com]
- 3. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 4. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. SlowFade Antifade Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 7. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. bidc.ucsf.edu [bidc.ucsf.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. luminwaves.com [luminwaves.com]
- 15. news-medical.net [news-medical.net]
- 16. researchgate.net [researchgate.net]
Reducing non-specific binding of Cy3-PEG-Thiol conjugates in cell staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cy3-PEG-Thiol conjugates in cell staining applications. Our goal is to help you minimize non-specific binding and achieve optimal staining results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound conjugates?
A1: Non-specific binding of fluorescent conjugates can stem from several factors:
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Hydrophobic and Ionic Interactions: The fluorescent dye (Cy3) and the linker chemistry can sometimes interact non-specifically with cellular components through hydrophobic or electrostatic forces.
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Fc Receptor Binding: If your PEG-Thiol conjugate is attached to an antibody, the Fc region of the antibody can bind to Fc receptors on the surface of various immune cells (e.g., macrophages, B cells, T cells), leading to off-target signal.
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Cellular Autofluorescence: Some cell types exhibit natural fluorescence (autofluorescence), which can be mistaken for specific signal, particularly in the green and red channels where Cy3 emits.[1] Common sources include NADH, collagen, and elastin.
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Binding to Dead Cells: Dead cells have compromised membranes that can non-specifically bind a wide range of molecules, including fluorescent conjugates, leading to false-positive signals.
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Inadequate Blocking: Insufficient blocking of non-specific binding sites on the cell surface or intracellularly can lead to high background.
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Excess Conjugate Concentration: Using too high a concentration of the this compound conjugate can lead to increased non-specific binding.[1]
Q2: How does PEG (Polyethylene Glycol) help in reducing non-specific binding?
A2: Polyethylene glycol (PEG) is a hydrophilic polymer that, when conjugated to a molecule, creates a hydrated layer. This "stealth" layer can sterically hinder non-specific interactions between the conjugate and cellular surfaces, thereby reducing background staining. However, the effectiveness of PEGylation can depend on factors like PEG density and length.
Q3: What is the purpose of the thiol group in a this compound conjugate?
A3: The thiol group (-SH) provides a reactive handle for conjugation to other molecules. It readily reacts with maleimide (B117702) groups to form a stable thioether bond.[2] This is a common strategy for labeling proteins or other molecules that have been engineered to contain a cysteine residue (which has a thiol group in its side chain) or have been chemically modified to introduce a thiol group.
Troubleshooting Guide
High Background Staining
High background fluorescence can obscure your specific signal. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Optimize your blocking step. Use a suitable blocking agent and ensure sufficient incubation time. See the "Blocking Agents" section below for a comparison. |
| Excessive Conjugate Concentration | Titrate your this compound conjugate to determine the optimal concentration that provides a good signal-to-noise ratio.[1][3] |
| Insufficient Washing | Increase the number and/or duration of wash steps after incubation with the conjugate to remove unbound molecules. Consider adding a low concentration of a non-ionic detergent like Tween-20 to the wash buffer. |
| Binding to Dead Cells | Use a viability dye to distinguish and gate out dead cells during analysis (e.g., in flow cytometry). Ensure gentle handling of cells during preparation to maintain cell health. |
| Cellular Autofluorescence | Include an unstained control to assess the level of autofluorescence. If high, consider using a spectral unmixing tool if your imaging system supports it, or use a quenching agent.[1] |
| Fc Receptor Binding (if applicable) | If your conjugate is an antibody, pre-incubate your cells with an Fc receptor blocking reagent.[4] |
Weak or No Signal
| Potential Cause | Recommended Solution |
| Low Conjugate Concentration | Increase the concentration of your this compound conjugate. Perform a titration to find the optimal concentration.[1] |
| Suboptimal Incubation Conditions | Optimize the incubation time and temperature. Longer incubation at a lower temperature (e.g., overnight at 4°C) may improve specific binding.[5][6] |
| Target Molecule Not Present or at Low Levels | Ensure your target molecule is expressed in your cell type. Use a positive control cell line or tissue known to express the target. |
| Photobleaching | Minimize exposure of your stained samples to light. Use an anti-fade mounting medium for microscopy. |
| Inefficient Conjugation | If you are preparing the conjugate yourself, ensure the thiol-maleimide reaction has gone to completion. See the "Experimental Protocols" section for a general conjugation protocol. |
Quantitative Data Summary
While the optimal conditions should be determined empirically for each specific cell type and conjugate, the following tables provide general guidelines based on published data and common practices.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS | 30-60 minutes at RT | A common and effective blocking agent for many applications. Some studies suggest that for thick tissue samples, BSA might reduce the signal-to-background ratio.[7] |
| Normal Serum (from the species of the secondary antibody, if applicable) | 5-10% (v/v) in PBS | 30-60 minutes at RT | Contains a mixture of proteins that can effectively block non-specific sites. It's important to use serum from a species that will not be recognized by any secondary antibodies in your experiment.[8] |
| Commercial Blocking Buffers | Varies by manufacturer | Varies by manufacturer | Often contain proprietary formulations of proteins or protein-free agents designed to reduce background. |
Note: One study found that omitting the blocking step with either 5–10% normal goat serum or 1% BSA in PBS did not lead to an increase in background or nonspecific antibody binding in their specific immunofluorescence experiments on routinely fixed cell and tissue samples.[9] This highlights the importance of optimizing protocols for your specific experimental conditions.
Table 2: Incubation Conditions
| Parameter | Condition 1 | Condition 2 | Considerations |
| Temperature | Room Temperature (RT) | 4°C | Incubation at RT is faster. Incubation at 4°C is generally thought to reduce non-specific binding, though it may require longer incubation times for optimal specific binding.[5][6] |
| Time | 1-2 hours | Overnight | Shorter incubation times at RT are often sufficient. Overnight incubation at 4°C can increase the specific signal, particularly for low-abundance targets.[5][6] |
Experimental Protocols
Protocol 1: General Cell Staining with this compound Conjugate
This protocol provides a general workflow for staining suspension or adherent cells.
-
Cell Preparation:
-
Suspension Cells: Harvest cells and wash once with PBS. Resuspend in a suitable buffer (e.g., PBS with 1% BSA) to a concentration of 1 x 10^6 cells/mL.
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Adherent Cells: Culture cells on coverslips or in chamber slides. Wash gently with PBS.
-
-
Fixation (Optional, for intracellular targets or to preserve morphology):
-
Incubate cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Permeabilization (Optional, for intracellular targets):
-
If your target is intracellular, incubate fixed cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Blocking:
-
Incubate cells with a blocking buffer (e.g., 5% normal goat serum or 3% BSA in PBS) for 30-60 minutes at room temperature.[8]
-
-
Staining:
-
Dilute the this compound conjugate to the desired concentration in blocking buffer.
-
Incubate the cells with the diluted conjugate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing:
-
Wash the cells three to five times with PBS to remove unbound conjugate. For the final washes, you can add a low concentration of Tween-20 (e.g., 0.05%) to the PBS.
-
-
Counterstaining (Optional):
-
If desired, counterstain with a nuclear stain like DAPI or Hoechst for 5-10 minutes.
-
Wash once with PBS.
-
-
Mounting and Imaging:
-
For adherent cells, mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
For suspension cells, resuspend in a suitable buffer for analysis by flow cytometry or imaging.
-
Protocol 2: Conjugation of Cy3-Maleimide to a Thiol-PEGylated Molecule
This protocol describes the general procedure for labeling a thiol-containing PEGylated molecule with a Cy3-maleimide dye.
-
Prepare the Thiol-PEGylated Molecule:
-
Dissolve the thiol-PEGylated molecule in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris buffer).[2] Thiol-free buffers are essential.
-
If your molecule contains disulfide bonds, they must be reduced to free thiols. This can be achieved by incubating with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). DTT can also be used but must be removed before adding the maleimide dye.
-
-
Prepare the Cy3-Maleimide Stock Solution:
-
Dissolve the Cy3-maleimide in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL.[2]
-
-
Conjugation Reaction:
-
Add the Cy3-maleimide stock solution to the solution of the thiol-PEGylated molecule. A 10-20 fold molar excess of the dye is often recommended to ensure complete labeling of the available thiol groups.[10]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Remove the unreacted Cy3-maleimide from the conjugate. This can be done using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per molecule of your PEGylated substance. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and at the excitation maximum of Cy3 (~550 nm).
-
Visualized Workflows and Logic
General Staining Workflow
Caption: A general experimental workflow for cell staining with this compound conjugates.
Troubleshooting Logic for High Background
Caption: A decision tree for troubleshooting high background staining.
References
- 1. biotium.com [biotium.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. What are the advantages and disadvantages of varying incubation time and temperature for immunofluorescence staining of tissue? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of bovine serum albumin might impair immunofluorescence signal in thick tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 9. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
The impact of reducing agents like DTT or TCEP on Cy3-PEG-Thiol labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of reducing agents, such as Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP), in Cy3-PEG-Thiol labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using reducing agents like DTT or TCEP in this compound labeling?
In many proteins and other biomolecules, thiol (-SH) groups on cysteine residues can form disulfide bonds (-S-S-). The maleimide (B117702) group of Cy3-PEG-Maleimide specifically reacts with free thiol groups to form a stable thioether bond.[1][2][3] Reducing agents are necessary to cleave these disulfide bonds, thereby exposing the free thiols and making them available for conjugation with the Cy3-maleimide dye.[4]
Q2: What are the main differences between DTT and TCEP for reducing disulfide bonds prior to maleimide labeling?
The primary difference between DTT and TCEP lies in their chemical structure and their reactivity towards maleimides.
-
DTT (Dithiothreitol): DTT is a potent reducing agent that contains thiol groups. These thiols effectively reduce disulfide bonds but will also compete with the thiols on your target molecule for reaction with the Cy3-maleimide.[4][5] This competition significantly lowers the labeling efficiency. Therefore, it is critical to remove all excess DTT before adding the maleimide reagent.[5][6][7]
-
TCEP (Tris(2-carboxyethyl)phosphine): TCEP is a thiol-free reducing agent.[5][6] While it is often preferred because it does not directly compete with the target thiol in the same way as DTT, it is not entirely inert towards maleimides.[5][6][8] TCEP can react with the maleimide group, which can reduce labeling efficiency, although generally to a lesser extent than DTT.[4][5][8]
Q3: Does TCEP quench the fluorescence of Cy3?
Based on available data, Cy3 is not significantly quenched by TCEP.[9][10] While TCEP is known to quench the fluorescence of some other cyanine (B1664457) dyes, such as Cy5, through a reversible 1,4-addition to the polymethine bridge, Cy3 appears to be largely unaffected.[9][10][11][12] However, the presence of any reducing agent can potentially impact the photostability of fluorophores.[13]
Q4: What is the optimal pH for the thiol-maleimide reaction?
The optimal pH range for the thiol-maleimide conjugation is between 6.5 and 7.5.[1][14] Within this range, the reaction is highly selective for thiol groups over other nucleophilic groups like amines.[14] At a pH above 7.5, the reactivity of primary amines with the maleimide group increases, which can lead to non-specific labeling.[14] Below pH 6.5, the rate of the thiol-maleimide reaction decreases.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling Efficiency | Insufficient reduction of disulfide bonds: The concentration of the reducing agent was too low, or the incubation time was too short. | Increase the molar excess of the reducing agent (a 10-100 fold molar excess of TCEP is often recommended) and/or extend the reduction incubation time to 20-60 minutes at room temperature.[1][2] |
| Presence of interfering substances: Residual DTT in the reaction mixture is competing with the target thiol.[4][5] The labeling buffer contains primary amines (e.g., Tris buffer) that can react with the maleimide at higher pH. | If using DTT, ensure its complete removal by dialysis or gel filtration before adding the Cy3-maleimide.[4][5][7] Use a non-amine-containing buffer such as PBS or HEPES at pH 7.0-7.5.[4] | |
| Hydrolysis of the maleimide group: The maleimide ring is susceptible to hydrolysis at pH values above 7.5, rendering it unreactive towards thiols.[1] | Maintain the pH of the reaction buffer within the optimal range of 6.5-7.5.[1] Use freshly prepared solutions of the Cy3-PEG-Maleimide. | |
| Reaction with TCEP: TCEP can react with the maleimide group, reducing the amount of dye available for labeling.[5][6][8] | While TCEP is generally preferred over DTT, if low labeling is observed, consider performing a buffer exchange to remove TCEP after reduction and before adding the maleimide dye. Alternatively, increase the molar excess of the dye to compensate for the reaction with TCEP.[5] | |
| Precipitation of the Labeled Conjugate | Hydrophobicity of the Cy3 dye: The Cy3 dye is hydrophobic and can cause aggregation and precipitation when conjugated to the target molecule, especially at high degrees of labeling.[15] | Optimize the dye-to-protein molar ratio to avoid over-labeling.[16] Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to the purification buffers.[17] Ensure the final storage buffer is suitable for the specific protein and consider adding stabilizers like BSA or glycerol.[4] |
| Unexpected Shift in Absorption/Emission Spectra | Formation of H-aggregates: Cyanine dyes like Cy3 can form aggregates, particularly at high concentrations, which can lead to a blue-shift in the absorption spectrum and fluorescence quenching.[15] | Measure the absorbance spectrum of your conjugate to check for signs of aggregation.[15] Work with lower concentrations of the labeling reagent and the final conjugate.[15] The PEG linker is designed to minimize aggregation, but it can still occur. |
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds using TCEP
-
Prepare the Target Molecule: Dissolve the thiol-containing molecule (e.g., protein, peptide) in a degassed reaction buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5. The concentration of the target molecule should typically be in the range of 1-10 mg/mL.[2]
-
Add TCEP: Add a 10- to 100-fold molar excess of TCEP to the solution of the target molecule.[2]
-
Incubate: Flush the reaction vial with an inert gas (e.g., argon or nitrogen) to prevent re-oxidation of the thiols, seal the vial, and incubate for 20-60 minutes at room temperature.[1]
Protocol 2: Labeling with Cy3-PEG-Maleimide
-
Prepare Cy3-PEG-Maleimide Stock Solution: Immediately before use, dissolve the Cy3-PEG-Maleimide in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10 mM.[18]
-
Perform the Labeling Reaction: Add a 10- to 20-fold molar excess of the Cy3-PEG-Maleimide stock solution to the reduced target molecule solution.[19]
-
Incubate: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring or agitation.[2]
-
Purification: Remove the unreacted dye and any byproducts by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or another suitable purification method.[2][18]
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Comparison of DTT and TCEP reactivity with maleimide.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. resources.tocris.com [resources.tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. atto-tec.com [atto-tec.com]
- 8. researchgate.net [researchgate.net]
- 9. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. support.nanotempertech.com [support.nanotempertech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. vectorlabs.com [vectorlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. biotium.com [biotium.com]
- 19. broadpharm.com [broadpharm.com]
Common reasons for Cy3-PEG-Thiol reaction failure and how to fix them
Welcome to the technical support center for Cy3-PEG-Thiol reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the conjugation of this compound to molecules of interest.
Troubleshooting Guide
This section addresses specific issues that may arise during your this compound conjugation experiments.
Problem: Low or No Fluorescence Signal After Labeling
Possible Cause 1: Inefficient Labeling Reaction
If the conjugation reaction itself is unsuccessful, there will be no fluorescent signal from your target molecule.
-
Question: My final product shows little to no fluorescence. How can I determine if the labeling reaction was unsuccessful?
Possible Cause 2: Fluorescence Quenching
Too much dye attached to a single molecule can lead to self-quenching, where the fluorescent molecules interact and reduce the overall signal.
-
Question: I've confirmed labeling, but the fluorescence is still low. What could be the issue?
-
Answer: You may be observing dye-dye quenching due to over-labeling.[1] This is more common with certain dyes and when they are conjugated in close proximity. To address this, try reducing the molar ratio of the this compound to your target molecule during the reaction.[1] Additionally, the local micro-environment of the conjugated dye can affect its fluorescence output.[1]
-
Problem: Inconsistent or Low Conjugation Efficiency
Several factors can lead to a poor yield of the desired Cy3-PEG-labeled product.
Possible Cause 1: Suboptimal Reaction pH
The pH of the reaction buffer is critical for the thiol-maleimide reaction.
-
Question: What is the optimal pH for a this compound reaction with a maleimide (B117702) group, and why is it so important?
-
Answer: The ideal pH range for the thiol-maleimide reaction is 6.5-7.5.[2][3][4] Below pH 6.5, the reaction rate slows down because the thiol group is less likely to be in its reactive thiolate anion form.[2] Above pH 7.5, you risk hydrolysis of the maleimide group on your Cy3-PEG reagent, rendering it inactive.[3][5]
-
Possible Cause 2: Thiol Oxidation
Free thiol groups (-SH) are susceptible to oxidation, forming disulfide bonds (-S-S-) that will not react with the maleimide group of the Cy3 reagent.
-
Question: My conjugation efficiency is low, and I suspect my thiol groups are not available for reaction. What can I do?
-
Answer: Thiol oxidation is a common issue.[2] To prevent this, you should:
-
Add a reducing agent: Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) to reduce any existing disulfide bonds back to free thiols.[2][3] TCEP is often preferred as it does not contain a thiol group itself and does not need to be removed before adding the maleimide reagent.[2]
-
Degas your buffers: Remove dissolved oxygen from your buffers by vacuum or by bubbling an inert gas like nitrogen or argon through them.[2][3]
-
Use a chelating agent: Add EDTA (1-5 mM) to your reaction buffer to sequester metal ions that can catalyze thiol oxidation.[2][3]
-
-
Possible Cause 3: Incorrect Stoichiometry
The molar ratio of the this compound to the target molecule is a key parameter for a successful reaction.
-
Question: How do I determine the correct molar ratio of this compound to my protein/peptide?
-
Answer: The optimal molar ratio can vary. A 10- to 20-fold molar excess of the Cy3-PEG-Maleimide over the thiol-containing molecule is a good starting point.[6] However, for some applications, a 10- to 100-fold molar excess may be necessary.[7] It is advisable to perform a titration to find the optimal ratio for your specific molecule and desired degree of labeling.
-
Possible Cause 4: Hydrolysis of the Maleimide Group
The maleimide group on the Cy3 reagent is susceptible to hydrolysis, especially in aqueous solutions.
-
Question: How can I prevent my Cy3-PEG-Maleimide reagent from becoming inactive?
-
Answer: Maleimides are not stable in aqueous solutions for long periods.[2] It is best to prepare a stock solution in an anhydrous solvent like DMSO or DMF and store it at -20°C.[2][8][9] When setting up the reaction, add the maleimide stock solution to the aqueous buffer containing your molecule immediately before starting the incubation. Avoid storing the maleimide in aqueous buffers.[2]
-
Problem: Product Instability or Heterogeneity
Even after a successful conjugation, you may encounter issues with the stability or purity of your final product.
Possible Cause 1: Reversibility of the Thiol-Maleimide Linkage
The thioether bond formed can, under certain conditions, be reversible.
-
Question: My purified Cy3-labeled product seems to be degrading over time. What could be the cause?
-
Answer: The thiol-maleimide linkage can be unstable and undergo a retro-Michael reaction, leading to deconjugation.[4] One strategy to mitigate this is to treat the conjugate under conditions that promote hydrolysis of the succinimide (B58015) ring, which can increase the stability of the linkage.[10]
-
Possible Cause 2: Side Reactions
Unwanted side reactions can lead to a heterogeneous product mixture.
-
Question: I am seeing unexpected side products in my final purified sample. What are the possible side reactions?
-
Answer: A common side reaction is the formation of a thiazine (B8601807) impurity if your thiol is at the N-terminus of a peptide.[3] This can be minimized by working at a slightly acidic pH (around 5). At pH values above 7.5, the maleimide can also react with amines, such as lysine (B10760008) residues in proteins.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the this compound reaction with a maleimide?
A1: The reaction is a Michael addition where the nucleophilic thiol group of your molecule attacks the double bond of the maleimide ring on the Cy3-PEG reagent. This forms a stable thioether bond, covalently linking the Cy3-PEG to your molecule.[4][11]
Q2: How should I prepare and store my Cy3-PEG-Maleimide reagent?
A2: It is recommended to dissolve the Cy3-PEG-Maleimide in an anhydrous organic solvent such as DMSO or DMF to create a stock solution.[2][12] This stock solution should be stored at -20°C, protected from light and moisture.[13][14] Avoid repeated freeze-thaw cycles.[15]
Q3: My peptide is hydrophobic and precipitates in aqueous buffers. How can I perform the labeling reaction?
A3: For hydrophobic molecules, you can use a co-solvent system.[7] First, dissolve your peptide in an organic solvent like trifluoroethanol or DMSO, and then add this solution to the aqueous reaction buffer containing the Cy3-PEG-Maleimide.[7] You may need to experiment with the percentage of organic solvent to maintain solubility without inhibiting the reaction.
Q4: How can I purify my Cy3-labeled product after the reaction?
A4: The choice of purification method depends on the size and properties of your conjugate. Common methods include:
-
Size-Exclusion Chromatography (e.g., Sephadex G-25): This is effective for separating larger labeled proteins from smaller, unreacted dye.[2]
-
Dialysis: Useful for removing small molecule impurities from large protein conjugates.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution purification.[12]
Q5: How do I quantify the number of free thiols in my sample before labeling?
A5: Ellman's reagent (DTNB) can be used to quantify the number of free sulfhydryl groups in a protein or peptide sample by measuring the absorbance at 412 nm.[2]
Data and Protocols
Summary of Reaction Parameters
| Parameter | Recommended Range/Condition | Rationale |
| pH | 6.5 - 7.5 | Optimal for thiol reactivity and maleimide stability.[2][3][4] |
| Temperature | Room Temperature or 4°C | Reaction can proceed at either temperature; overnight at 4°C is common.[6] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 (starting point) | Ensures a sufficient excess of the labeling reagent.[6] |
| Reducing Agent | TCEP (preferred) or DTT | Reduces disulfide bonds to make thiols available for reaction.[2] |
| Chelating Agent | 1-5 mM EDTA | Sequesters metal ions that can catalyze thiol oxidation.[2][3] |
| Solvent for Maleimide Stock | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the maleimide group.[2][12] |
General Experimental Protocol for Protein Labeling
-
Protein Preparation:
-
Reduction of Disulfide Bonds (if necessary):
-
If your protein contains disulfide bonds, add a 10-fold molar excess of TCEP.[5]
-
Incubate at room temperature for 20-30 minutes.[12] It is not necessary to remove the TCEP before adding the maleimide reagent.[5] If DTT is used, it must be removed by dialysis or gel filtration prior to adding the maleimide.[5][15]
-
-
Preparation of Cy3-PEG-Maleimide Stock Solution:
-
Dissolve the Cy3-PEG-Maleimide in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[12]
-
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
Add a low molecular weight thiol like glutathione (B108866) or mercaptoethanol to consume any unreacted maleimide.[5]
-
-
Purification:
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).[15]
-
Visualizations
Caption: Reaction scheme for this compound conjugation and common failure pathways.
References
- 1. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. aladdin-e.com [aladdin-e.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cy3 PEG Thiol, Cy3-PEG-SH [nanocs.net]
- 15. docs.aatbio.com [docs.aatbio.com]
Best practices for handling and storing Cy3-PEG-Thiol solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Cy3-PEG-Thiol solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound, both as a powder and in solution?
Proper storage is critical to maintain the integrity and reactivity of this compound. Incorrect storage can lead to degradation of the thiol group and quenching of the Cy3 dye.
Storage Recommendations
| Form | Temperature | Conditions | Duration |
|---|---|---|---|
| Solid Powder | -20°C or -5°C | Desiccated, protected from light[1][2] | Long-term |
| Stock Solution (in anhydrous DMSO or DMF) | -20°C | Aliquoted in small, single-use volumes, protected from light, under inert gas (e.g., argon or nitrogen)[3][4] | Up to 1 month[5] |
| Aqueous Solution | 4°C | Use immediately; for short-term storage, use a slightly acidic buffer (pH 6.0-6.5) and degas the solution. | Very short-term |
Q2: What is the best way to prepare a stock solution of this compound?
To ensure maximum stability and reactivity, follow this protocol for preparing a stock solution.
Protocol for Preparing this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening. This prevents moisture condensation, which can hydrolyze the thiol group.[4]
-
Solvent Selection: Use an anhydrous (dry) water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[4]
-
Dissolution: Add the anhydrous solvent to the vial to achieve a desired stock concentration (e.g., 1-10 mM). Vortex briefly to ensure the compound is fully dissolved.[6]
-
Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles.[3] Purge the vials with an inert gas like argon or nitrogen before capping tightly. Store at -20°C, protected from light.[4]
Q3: My Cy3-labeled conjugate has a lower fluorescence signal than expected. What could be the cause?
A diminished fluorescence signal is a common issue that can often be attributed to aggregation and self-quenching of the Cy3 dye.[3] Cyanine (B1664457) dyes like Cy3 are prone to forming H-aggregates in aqueous solutions, particularly at high concentrations, which leads to a decrease in fluorescence.[3] Other potential causes include photobleaching or a low degree of labeling.
Q4: Can I reuse a this compound stock solution that has been frozen and thawed multiple times?
It is strongly recommended to avoid repeated freeze-thaw cycles.[1][3] Each cycle can introduce moisture and oxygen, leading to the oxidation of the thiol groups into disulfides, which are unreactive. For optimal performance, aliquot your stock solution into single-use volumes after initial preparation.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Fluorescence Signal After Labeling | Aggregation and self-quenching of the Cy3 dye.[3] | Work with lower concentrations of the labeling reagent. Purify the conjugate after the reaction to remove aggregates using size exclusion chromatography.[3] |
| Low degree of labeling. | Optimize the labeling protocol by increasing the molar excess of this compound or extending the reaction time. Ensure the protein concentration is adequate (>2 mg/mL).[7] | |
| Photobleaching. | Minimize exposure of the sample to light during all experimental steps. Use an anti-fade reagent if imaging. | |
| Poor Yield of the Labeled Conjugate | Oxidation of the thiol group to disulfide bonds. | Prepare solutions in degassed buffers. Consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation. If necessary, reduce disulfide bonds in your target molecule with a reducing agent like TCEP before labeling. |
| Aggregation of this compound hindering the reactive group. | Ensure complete solubilization of the this compound in an appropriate anhydrous solvent before adding it to the reaction buffer.[3] | |
| Suboptimal reaction conditions (e.g., pH). | Maintain a reaction pH between 7.0 and 8.5 for efficient thiol-maleimide conjugation.[3] | |
| Precipitate Forms in the Reaction Mixture | High concentration of this compound. | Reduce the concentration of the labeling reagent. |
| Poor solubility in the chosen reaction buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is less than 10%.[7] Consider changing the reaction buffer. | |
| Shift in the Absorption Spectrum of the Labeled Conjugate | Formation of H-aggregates. | This often results in a blue-shift of the main absorption peak.[8] Measure the absorbance spectrum to confirm. In some cases, mild detergents can help break up aggregates. |
Experimental Protocols
Protocol for Labeling a Protein with this compound via Maleimide (B117702) Chemistry
This protocol outlines the general steps for conjugating this compound to a protein containing a maleimide group.
-
Prepare the Protein:
-
Prepare the this compound Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF as described in the FAQs.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[5] The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[5] Gentle mixing during incubation is recommended.
-
-
Purification of the Labeled Protein:
-
The most common method for removing unconjugated dye is Size Exclusion Chromatography (SEC).[7]
-
Equilibrate an SEC column (e.g., G-25) with an appropriate buffer (e.g., PBS, pH 7.4).[7]
-
Load the reaction mixture onto the column.
-
Elute with the buffer and collect the fractions. The labeled protein will elute first, followed by the smaller, unconjugated this compound.[7]
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
-
Workflow for Protein Labeling and Purification
Caption: Workflow for protein labeling and purification.
Visual Guides
Thiol Oxidation Pathway
The primary degradation pathway for this compound is the oxidation of the reactive thiol group to a disulfide bond, which is unreactive towards maleimides. This process is accelerated by oxygen and metal ions.
Caption: Oxidation of thiols to disulfides.
Troubleshooting Logic for Low Labeling Efficiency
If you are experiencing low labeling efficiency, this decision tree can help you identify the potential cause.
Caption: Troubleshooting low labeling efficiency.
References
- 1. Cy3 PEG Thiol, Cy3-PEG-SH [nanocs.net]
- 2. Cy3-PEG-SH, Fluorescent PEG Derivatives - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Proximity-induced H-aggregation of cyanine dyes on DNA-duplexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cy3-PEG-Thiol Conjugates
Welcome to the technical support center for the purification of Cy3-PEG-Thiol conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate purification method and troubleshooting common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound conjugates?
A1: The most common methods for purifying this compound conjugates are based on differences in size, hydrophobicity, and charge between the conjugate and impurities such as unreacted Cy3 dye and unconjugated PEG-Thiol. The primary techniques include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size in solution.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.
-
Dialysis: A size-based separation method that involves the diffusion of small molecules across a semi-permeable membrane.
-
Tangential Flow Filtration (TFF): A rapid and scalable size-based separation method that uses a semi-permeable membrane and tangential flow to separate molecules.
Q2: How do I choose the best purification method for my this compound conjugate?
A2: The choice of purification method depends on several factors, including the size of your PEG-Thiol, the desired purity, the scale of your purification, and the available equipment.
-
For high purity and analytical purposes, RP-HPLC is often the method of choice as it can separate the desired conjugate from very similar impurities.
-
For removing small molecule impurities like free dye from a significantly larger conjugate, SEC, dialysis, or TFF are effective.
-
For large-scale purifications, TFF is generally the most efficient and scalable method.
Q3: Why is it important to remove unreacted Cy3 dye?
A3: Unreacted (free) Cy3 dye can interfere with downstream applications by contributing to background fluorescence, leading to inaccurate quantification and misleading results in imaging or binding assays. It is crucial to remove the free dye to ensure that the observed fluorescence is solely from the conjugated Cy3.
Q4: Can the Cy3 dye affect the purification process?
A4: Yes, the Cy3 dye can influence the purification process. Cyanine (B1664457) dyes like Cy3 have a tendency to aggregate, especially at high concentrations, which can affect their chromatographic behavior and potentially lead to lower yields.[1][2][3] The hydrophobicity of the Cy3 dye also makes RP-HPLC a suitable method for separation.
Comparison of Purification Methods
The following table summarizes the key performance indicators for the purification of this compound conjugates using different methods. Please note that these values are estimates and can vary depending on the specific characteristics of the conjugate and the experimental conditions.
| Purification Method | Purity | Yield | Throughput | Scalability | Cost |
| Size Exclusion Chromatography (SEC) | Good to Excellent | Good | Low to Medium | Moderate | Medium |
| Reverse-Phase HPLC (RP-HPLC) | Excellent | Good to High | Low | Low to Moderate | High |
| Dialysis | Good | Moderate to Good | Low | High | Low |
| Tangential Flow Filtration (TFF) | Good | High | High | High | High |
Experimental Workflows
Caption: General experimental workflows for the purification of this compound conjugates.
Detailed Experimental Protocols
Size Exclusion Chromatography (SEC)
This method is suitable for separating the this compound conjugate from smaller impurities like free Cy3 dye.
Materials:
-
SEC column (e.g., Sephadex G-25, Bio-Gel P-30)
-
Elution buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Crude this compound conjugate solution
-
Fraction collector
-
UV-Vis spectrophotometer
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of elution buffer at a constant flow rate until a stable baseline is achieved.
-
Sample Loading: Carefully load the crude conjugate solution onto the top of the column. The sample volume should ideally be between 1% and 5% of the total column volume for optimal separation.
-
Elution: Begin elution with the elution buffer at the same flow rate used for equilibration.
-
Fraction Collection: Collect fractions of a defined volume. The larger this compound conjugate will elute first, followed by the smaller, unconjugated Cy3 dye.
-
Fraction Analysis: Monitor the absorbance of the collected fractions at 280 nm (for protein/peptide conjugates, if applicable) and ~550 nm (for Cy3).
-
Pooling Fractions: Combine the fractions containing the purified conjugate, identified by the overlapping absorbance peaks at the expected elution volume.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides high-resolution separation based on hydrophobicity and is ideal for achieving high purity.
Materials:
-
RP-HPLC system with a UV-Vis or fluorescence detector
-
C18 or C8 analytical or semi-preparative column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude this compound conjugate solution
Protocol:
-
Column Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A until a stable baseline is observed.
-
Sample Injection: Inject the filtered crude conjugate solution onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B concentration to elute the bound components. A typical gradient might be from 10% to 90% B over 30-60 minutes.
-
Fraction Collection: Collect fractions as peaks are detected by the UV-Vis detector (monitoring at ~550 nm for Cy3).
-
Fraction Analysis: Analyze the collected fractions for purity using analytical RP-HPLC or mass spectrometry.
-
Pooling and Solvent Removal: Pool the pure fractions and remove the organic solvent (acetonitrile) and TFA, typically by lyophilization.
Dialysis
This is a simple and cost-effective method for removing small molecule impurities.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 1-3.5 kDa for small PEG-thiols)[4]
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker or container
-
Stir plate and stir bar
Protocol:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
Sample Loading: Load the crude conjugate solution into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Dialysis: Immerse the sealed tubing/cassette in a large volume of cold (4°C) dialysis buffer (at least 200-500 times the sample volume).[5] Stir the buffer gently.
-
Buffer Exchange: Change the dialysis buffer at least 2-3 times over a period of 24-48 hours to ensure complete removal of small impurities. A typical schedule is to change the buffer after 2-4 hours, then after another 4-6 hours, and finally let it dialyze overnight.[5]
-
Sample Recovery: Carefully remove the tubing/cassette from the buffer and recover the purified conjugate.
Tangential Flow Filtration (TFF)
This method is highly efficient for concentrating and purifying larger volumes of the conjugate.
Materials:
-
TFF system with a pump, reservoir, and membrane cassette/cartridge
-
TFF membrane with an appropriate MWCO (typically 3-6 times smaller than the molecular weight of the conjugate to be retained)[6]
-
Diafiltration buffer (e.g., PBS, pH 7.4)
-
Crude this compound conjugate solution
Protocol:
-
System Preparation: Flush the TFF system and membrane with water and then with the diafiltration buffer to remove any storage solutions and to condition the membrane.
-
Concentration: Load the crude conjugate solution into the reservoir and begin recirculating it across the membrane. Apply a transmembrane pressure (TMP) to force the solvent and small impurities through the membrane into the permeate, thereby concentrating the retentate.
-
Diafiltration: Once the sample is concentrated to a desired volume, add diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This process washes out the remaining small molecule impurities. Typically, 5-10 diavolumes are required for efficient removal.
-
Final Concentration: After diafiltration, continue to concentrate the sample to the desired final volume.
-
Sample Recovery: Recover the purified and concentrated conjugate from the system.
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause | Solution |
| Poor separation of conjugate and free dye | - Inappropriate column choice (pore size too large or too small)- Sample volume too large | - Select a column with a fractionation range appropriate for the size of your conjugate and the free dye.- Reduce the sample loading volume to 1-2% of the column volume for higher resolution.[7] |
| Low recovery of the conjugate | - Non-specific binding to the column matrix- Conjugate is precipitating on the column | - Ensure the column is fully equilibrated.- Consider using a buffer with a slightly higher ionic strength.- Check the solubility of your conjugate in the elution buffer and adjust pH or add solubilizing agents if necessary. |
| Broad peaks | - Column is overloaded- High sample viscosity- Column needs cleaning or repacking | - Reduce the amount of sample loaded.- Dilute the sample if it is too viscous.- Follow the manufacturer's instructions for column cleaning and regeneration. |
Reverse-Phase HPLC (RP-HPLC)
| Problem | Possible Cause | Solution |
| No or poor retention of the conjugate | - Mobile phase is too strong (too much organic solvent)- Inappropriate column chemistry | - Start the gradient with a lower percentage of organic solvent.- Use a more retentive column (e.g., C18 instead of C8). |
| Broad or tailing peaks | - Column is overloaded- Secondary interactions with the silica (B1680970) support- Low concentration of ion-pairing agent (TFA) | - Reduce the injection volume or sample concentration.- Use a high-purity, end-capped column.- Ensure the mobile phase contains at least 0.1% TFA. |
| Multiple peaks for a supposedly pure conjugate | - Presence of isomers or aggregates- On-column degradation | - Optimize the gradient for better separation of isomers.- The presence of PEG can lead to broader peaks due to its polydispersity.[8][9]- Ensure the mobile phase pH is compatible with your conjugate's stability. |
Dialysis
| Problem | Possible Cause | Solution |
| Incomplete removal of free dye | - Insufficient dialysis time or buffer volume- Incorrect MWCO of the membrane | - Increase the dialysis time and the frequency of buffer changes.- Use a larger volume of dialysis buffer.- Select a membrane with a MWCO that is at least 20-50 times smaller than your conjugate but large enough to allow the free dye to pass through. |
| Loss of conjugate | - The MWCO of the membrane is too large- Non-specific binding to the membrane | - Use a membrane with a smaller MWCO.- Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding (e.g., regenerated cellulose). |
| Sample volume increases significantly | - Osmotic pressure difference between the sample and the dialysis buffer | - Ensure the ionic strength of the sample and the dialysis buffer are similar, especially at the beginning of the dialysis. Avoid dialyzing against pure water.[10] |
Tangential Flow Filtration (TFF)
| Problem | Possible Cause | Solution |
| Low flux (slow filtration) | - Membrane fouling- High sample viscosity- Incorrect operating parameters (TMP too high, cross-flow too low) | - Optimize TMP and cross-flow rate.- Pre-filter the sample to remove larger aggregates.- Dilute the sample if it is too viscous. |
| Low recovery of the conjugate | - Non-specific binding to the membrane or tubing- Conjugate is passing through the membrane (incorrect MWCO) | - Use a membrane with a lower MWCO (3-6 times smaller than the conjugate).[6]- Flush the system thoroughly after the run to recover any bound material. |
| Inefficient removal of impurities | - Insufficient number of diavolumes- Formation of a gel layer on the membrane trapping impurities | - Perform at least 5-10 diavolumes of buffer exchange.- Optimize the cross-flow rate to minimize the formation of a gel layer. |
References
- 1. researchgate.net [researchgate.net]
- 2. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proximity-induced H-aggregation of cyanine dyes on DNA-duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repligen.com [repligen.com]
Validation & Comparative
A Comparative Guide to Cy3-PEG-Thiol and Cy5-PEG-Thiol for FRET Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cy3-PEG-Thiol and Cy5-PEG-Thiol for Förster Resonance Energy Transfer (FRET) analysis. We delve into their photophysical properties, performance in FRET experiments, and provide detailed experimental protocols to assist researchers in selecting the optimal fluorophore pair for their specific applications.
Introduction to FRET with Cy3 and Cy5
Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring nanometer-scale distances and detecting molecular interactions.[1] It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is exquisitely sensitive to the distance between the two fluorophores, making FRET a "spectroscopic ruler".[2]
The cyanine (B1664457) dyes, Cy3 and Cy5, are one of the most popular and widely used FRET pairs in biological research.[1][2] Cy3 serves as the donor, absorbing light in the green spectral region, while Cy5 acts as the acceptor, with its excitation spectrum overlapping well with the emission spectrum of Cy3.[1] This significant spectral overlap is a key prerequisite for efficient FRET.[1] The incorporation of a Polyethylene Glycol (PEG) linker and a thiol-reactive group allows for the specific and stable conjugation of these dyes to biomolecules, such as proteins and nucleic acids, while minimizing non-specific interactions and improving solubility.
Photophysical Properties: this compound vs. Cy5-PEG-Thiol
The selection of a FRET pair is critically dependent on their individual photophysical properties. The following table summarizes the key parameters for Cy3 and Cy5.
| Property | This compound | Cy5-PEG-Thiol | Reference |
| Excitation Maximum (λex) | ~550 nm | ~650 nm | [3] |
| Emission Maximum (λem) | ~570 nm | ~670 nm | [3] |
| Molar Extinction Coefficient (ε) at λex | ~150,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | ~0.15 - 0.3 (highly environment-dependent) | ~0.2 - 0.27 | [4][5] |
| Förster Distance (R₀) for Cy3-Cy5 pair | \multicolumn{2}{c | }{~5.0 - 6.0 nm} | [2] |
| Photostability | Generally good, but susceptible to photobleaching under intense illumination. | Generally more susceptible to photobleaching than Cy3, especially in the absence of oxygen scavengers. | [6] |
| Photobleaching Quantum Yield | Data for the specific PEG-Thiol conjugate is not readily available in the literature. Photostability is influenced by the local environment and the presence of photoprotective agents. | Data for the specific PEG-Thiol conjugate is not readily available in the literature. Photostability can be enhanced by using triplet-state quenchers and oxygen scavengers. | [6][7] |
Note: The quantum yield of cyanine dyes can be significantly influenced by their local environment, including conjugation to biomolecules.[5]
Performance in FRET Analysis
The Cy3-Cy5 pair is well-suited for studying molecular interactions within the 3 to 8 nm range. The choice between them as donor and acceptor is largely dictated by the experimental setup and the specific biological question.
Key Considerations:
-
FRET Efficiency: The Förster distance (R₀) of approximately 5-6 nm for the Cy3-Cy5 pair provides a sensitive range for measuring distances typical of biological macromolecules.[2]
-
Spectral Separation: The emission peaks of Cy3 and Cy5 are sufficiently separated to allow for their individual detection with appropriate filter sets, which helps in minimizing spectral bleed-through.[1]
-
Photostability: While both dyes are reasonably photostable, Cy5 is generally more prone to photobleaching than Cy3.[6] The use of oxygen scavenging systems and triplet state quenchers is often recommended, particularly for single-molecule FRET (smFRET) experiments that require long observation times.[6][7] The photostability of both dyes can be influenced by their conjugation strategy; for instance, internal labeling of DNA constructs has been shown to enhance photostability compared to external labeling.[8]
Experimental Protocols
Protein Labeling with Cy3-PEG-Maleimide and Cy5-PEG-Maleimide
For FRET analysis of protein interactions, site-specific labeling is crucial. Thiol-reactive maleimide (B117702) derivatives of Cy3-PEG and Cy5-PEG are commonly used to label cysteine residues.
Materials:
-
Protein of interest with accessible cysteine residue(s)
-
Cy3-PEG-Maleimide and Cy5-PEG-Maleimide
-
Reducing agent (e.g., TCEP or DTT)
-
Labeling Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0-7.5, containing 150 mM NaCl and 1 mM EDTA)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography column for purification
-
Anhydrous DMSO or DMF
Protocol:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol groups, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide dye.
-
-
Dye Preparation:
-
Dissolve the Cy3-PEG-Maleimide and Cy5-PEG-Maleimide in anhydrous DMSO or DMF to a stock concentration of 10 mM. This should be done immediately before use.[9]
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the maleimide-dye solution to the protein solution. It is often necessary to perform a titration to determine the optimal dye-to-protein ratio for your specific protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[9]
-
-
Quenching:
-
Add a final concentration of ~10 mM L-cysteine or β-mercaptoethanol to quench the unreacted maleimide dye. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.[9]
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the respective dye (550 nm for Cy3, 650 nm for Cy5).
-
Calculate the degree of labeling (DOL) using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Ensemble FRET Measurement Protocol
Instrumentation:
-
Fluorometer with excitation and emission monochromators or filter sets for Cy3 and Cy5.
Protocol:
-
Sample Preparation:
-
Prepare samples of the donor-only labeled biomolecule, acceptor-only labeled biomolecule, and the dual-labeled (FRET) sample in the desired buffer.
-
It is crucial to have a donor-only sample to measure its quantum yield in the absence of the acceptor and an acceptor-only sample to determine any direct excitation of the acceptor at the donor's excitation wavelength.
-
-
Data Acquisition:
-
Donor Emission Scan: Excite the samples at the donor's excitation maximum (e.g., 530 nm) and record the emission spectrum across the donor's and acceptor's emission range (e.g., 550 nm to 750 nm).
-
Acceptor Emission Scan: Excite the samples at the acceptor's excitation maximum (e.g., 630 nm) and record the emission spectrum across the acceptor's emission range (e.g., 650 nm to 750 nm).
-
-
Data Analysis:
-
Correct the spectra for buffer background.
-
Correct for direct acceptor excitation at the donor excitation wavelength using the acceptor-only sample spectrum.
-
Calculate FRET efficiency (E) using methods such as the ratio of acceptor to donor fluorescence intensity (ratiometric method) or by comparing the donor's fluorescence lifetime in the presence and absence of the acceptor. A common formula for FRET efficiency based on sensitized emission is: E = 1 / (1 + (I_D / I_A) * (Φ_A / Φ_D)) where I_D and I_A are the fluorescence intensities of the donor and acceptor, and Φ_D and Φ_A are their respective quantum yields.
-
Single-Molecule FRET (smFRET) Workflow
Instrumentation:
-
Total Internal Reflection Fluorescence (TIRF) microscope equipped with lasers for Cy3 and Cy5 excitation, dichroic mirrors, and an EM-CCD camera.
Protocol:
-
Surface Passivation:
-
Sample Immobilization:
-
Immobilize the biotinylated, dual-labeled biomolecules onto the streptavidin-coated surface of the passivated slide.[10]
-
-
Imaging:
-
Use a green laser (e.g., 532 nm) to excite the Cy3 donor.
-
Collect the fluorescence emission from both the Cy3 and Cy5 channels simultaneously using a dual-view or a dichroic mirror to split the emission onto different regions of the EM-CCD camera.[10]
-
-
Data Analysis:
-
Identify single-molecule spots and extract the fluorescence intensity time traces for the donor (Cy3) and acceptor (Cy5).
-
Calculate the FRET efficiency for each molecule over time.
-
Generate FRET efficiency histograms to analyze the conformational states and dynamics of the biomolecule population.
-
Visualizations
Caption: The mechanism of Förster Resonance Energy Transfer (FRET) between a Cy3 donor and a Cy5 acceptor.
Caption: Workflow for site-specific labeling of proteins with Cy3-PEG-Maleimide and Cy5-PEG-Maleimide for FRET studies.
Caption: A logical workflow for the analysis of single-molecule FRET (smFRET) data.
References
- 1. benchchem.com [benchchem.com]
- 2. Ensemble and single-molecule FRET studies of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. biotium.com [biotium.com]
- 10. courses.physics.illinois.edu [courses.physics.illinois.edu]
- 11. courses.physics.illinois.edu [courses.physics.illinois.edu]
A Head-to-Head Battle of Thiol-Reactive Dyes: Seeking the Best Alternative to Cy3-PEG-Thiol
In the landscape of bioconjugation, the precise and efficient labeling of thiol groups on proteins and other biomolecules is paramount for elucidating their structure, function, and interactions. For years, Cy3-PEG-Thiol has been a workhorse in this field, prized for its bright fluorescence in the orange-red spectrum. However, the relentless pursuit of enhanced sensitivity, photostability, and performance in demanding applications has spurred the development of a new generation of thiol-reactive fluorescent probes. This guide provides an objective, data-driven comparison of the leading alternatives to this compound, offering researchers, scientists, and drug development professionals the critical information needed to select the optimal tool for their experimental needs.
This comparative analysis focuses on prominent commercially available alternatives, including Alexa Fluor 555, DyLight 550, and BODIPY FL, all equipped with thiol-reactive maleimide (B117702) moieties. We will delve into their key performance characteristics, supported by quantitative data, and provide detailed experimental protocols for their application and evaluation.
Key Performance Metrics: A Side-by-Side Comparison
The selection of a thiol-reactive fluorescent dye hinges on a careful consideration of its photophysical properties. Brightness, a function of both molar extinction coefficient and quantum yield, dictates the signal intensity, while photostability determines the duration over which a reliable signal can be detected under illumination. The following table summarizes the key performance indicators for Cy3 and its leading alternatives.
| Feature | Cy3 Maleimide | Alexa Fluor 555 Maleimide | DyLight 550 Maleimide | BODIPY FL Maleimide |
| Excitation Max (nm) | ~550 | ~555 | ~562 | ~503 |
| Emission Max (nm) | ~570 | ~565 | ~576 | ~512 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~155,000 | ~150,000 | ~80,000 |
| Quantum Yield (Φ) | ~0.15 | Consistently higher than Cy3 | Reported to be high | ~0.9 (can be environment sensitive) |
| Photostability | Standard, susceptible to photobleaching | Significantly more photostable than Cy3[1][2][3] | More photostable than Cy3[1] | Generally photostable[4] |
| Brightness (ε x Φ) | Moderate, prone to self-quenching[2][5] | Very bright, less self-quenching[2][3] | High | Bright, less pH-sensitive than fluorescein |
| pH Sensitivity | Fluorescence is pH-sensitive[3] | Stable over a wide pH range (4-10)[3] | Stable over a broad pH range | Chemically stable between pH 3 and 10[6] |
Note: The exact photophysical properties can vary depending on the conjugation partner, degree of labeling, and the local microenvironment. The data presented is aggregated from various sources to provide a relative performance overview.
In-Depth Analysis of the Alternatives
Alexa Fluor 555 Maleimide: Consistently emerging as a top performer, Alexa Fluor 555 offers significant advantages in both brightness and photostability over Cy3.[1][2][3] Its fluorescence is less susceptible to self-quenching, even at high degrees of labeling, which translates to more robust and reproducible data in quantitative applications.[2][3] The dye's stability across a broad pH range further enhances its versatility.
DyLight 550 Maleimide: This dye presents another excellent alternative, with reports of improved photostability and brightness compared to traditional cyanine (B1664457) dyes like Cy3.[1][7] Its high water solubility facilitates conjugation reactions and can help prevent aggregation of the labeled protein.[8][9]
BODIPY FL Maleimide: Known for its high quantum yield and photostability, BODIPY FL offers a bright and reliable signal.[4] A key feature of BODIPY dyes is their relative insensitivity to pH and solvent polarity, which can be advantageous in certain experimental setups.[6] However, their more hydrophobic nature can sometimes lead to aggregation.[10]
Experimental Protocols
To aid researchers in the practical application and evaluation of these thiol-reactive dyes, detailed protocols for protein labeling, determination of the degree of labeling, and assessment of photostability are provided below.
Protocol 1: Thiol-Reactive Labeling of Proteins with Maleimide Dyes
This protocol provides a general procedure for conjugating maleimide-activated fluorescent dyes to proteins.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.0-7.5)
-
Maleimide-activated fluorescent dye (e.g., Alexa Fluor 555 Maleimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP or DTT) (optional)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0–7.5
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[1] If using DTT, the excess DTT must be removed by dialysis or a desalting column before adding the dye.[1]
-
Dye Preparation: Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.[1]
-
Labeling Reaction: Add a 10-20 fold molar excess of the dye stock solution to the protein solution while gently stirring.[1][11] Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.[1]
-
Purification: Remove the unreacted dye and purify the labeled protein using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[12][11]
Workflow for Thiol-Reactive Protein Labeling.
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
Procedure:
-
Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).
-
Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where CF is the correction factor for the dye at 280 nm and ε_protein is the molar extinction coefficient of the protein.
-
Calculate the DOL using the following formula: DOL = A_max / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of the dye at its A_max.
Logical Flow for Calculating the Degree of Labeling.
Protocol 3: Comparative Photostability Assessment
This protocol outlines a method to compare the photostability of different fluorescently labeled proteins.
Procedure:
-
Prepare samples of proteins labeled with different dyes at a similar DOL and concentration.
-
Mount the samples on a microscope slide.
-
Acquire an initial image (time = 0) using a fluorescence microscope with a defined excitation intensity and exposure time.
-
Continuously expose the sample to the excitation light.
-
Acquire images at regular time intervals until the fluorescence intensity has significantly decreased.
-
Measure the mean fluorescence intensity of the labeled structures at each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized intensity versus time to generate a photobleaching curve. The rate of decay indicates the photostability.
Experimental Workflow for Photostability Assessment.
Conclusion and Recommendations
The landscape of thiol-reactive fluorescent dyes has evolved significantly, offering researchers superior alternatives to traditional probes like this compound. For applications demanding high sensitivity, prolonged imaging, and robust quantification, Alexa Fluor 555 Maleimide stands out as a premier choice due to its exceptional brightness and photostability.[1][2][3] DyLight 550 Maleimide also presents a strong and reliable alternative with enhanced performance characteristics.[1][7] BODIPY FL Maleimide is a valuable tool, particularly when pH insensitivity is a critical experimental parameter.
The selection of the most appropriate dye will ultimately depend on the specific experimental context, including the nature of the biomolecule being labeled, the imaging modality employed, and the desired endpoint of the study. By carefully considering the quantitative data and employing the standardized protocols presented in this guide, researchers can make informed decisions to optimize their thiol-labeling experiments and achieve high-quality, reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ATTO-TEC GmbH [atto-tec.com]
- 9. mdpi.com [mdpi.com]
- 10. A BODIPY-Based Probe Enables Fluorogenicity via Thiol-Dependent Modulation of Fluorophore Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. benchchem.com [benchchem.com]
Validating Cy3-PEG-Thiol Labeling: A Comparative Guide to Mass Spectrometry and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise validation of fluorescent labeling is a critical step in ensuring the quality and reliability of experimental results. This guide provides an objective comparison of mass spectrometry and alternative spectroscopic methods for validating the successful conjugation of Cy3-PEG-Thiol to proteins and peptides. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
The covalent attachment of a Cy3 fluorescent dye linked to a polyethylene (B3416737) glycol (PEG) chain with a thiol-reactive group is a common strategy for introducing a fluorescent reporter to biomolecules. This allows for visualization and quantification in various applications, including immunoassays, fluorescence microscopy, and flow cytometry. However, confirming the successful labeling and determining the efficiency of the conjugation reaction is paramount. This guide focuses on the validation of this process, with a primary emphasis on the capabilities of mass spectrometry.
Performance Comparison of Validation Techniques
Mass spectrometry stands out as a powerful tool for the characterization of labeled proteins and peptides due to its ability to provide direct information on the molecular weight changes resulting from conjugation. This allows for the unambiguous confirmation of labeling and the determination of the number of attached labels. However, other spectroscopic methods offer simpler and more accessible alternatives for routine quantification. The following table summarizes the key performance characteristics of the most common validation techniques.
| Feature | Mass Spectrometry (MALDI-TOF & LC-ESI-MS/MS) | UV-Vis Spectroscopy | Fluorescence Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ionized molecules. | Measures the absorbance of light by the protein and the dye at specific wavelengths. | Measures the intensity of emitted light from the fluorescent dye upon excitation. |
| Information Provided | Direct confirmation of covalent labeling, determination of the number of labels per molecule (degree of labeling - DOL), identification of labeling sites (MS/MS), and assessment of sample heterogeneity. | Calculation of the average degree of labeling (DOL). | Relative quantification of labeling; can be used to assess labeling efficiency through quenching assays. |
| Quantitative Accuracy | High for determining mass shifts and distribution of labeled species. Quantitative intensity-based measurements can be challenging and often require isotopic labeling for high precision[1][2]. | Good for average DOL determination, but can be affected by inaccuracies in extinction coefficients and the presence of absorbing impurities. | Semi-quantitative; fluorescence intensity can be influenced by environmental factors and quenching effects[3]. |
| Sensitivity | High (femtomole to attomole range). | Moderate (picomole to nanomole range). | Very high (picomole to femtomole range). |
| Throughput | Lower, especially for LC-MS/MS which requires chromatographic separation. | High. | High. |
| Complexity & Cost | High complexity, requires specialized instrumentation and expertise. | Low complexity, requires a standard spectrophotometer. | Low to moderate complexity, requires a spectrofluorometer. |
| Sample Requirements | Requires purified and desalted samples. | Requires purified samples. | Requires purified samples. |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for validating this compound labeling, from the initial conjugation reaction to the comparative analysis using different techniques.
Experimental Protocols
Here, we provide detailed methodologies for the key experiments cited in the comparison.
Mass Spectrometry Analysis
1. MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method for determining the molecular weight of intact proteins and peptides.
-
Sample Preparation:
-
The purified this compound labeled protein/peptide should be desalted using a suitable method (e.g., C18 ZipTip).
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for proteins) or α-cyano-4-hydroxycinnamic acid (HCCA) (for peptides), in a solvent mixture like 50% acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA)[4].
-
Mix the desalted sample with the matrix solution on a MALDI target plate using the dried-droplet method. A typical ratio is 1:1 (v/v)[5].
-
Allow the mixture to air-dry completely, forming a co-crystal of the sample and matrix.
-
-
Instrumentation and Analysis:
-
Analyze the sample using a MALDI-TOF mass spectrometer in linear or reflector mode for positive ions.
-
Acquire a mass spectrum over a mass range that encompasses the expected molecular weights of the unlabeled and labeled species.
-
The mass shift between the unlabeled and labeled protein/peptide peaks corresponds to the mass of the attached this compound moiety. The presence of multiple peaks with incremental mass shifts indicates the presence of species with varying numbers of labels.
-
2. LC-ESI-MS/MS
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) provides high-resolution mass analysis and can be used to identify the specific sites of labeling.
-
Sample Preparation:
-
For intact protein analysis, the purified labeled protein is diluted in a suitable buffer (e.g., water with 0.1% formic acid).
-
For peptide mapping to identify labeling sites, the protein is first denatured, reduced, and alkylated (if necessary, though the thiol is the target for labeling), and then digested with a specific protease like trypsin[6].
-
The resulting peptide mixture is then desalted.
-
-
Instrumentation and Analysis:
-
The sample is injected onto a reverse-phase HPLC column (e.g., C18) coupled to an ESI mass spectrometer.
-
Peptides are separated by a gradient of increasing organic solvent (e.g., acetonitrile) containing an acid modifier (e.g., 0.1% formic acid)[7].
-
The mass spectrometer acquires full scan MS spectra to determine the mass of the eluting peptides.
-
For MS/MS analysis, specific peptide ions (including the Cy3-labeled ones) are isolated and fragmented to generate product ion spectra, which can be used to confirm the peptide sequence and pinpoint the labeled cysteine residue.
-
Spectroscopic Methods
1. UV-Vis Spectroscopy for Degree of Labeling (DOL) Calculation
This method relies on the Beer-Lambert law to determine the concentrations of the protein and the Cy3 dye in the purified conjugate solution.
-
Procedure:
-
Measure the absorbance of the purified this compound labeled protein solution at 280 nm (A280) and at the absorbance maximum of Cy3, which is approximately 550 nm (A550)[8].
-
The protein concentration is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = (A280 - (A550 * CF)) / ε_protein where:
-
CF is the correction factor for the Cy3 dye at 280 nm (A280/A550).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
The dye concentration is calculated as: Dye Concentration (M) = A550 / ε_dye where ε_dye is the molar extinction coefficient of Cy3 at 550 nm (approximately 150,000 M⁻¹cm⁻¹)[9].
-
The Degree of Labeling (DOL) is the molar ratio of the dye to the protein: DOL = Dye Concentration / Protein Concentration
-
2. Fluorescence Spectroscopy
Fluorescence spectroscopy can be used for the relative quantification of labeling and to assess labeling efficiency, for example, through fluorescence quenching assays.
-
Procedure for Relative Quantification:
-
Excite the purified labeled protein sample at the excitation maximum of Cy3 (around 550 nm).
-
Measure the fluorescence emission spectrum, with the emission maximum expected around 570 nm[8].
-
The fluorescence intensity is proportional to the amount of incorporated dye. This can be used to compare the labeling efficiency between different batches or under different reaction conditions.
-
-
Fluorescence Quenching Assay (for assessing labeling efficiency): Fluorescence quenching can occur when multiple fluorophores are in close proximity on the same molecule, leading to a decrease in fluorescence intensity[10][11].
-
Prepare a series of labeling reactions with varying molar ratios of this compound to the protein.
-
After purification, measure the fluorescence intensity of each sample.
-
A decrease in the quantum yield of fluorescence at higher labeling ratios can indicate self-quenching and may suggest that an optimal, lower degree of labeling is desirable for applications where bright fluorescence is critical[3].
-
Conclusion
The validation of this compound labeling is crucial for the reliability of downstream applications. Mass spectrometry, particularly MALDI-TOF and LC-ESI-MS/MS, offers the most comprehensive characterization, providing direct confirmation of labeling, determination of the degree of labeling, and identification of labeling sites. While more complex and costly, the detailed information provided by mass spectrometry is invaluable for in-depth analysis and quality control.
For more routine and high-throughput validation, UV-Vis spectroscopy provides a straightforward and cost-effective method for calculating the average degree of labeling. Fluorescence spectroscopy is a highly sensitive technique for relative quantification and can be used to optimize labeling conditions to avoid fluorescence quenching. The choice of the validation method will ultimately depend on the specific requirements of the research, the available instrumentation, and the level of detail needed for the characterization of the labeled biomolecule. For a comprehensive validation, a combination of mass spectrometry and spectroscopic methods is often the most robust approach.
References
- 1. Investigating the quantitative nature of MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cy3-PEG-SH, Fluorescent PEG Derivatives - Biopharma PEG [biochempeg.com]
- 9. rsc.org [rsc.org]
- 10. What is fluorescence quenching [biosyn.com]
- 11. pubs.acs.org [pubs.acs.org]
Performance comparison: Cy3-PEG-Thiol vs. Alexa Fluor 555-PEG-Thiol
In the dynamic landscape of biomedical research and drug development, the precise selection of fluorescent probes is paramount for generating robust and reproducible data. This guide offers a detailed, data-driven comparison of two widely utilized thiol-reactive fluorescent dyes, Cy3-PEG-Thiol and Alexa Fluor 555-PEG-Thiol. Both dyes are staples in bioconjugation, enabling the fluorescent labeling of proteins, nucleic acids, and other biomolecules for a myriad of applications including fluorescence microscopy, flow cytometry, and single-molecule studies.
This comparison delves into their core photophysical properties, highlighting the superior performance of Alexa Fluor 555 in key areas such as photostability and brightness, which can significantly impact experimental outcomes.
At a Glance: A Quantitative Comparison
The brightness of a fluorophore is a critical determinant of its performance, directly influencing the signal-to-noise ratio in fluorescence imaging. This brightness is a product of its molar extinction coefficient (the efficiency of light absorption) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). While both Cy3 and Alexa Fluor 555 have similar excitation and emission spectra, allowing for the use of the same filter sets, their intrinsic photophysical properties differ significantly.
| Property | This compound | Alexa Fluor 555-PEG-Thiol |
| Excitation Maximum | ~550 nm[1][2][3][4] | ~555 nm[1][5] |
| Emission Maximum | ~570 nm[1][2][4][6] | ~565 nm[1][5] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[1][7] | ~150,000 cm⁻¹M⁻¹[1][5] |
| Quantum Yield (Φ) | ~0.15 - 0.3 (highly dependent on environment and conjugation)[1][7] | ~0.10[8][9] |
| Brightness (ε x Φ) | Moderately bright, but susceptible to quenching. | Very bright, with reduced self-quenching at high degrees of labeling.[1] |
| Photostability | Less photostable.[1][10] | Significantly more photostable.[1][10][11][12] |
| pH Sensitivity | Fluorescence is pH-sensitive.[1] | Fluorescence is stable over a wide pH range.[1][13] |
Experimental evidence consistently demonstrates that Alexa Fluor 555 is substantially more resistant to photobleaching than Cy3.[10][11][12] One study revealed that after 95 seconds of continuous illumination, Cy3 retained about 75% of its initial fluorescence, whereas Alexa Fluor 555 retained almost 90%.[12] Furthermore, protein conjugates of Alexa Fluor 555 exhibit less self-quenching, even at high degrees of labeling, which is a considerable advantage when aiming to create highly fluorescent bioconjugates.[1]
Experimental Workflows and Methodologies
The selection of a fluorescent dye is often dictated by the specific demands of the experiment. The following sections detail generalized protocols for key applications and performance assessments.
Protein Labeling with Thiol-Reactive Dyes
The thiol-reactive nature of both this compound and Alexa Fluor 555-PEG-Thiol allows for their covalent attachment to cysteine residues on proteins or other molecules containing a free sulfhydryl group.
Protocol for Protein Labeling:
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a pH of 7.0-7.5. If the protein does not have free thiols, it may require reduction with a reagent like DTT, which must be subsequently removed.
-
Dye Preparation: Immediately before use, dissolve the thiol-reactive dye in a high-quality anhydrous solvent such as DMSO or DMF to create a stock solution.
-
Reaction: Add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis.
Assessing Photostability
A crucial experiment for comparing fluorescent dyes is the measurement of their photobleaching rate. This involves continuously illuminating the dye and measuring the decay in fluorescence intensity over time.
Protocol for Photostability Assessment:
-
Sample Preparation: Prepare solutions of this compound and Alexa Fluor 555-PEG-Thiol at the same concentration in the same buffer (e.g., PBS).
-
Microscopy Setup: Place the dye solutions in a suitable sample holder (e.g., a glass-bottom dish). Use a fluorescence microscope with a stable light source and the appropriate filter set for Cy3/Alexa Fluor 555.
-
Image Acquisition: Focus on the sample and begin continuous illumination. Acquire images at regular time intervals (e.g., every 5 seconds) until the fluorescence intensity has significantly decreased.
-
Data Analysis: Measure the mean fluorescence intensity of a region of interest in each image over the time course. Normalize the initial intensity to 100% and plot the relative fluorescence intensity as a function of time.
Applications in Research and Drug Development
Both this compound and Alexa Fluor 555-PEG-Thiol are versatile tools with broad applications. The PEG (polyethylene glycol) linker enhances the solubility and biocompatibility of the dye-conjugate, while the thiol group provides a specific point of attachment.
-
Fluorescence Microscopy: Labeled antibodies are used to visualize the localization of specific proteins within cells and tissues.
-
Flow Cytometry: Cells can be labeled with fluorescent antibodies to identify and quantify different cell populations.
-
Drug Delivery: The fluorescent tags can be used to track the biodistribution and cellular uptake of drug delivery vehicles.[14]
-
Biosensors: The fluorescence of the dye can be modulated by its local environment, enabling the development of sensors for various analytes.
-
Single-Molecule Studies: The high brightness and photostability of Alexa Fluor 555 make it particularly well-suited for demanding single-molecule imaging experiments.
Conclusion: Making an Informed Choice
For many applications, both this compound and Alexa Fluor 555-PEG-Thiol can serve as effective fluorescent labels. However, for experiments that require high sensitivity, prolonged imaging times, or quantitative analysis, the superior photostability and brightness of Alexa Fluor 555-PEG-Thiol make it the more robust and reliable choice.[1] While Cy3 remains a widely used and cost-effective option, researchers should be aware of its limitations, particularly its susceptibility to photobleaching. The evidence strongly supports Alexa Fluor 555 as a more advanced tool for demanding fluorescence-based studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cy3-PEG-SH, Fluorescent PEG Derivatives - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cy3 PEG Thiol, Cy3-PEG-SH [nanocs.net]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Cyanine - Wikipedia [en.wikipedia.org]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TR [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
- 14. alfa-chemistry.com [alfa-chemistry.com]
A Researcher's Guide to Assessing the Specificity of Cy3-PEG-Thiol Labeling for Cysteine Residues
For researchers in proteomics, cell biology, and drug development, the precise labeling of proteins is paramount. Cy3-PEG-Thiol is a widely used fluorescent probe designed for the specific attachment to cysteine residues. However, ensuring that the labeling is truly specific to the thiol group of cysteine is critical for the validity of experimental results. This guide provides a comprehensive comparison of methods to assess the specificity of this compound labeling, complete with experimental protocols and data presentation.
Understanding Thiol-Reactive Chemistry
This compound and similar reagents typically employ a thiol-reactive functional group, most commonly a maleimide (B117702). The maleimide group reacts with the sulfhydryl (thiol) group of a cysteine residue via a Michael addition reaction. This reaction is highly specific and efficient at a near-neutral pH (6.5-7.5)[1][2]. While the maleimide-thiol reaction is robust, potential for off-target labeling exists, particularly at higher pH values where maleimides can react with other nucleophilic amino acid side chains, such as the imidazole (B134444) group of histidine or the epsilon-amino group of lysine[3][4].
Key Methods for Assessing Labeling Specificity
Several robust methods can be employed to verify the specificity of this compound labeling. The choice of method will depend on the available instrumentation and the specific requirements of the experiment.
-
Blocking Experiments: This is a straightforward and effective method to demonstrate specificity. It involves pre-treating the protein with a non-fluorescent, thiol-reactive blocking agent before adding this compound. If the labeling is specific, the pre-blocked protein should show significantly reduced fluorescence compared to the unblocked control.
-
Mass Spectrometry (MS): Mass spectrometry is the gold standard for identifying the precise location of a label on a protein[5][6][7]. By analyzing the mass of the protein or its peptide fragments after digestion, one can confirm that the this compound is attached to a cysteine residue and not to other amino acids.
-
Cysteine-Free Mutant Analysis: A powerful control is to express and purify a mutant version of the target protein where the cysteine residue of interest has been replaced with a non-reactive amino acid, such as alanine (B10760859) or serine. A lack of labeling in the cysteine-free mutant provides strong evidence for specificity[1].
-
UV-Visible Spectroscopy: This method can be used to calculate the labeling efficiency and can indirectly assess specificity by comparing the labeling of a cysteine-containing protein to a cysteine-free control[1][8][9].
Comparative Analysis of Cysteine Labeling Reagents
While this compound with a maleimide group is a popular choice, other thiol-reactive chemistries are available. The table below compares maleimide-based probes with iodoacetamide-based probes, another common class of reagents for cysteine labeling.
| Feature | Maleimide-Based Probes (e.g., this compound) | Iodoacetamide-Based Probes |
| Reaction pH | Optimal at pH 6.5-7.5[2] | Optimal at pH 7.5-8.5 |
| Specificity | Highly specific for thiols at optimal pH. Can react with amines at pH > 8.0[2][3]. Specificity reported to be >95%[1][8][9][10]. | Generally thiol-specific but can also react with histidine and methionine[2][11]. |
| Reaction Rate | Generally faster than iodoacetamides. | Slower reaction kinetics compared to maleimides. |
| Stability of Bond | Forms a stable thioether bond. However, the bond can undergo a retro-Michael reaction, especially if not fully stabilized[4]. | Forms a very stable and irreversible thioether bond[3]. |
Experimental Protocols
Protocol 1: Blocking Experiment to Assess Specificity
This protocol uses N-ethylmaleimide (NEM) as a non-fluorescent blocking agent.
Materials:
-
Purified protein with a single cysteine residue
-
This compound
-
N-ethylmaleimide (NEM)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.0)
-
Quenching solution (e.g., 1 M DTT or L-cysteine)
-
SDS-PAGE gels and imaging system
Procedure:
-
Sample Preparation: Prepare two aliquots of your protein solution in the reaction buffer.
-
Blocking Step: To one aliquot (the "Blocked" sample), add NEM to a final concentration of 10 mM. To the other aliquot (the "Unblocked" sample), add an equal volume of buffer.
-
Incubation: Incubate both samples for 1 hour at room temperature to allow for complete blocking of the cysteine residues in the "Blocked" sample.
-
Labeling: Add this compound to both the "Blocked" and "Unblocked" samples to a final concentration of 1 mM.
-
Incubation: Incubate both samples for 2 hours at room temperature in the dark.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Analysis: Analyze both samples by SDS-PAGE and fluorescent gel imaging.
Expected Results: The "Unblocked" sample should show a distinct fluorescent band corresponding to the molecular weight of your protein. The "Blocked" sample should show little to no fluorescence at that band, demonstrating that the this compound labeling is specific to the thiol group that was blocked by NEM.
Protocol 2: Mass Spectrometry Analysis of Labeled Protein
This protocol outlines the general steps for preparing a labeled protein for mass spectrometry analysis.
Materials:
-
This compound labeled protein (from a standard labeling reaction)
-
DTT (Dithiothreitol)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Digestion Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
C18 spin columns for desalting
Procedure:
-
Denaturation and Reduction: Denature the labeled protein in a buffer containing 6 M urea. Reduce any remaining disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylation: Alkylate any newly reduced cysteines by adding IAM to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes. This step ensures that only the initially labeled cysteines are modified with this compound.
-
Buffer Exchange: Remove the denaturant and excess reagents by buffer exchange into the digestion buffer using a desalting column.
-
Proteolytic Digestion: Digest the protein into smaller peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.
-
Desalting: Desalt the peptide mixture using C18 spin columns.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomics software to search the MS/MS data against the protein sequence to identify the peptides and the specific amino acid residues that are modified with this compound.
Expected Results: The data analysis should reveal peptides where a cysteine residue is modified with this compound. The absence of modifications on other amino acids will confirm the high specificity of the labeling reaction.
Visualizing the Workflow and Reaction
To further clarify the process of assessing labeling specificity, the following diagrams illustrate the experimental workflow and the underlying chemical reactions.
By employing these methodologies, researchers can confidently assess the specificity of their this compound labeling, ensuring the accuracy and reliability of their findings.
References
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Metal- and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sfrbm.org [sfrbm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to Quantifying the Degree of Labeling (DOL) with Cy3-PEG-Thiol
For researchers, scientists, and professionals in drug development, accurate quantification of the degree of labeling (DOL) is critical for ensuring the consistency and efficacy of fluorescently labeled conjugates. This guide provides a comparative overview of common methods for determining the DOL of molecules labeled with Cy3-PEG-Thiol, a popular fluorescent reagent. We will delve into the experimental protocols and present the data in a clear, comparative format.
Understanding Degree of Labeling (DOL)
The DOL represents the average number of fluorescent dye molecules (in this case, Cy3) covalently attached to a target molecule (e.g., a protein, antibody, or oligonucleotide).[1][2] An optimal DOL is crucial; low labeling can result in a poor signal, while excessive labeling can lead to fluorescence quenching and potentially compromise the biological activity of the target molecule.[1] For antibodies, a DOL between 2 and 10 is often considered ideal.[1]
Core Methods for DOL Quantification
The two primary methods for determining the DOL of fluorescently labeled biomolecules are UV-Visible Spectrophotometry and Mass Spectrometry. Each method offers distinct advantages and is suited for different experimental needs.
UV-Visible Spectrophotometry
This is the most common and accessible method for DOL determination.[3] It relies on the Beer-Lambert law to determine the concentrations of the dye and the protein in a solution based on their absorbance at specific wavelengths.
Key Principles:
-
The absorbance of the protein is measured at 280 nm.
-
The absorbance of the Cy3 dye is measured at its maximum absorption wavelength (~550 nm).[3][4]
-
A correction factor is applied to the absorbance at 280 nm to account for the dye's absorbance at this wavelength.[1][3]
Mass Spectrometry
Mass spectrometry (MS) offers a more direct and highly accurate method for determining the DOL.[5][6] It measures the mass-to-charge ratio of the labeled and unlabeled molecules. The mass shift between the unlabeled molecule and the labeled conjugate reveals the number of attached dye molecules.
Key Principles:
-
Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are used to ionize the molecules.[6][7]
-
The mass difference between the major peaks of the unlabeled and labeled molecule spectra corresponds to the mass of the attached labels.
-
This method can reveal the distribution of different labeled species (e.g., molecules with 1, 2, or 3 dyes attached).
Comparison of Quantification Methods
| Feature | UV-Visible Spectrophotometry | Mass Spectrometry |
| Principle | Absorbance measurement based on Beer-Lambert Law | Mass-to-charge ratio measurement |
| Accuracy | Good, but can be affected by impurities and aggregation | High, provides direct mass measurement |
| Information Provided | Average DOL of the sample population | Distribution of labeled species, precise mass |
| Equipment | UV-Vis Spectrophotometer | Mass Spectrometer (e.g., MALDI-TOF, ESI-QTOF) |
| Cost | Relatively low | High |
| Throughput | High | Lower, can be complex for high-throughput |
| Sample Purity | Requires highly purified sample, free of unconjugated dye[1] | Tolerant to some impurities, but complex mixtures can be challenging |
Experimental Protocols
UV-Visible Spectrophotometry Protocol for DOL of a Cy3-Labeled Protein
Materials:
-
Purified this compound labeled protein conjugate
-
Buffer used for dissolving the conjugate (e.g., PBS)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Spectrophotometer Setup: Power on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure stable readings.
-
Blank Measurement: Fill a quartz cuvette with the buffer used to dissolve the conjugate. Place it in the spectrophotometer and record a blank spectrum over the desired wavelength range (e.g., 250 nm to 700 nm).
-
Sample Measurement: Rinse the cuvette with a small amount of the conjugate solution, then fill it with the solution. Measure the absorbance spectrum. If the absorbance at the dye's maximum absorption wavelength (A_max) is above 2.0, dilute the sample with a known volume of buffer to bring the absorbance into the linear range (typically 0.1 - 1.5) and record the dilution factor.[3]
-
Data Acquisition: Record the absorbance values at 280 nm (A₂₈₀) and at the maximum absorbance of Cy3, which is approximately 550 nm (A_max).[3]
Calculation:
The Degree of Labeling (DOL) is calculated using the following formula:[3][8]
DOL = (A_max * ε_protein) / ((A₂₈₀ - (A_max * CF)) * ε_dye)
Where:
-
A_max: Absorbance of the conjugate at ~550 nm.
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, this is ~210,000 M⁻¹cm⁻¹).[3]
-
ε_dye: Molar extinction coefficient of Cy3 at its A_max (~150,000 M⁻¹cm⁻¹).[3]
-
CF: Correction factor for the Cy3 dye's absorbance at 280 nm. For Cy3, this is approximately 0.08.[3][4]
Mass Spectrometry Protocol for DOL of a Cy3-Labeled Protein
Materials:
-
Purified this compound labeled protein conjugate
-
Unlabeled protein control
-
Mass Spectrometer (e.g., MALDI-TOF)
-
Appropriate matrix for MALDI (e.g., sinapinic acid)
Procedure:
-
Sample Preparation: Prepare the unlabeled protein and the Cy3-labeled protein conjugate at an appropriate concentration for MS analysis.
-
MALDI Plate Spotting: Co-crystallize the protein samples with the matrix solution on the MALDI target plate.
-
Data Acquisition: Acquire the mass spectra for both the unlabeled and labeled protein samples in the appropriate mass range.
-
Data Analysis:
-
Identify the major peak corresponding to the unlabeled protein and record its mass (M_protein).
-
In the spectrum of the labeled protein, identify the series of peaks corresponding to the protein labeled with one, two, three, etc., this compound molecules.
-
Calculate the mass difference between the labeled peaks and the unlabeled peak. This difference should correspond to the mass of the this compound linker.
-
The distribution and intensity of these peaks provide a detailed profile of the DOL.
-
Visualizing the Workflows
Caption: Comparative workflows for DOL determination using UV-Visible Spectrophotometry and Mass Spectrometry.
Logical Relationship of DOL Calculation Parameters
Caption: Interrelationship of parameters for calculating DOL via UV-Visible Spectrophotometry.
Alternative Thiol-Reactive Dyes
While Cy3 is a widely used and effective dye, several alternatives are available for thiol-reactive labeling, each with its own set of photophysical properties.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Key Characteristics |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Bright, well-established, good water solubility in sulfonated forms.[3] |
| Alexa Fluor 555 | ~555 | ~565 | ~155,000 | ~0.10 | High photostability and resistance to quenching at high DOLs.[3] |
| DyLight 550 | ~562 | ~576 | ~150,000 | Not widely reported | Good photostability, less pH-sensitive than some other dyes.[3] |
| Atto 550 | ~554 | ~576 | ~120,000 | ~0.80 | High quantum yield and good photostability.[3] |
| Rhodamine Red C₂ maleimide | ~560 | ~580 | ~119,000 | - | A common alternative for thiol labeling. |
Note: Photophysical properties can be influenced by the local environment and conjugation to a biomolecule.[3]
By carefully selecting the appropriate quantification method and being aware of the available alternatives, researchers can ensure accurate and reproducible characterization of their this compound labeled conjugates, leading to more reliable and impactful experimental outcomes.
References
- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. longdom.org [longdom.org]
- 6. Protein Mass Spectrometry [sigmaaldrich.com]
- 7. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. jenabioscience.com [jenabioscience.com]
Evaluating the performance of Cy3-PEG-Thiol in different imaging modalities
For researchers, scientists, and drug development professionals navigating the complexities of fluorescence imaging, the selection of an appropriate fluorophore is a critical determinant of experimental success. This guide provides an objective comparison of Cy3-PEG-Thiol, a widely utilized cyanine (B1664457) dye, with its common alternatives. By presenting supporting experimental data and detailed methodologies, this document aims to empower informed decisions in the pursuit of high-quality, reproducible imaging results.
Core Performance Characteristics: A Quantitative Overview
The performance of a fluorescent probe is primarily dictated by its brightness and photostability. Brightness is a product of the molar extinction coefficient (light absorption efficiency) and the quantum yield (light emission efficiency).[1] Photostability refers to the fluorophore's resilience to irreversible photodegradation upon exposure to excitation light.[2]
While Cy3 has long been a staple in molecular biology for its versatility, alternatives like Alexa Fluor 555 and ATTO 550 often exhibit superior performance in demanding applications.[1][2] Experimental evidence consistently demonstrates that Alexa Fluor 555, in particular, is significantly brighter and more photostable than Cy3.[3][4][5] This enhanced performance translates to a better signal-to-noise ratio, which is crucial for high-resolution imaging and the detection of low-abundance targets.[6]
The polyethylene (B3416737) glycol (PEG) linker in this compound enhances solubility and reduces steric hindrance, while the thiol group allows for covalent attachment to biomolecules.[7][8] However, the core photophysical properties are primarily determined by the cyanine dye itself.[2]
Table 1: Photophysical Properties of Cy3 and Key Alternatives
| Fluorophore | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | Quantum Yield (Φ) | Brightness (ε x Φ) | Photostability Rank |
| Cy3 | ~150,000 | ~0.15 | ~22,500 | Good |
| Alexa Fluor 555 | ~155,000 | ~0.10 | ~15,500 | Excellent[2][4] |
| ATTO 550 | ~120,000 | ~0.60 | ~72,000 | Excellent[2] |
Note: Molar extinction coefficients and quantum yields are approximate and can vary with the molecular conjugate and solvent conditions.[2] The brightness is a relative measure for comparison.
Performance in Key Imaging Modalities
The choice of fluorophore significantly impacts the quality of data obtained from various imaging techniques.
-
Fluorescence Microscopy: In applications requiring long or repeated light exposure, such as time-lapse microscopy and single-molecule studies, photostability is paramount.[2] Studies have shown that after 95 seconds of continuous illumination, Cy3 retains significantly less of its fluorescence emission compared to more photostable dyes like Alexa Fluor 555.[2] While Cy3 is suitable for standard fluorescence microscopy, Alexa Fluor 555 and ATTO 550 are recommended for more demanding applications to ensure signal integrity over time.[1][9]
-
Live-Cell Imaging: For live-cell imaging, the properties of the dye can affect cell viability and the accuracy of the observed biological processes. While green fluorescent dyes like Alexa Fluor 488 have been noted to have less effect on the affinity of antibody fragments (Fabs), Cy3 is a recommended red fluorescent dye for multicolor live-cell imaging.[10] The choice of dye can influence the degree of enrichment of labeled probes on cellular structures.[10]
-
In Vivo Imaging: For deeper tissue penetration and reduced background autofluorescence, near-infrared (NIR) probes are often preferred.[11] While Cy3 emits in the visible orange-red spectrum, related cyanine dyes like Cy5 and Cy5.5 are better suited for in vivo imaging applications due to their longer wavelength emissions.[11][12][13]
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable scientific inquiry. Below are generalized methodologies for key experiments involving fluorescent probes.
Protocol 1: Protein Labeling with Thiol-Reactive Dyes
This protocol outlines the general steps for labeling a protein with a thiol-reactive fluorescent dye like this compound.
Materials:
-
Protein of interest with available cysteine residues
-
This compound (or alternative thiol-reactive dye)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MES), pH 7.0-7.5
-
Reducing agent (e.g., TCEP) if cysteine residues are oxidized
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, treat with a reducing agent to ensure free thiol groups are available for labeling.
-
Dye Preparation: Dissolve the thiol-reactive dye in a small amount of anhydrous DMSO or DMF to create a stock solution.
-
Labeling Reaction: Add the dye stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10-fold molar excess of dye is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted dye from the labeled protein conjugate using a size-exclusion chromatography column or dialysis.[1][14]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum (~550 nm for Cy3).
Caption: Workflow for labeling proteins with thiol-reactive dyes.
Protocol 2: Quantitative Photostability Assessment
This protocol provides a method for comparing the photostability of different fluorophores.[2]
Materials:
-
Solutions of fluorescent dyes (e.g., Cy3, Alexa Fluor 555) at equal molar concentrations in a suitable buffer (e.g., PBS).
-
Fluorescence microscope with a stable light source and appropriate filter sets.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Image acquisition and analysis software.
Procedure:
-
Sample Preparation: Prepare solutions of the dyes to be compared at the same concentration in the same buffer.
-
Image Acquisition:
-
Place the dye solution on the microscope.
-
Focus on the sample and adjust the illumination intensity to a level that provides a good signal without immediate saturation.
-
Begin continuous image acquisition (time-lapse) with a fixed exposure time.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) in each frame of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is an indicator of the dye's photostability.
-
Caption: Workflow for assessing fluorophore photostability.
Signaling Pathways and Reaction Mechanisms
Understanding the underlying chemical reactions is crucial for troubleshooting and optimizing labeling experiments. The thiol-maleimide reaction is a common method for labeling proteins with sulfhydryl-reactive dyes.
Caption: Thiol-maleimide conjugation reaction.
Conclusion: Selecting the Right Tool for the Job
While this compound remains a versatile and widely used fluorescent probe, a careful evaluation of its performance against more modern alternatives is essential for researchers aiming for the highest quality data. For applications demanding exceptional brightness and photostability, such as super-resolution microscopy and single-molecule tracking, Alexa Fluor 555 and ATTO 550 present superior choices.[1] However, for many standard imaging applications, the cost-effectiveness and broad compatibility of Cy3 make it a continued valuable tool in the molecular imaging toolbox. The ultimate decision should be guided by the specific requirements of the experiment, including the imaging modality, the duration of image acquisition, and the desired signal-to-noise ratio.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cy3-PEG-SH, Fluorescent PEG Derivatives - Biopharma PEG [biochempeg.com]
- 9. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 10. Evaluation of chemical fluorescent dyes as a protein conjugation partner for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. omichem.com [omichem.com]
- 12. Cy5.5-PEG-SH: Fluorescent PEG with Thiol for Labeling & Imaging [biochempeg.com]
- 13. Cy5.5 conjugated MnO nanoparticles for magnetic resonance/near-infrared fluorescence dual-modal imaging of brain gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Maleimide vs. Thiol-Reactive Chemistries for Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes for diagnostics and imaging. The choice of conjugation chemistry is critical, directly impacting the efficiency of the reaction, the stability of the resulting conjugate, and ultimately, the performance of the final product. This guide provides a detailed comparison of maleimide (B117702) chemistry, a widely used method for thiol-reactive conjugation, with other common alternatives, supported by experimental data and detailed protocols.
At a Glance: Key Performance Indicators
The selection of a thiol-reactive chemistry is a balance between reaction efficiency, selectivity, and the stability of the final conjugate. The following table summarizes the key performance characteristics of maleimide, haloacetyl, and vinyl sulfone chemistries.
| Feature | Maleimide Chemistry | Haloacetyl Chemistry (Iodoacetamide/Bromoacetamide) | Vinyl Sulfone Chemistry |
| Reaction Type | Michael Addition[1] | Nucleophilic Substitution (SN2)[1] | Michael Addition |
| Primary Target | Sulfhydryl groups (Cysteine)[1] | Sulfhydryl groups (Cysteine)[1] | Sulfhydryl groups (Cysteine) |
| Optimal pH Range | 6.5 - 7.5[1] | 7.5 - 8.5[1] | 8.0 - 9.0 |
| Reaction Speed | Very Fast (minutes to a few hours)[1] | Slower than maleimides[1] | Slower than maleimides |
| Specificity | Highly thiol-selective at pH 6.5-7.5[1] | Can react with other nucleophiles (e.g., histidine, methionine) at higher pH[1] | Good selectivity for thiols |
| Bond Formed | Thioether (Thiosuccinimide adduct) | Stable Thioether[1] | Stable Thioether |
| Conjugate Stability | Susceptible to retro-Michael reaction (thiol exchange) and hydrolysis[1] | Highly Stable, Irreversible[2] | Highly Stable, Irreversible |
In-Depth Comparison
Reaction Chemistry and Specificity
Maleimides react with thiols via a Michael addition, which is a rapid and highly selective reaction at physiological pH (6.5-7.5).[1] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues.[2]
Haloacetyls, such as iodoacetamides and bromoacetamides, react with thiols through a nucleophilic substitution (SN2) reaction.[1] This reaction is most efficient at a slightly alkaline pH of 8.0-8.5, where the thiol group is deprotonated to the more nucleophilic thiolate anion.[2] While highly specific for thiols at this pH, higher pH values can lead to off-target reactions with other nucleophilic amino acid side chains like histidine and methionine.[1][2]
Vinyl sulfones also react via a Michael addition mechanism and exhibit good selectivity for thiols, typically at a pH range of 8.0-9.0.
Reaction Kinetics
Maleimide chemistry is renowned for its rapid reaction rates, often reaching completion within minutes to a few hours at room temperature. This high reactivity is a significant advantage when working with sensitive proteins that may degrade under prolonged reaction times. In contrast, haloacetyl and vinyl sulfone chemistries generally exhibit slower reaction kinetics.[1] For instance, the second-order rate constant for the reaction of N-acetylcysteine with iodoacetyltyramine is approximately 3.0 M⁻¹s⁻¹, while the rate constant for the thiol-maleimide reaction can be significantly higher, exceeding 700 M⁻¹s⁻¹.[2]
Conjugate Stability: The Achilles' Heel of Maleimides
A critical differentiator between these chemistries is the stability of the resulting conjugate. The thioether bond formed by haloacetyl and vinyl sulfone chemistries is highly stable and considered irreversible under physiological conditions.[1][2] This makes them ideal for applications requiring long-term stability, such as in vivo therapeutics.
Conversely, the thiosuccinimide adduct formed from the maleimide-thiol reaction is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866), which is abundant in the cellular cytoplasm and blood plasma.[1] This can lead to deconjugation and transfer of the conjugated molecule to other thiol-containing species, compromising the efficacy and safety of biotherapeutics.
However, the stability of the maleimide-thiol adduct can be significantly enhanced through hydrolysis of the succinimide (B58015) ring to form a stable succinamic acid thioether. This hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents. Furthermore, for proteins with an N-terminal cysteine, a spontaneous intramolecular transcyclization can occur, forming a stable thiazine (B8601807) structure that is less prone to thiol exchange.
A direct comparison of the stability of maleimide-PEG and mono-sulfone-PEG conjugates on hemoglobin in the presence of 1 mM reduced glutathione at 37°C for seven days demonstrated that the mono-sulfone-PEG adduct retained over 90% of its conjugation, whereas less than 70% of the maleimide-PEG conjugate remained intact.[3][4] Similarly, a study on antibody conjugates in human plasma showed that a maleimide conjugate had only ~20% of the label remaining after 72 hours, while a phenyloxadiazole sulfone conjugate was significantly more stable.[5][6]
Data Presentation
Table 1: Comparative Performance of Thiol-Reactive Chemistries
| Parameter | Maleimide | Haloacetyl (Iodoacetamide) | Vinyl Sulfone |
| Reaction Mechanism | Michael Addition | Nucleophilic Substitution (SN2) | Michael Addition |
| Optimal pH | 6.5 - 7.5 | 7.5 - 8.5[1] | 8.0 - 9.0 |
| Reaction Time | Minutes to hours[1] | Hours[1] | Hours |
| Selectivity | High for thiols at optimal pH[1] | Good for thiols, potential for off-target reactions at higher pH[1] | Good for thiols |
| Bond Stability | Reversible (Retro-Michael)[1] | Irreversible[2] | Irreversible |
| Plasma Stability | Moderate to Low[3][6] | High | High[3][5][6] |
Table 2: Stability of Maleimide vs. Mono-Sulfone PEGylated Hemoglobin
| Conjugate | Incubation Condition | % Conjugate Remaining (after 7 days) |
| Maleimide-PEG-Hb | PBS, 37°C | >95%[3] |
| Maleimide-PEG-Hb | 1 mM GSH in PBS, 37°C | <70%[3][4] |
| Mono-sulfone-PEG-Hb | PBS, 37°C | >95%[3] |
| Mono-sulfone-PEG-Hb | 1 mM GSH in PBS, 37°C | >90%[3][4] |
Experimental Protocols
Protocol 1: Comparative Analysis of Protein Conjugation Efficiency
Objective: To compare the conjugation efficiency of a maleimide, a haloacetyl, and a vinyl sulfone reagent to a thiol-containing protein at different pH values.
Materials:
-
Thiol-containing protein (e.g., BSA reduced with TCEP)
-
Maleimide-functionalized dye
-
Iodoacetamide-functionalized dye
-
Vinyl sulfone-functionalized dye
-
Conjugation buffers: Phosphate buffered saline (PBS) at pH 6.5, 7.5, and 8.5
-
Size-exclusion chromatography (SEC) column
-
UV-Vis spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in each of the conjugation buffers to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Prepare stock solutions of the maleimide, iodoacetamide, and vinyl sulfone dyes in DMSO or DMF.
-
Conjugation Reaction:
-
For each pH condition, set up three separate reactions, one for each dye.
-
Add a 10-20 fold molar excess of the dye stock solution to the protein solution.
-
Incubate the reactions at room temperature for 2 hours with gentle mixing.
-
-
Purification: Purify the protein-dye conjugates from excess dye using a size-exclusion chromatography column equilibrated with PBS at pH 7.4.
-
Analysis:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and the maximum absorbance wavelength of the dye.
-
Calculate the degree of labeling (DOL) for each reaction.
-
Compare the DOL values across the different chemistries and pH conditions.
-
Protocol 2: Comparative Stability of Protein Conjugates in Human Plasma
Objective: To compare the stability of protein conjugates prepared with maleimide, haloacetyl, and vinyl sulfone chemistries in human plasma.
Materials:
-
Purified protein conjugates from Protocol 1
-
Human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
SDS-PAGE apparatus and reagents
-
Fluorescence gel scanner
Procedure:
-
Incubation:
-
Incubate each of the purified protein-dye conjugates (maleimide, iodoacetamide, and vinyl sulfone) in human plasma at a final protein concentration of 1 mg/mL.
-
As a control, incubate each conjugate in PBS, pH 7.4.
-
Maintain the incubations at 37°C.
-
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), take an aliquot from each incubation mixture.
-
Analysis:
-
Analyze the aliquots by SDS-PAGE.
-
Visualize the protein bands using a fluorescence gel scanner to detect the dye.
-
Quantify the fluorescence intensity of the protein band at each time point.
-
Plot the percentage of remaining conjugate over time for each chemistry to compare their stability in human plasma.
-
Visualizations
Caption: Reaction pathway for maleimide-thiol conjugation, including instability and stabilization pathways.
Caption: Experimental workflow for the comparative study of thiol-reactive chemistries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - Research Repository [repository.essex.ac.uk]
- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A review of different fluorescent probes for single-molecule imaging applications
Abstract
Single-molecule imaging has emerged as a powerful tool in life sciences and drug discovery, offering unprecedented insights into molecular mechanisms by observing individual molecules in real-time. The choice of fluorescent probe is a critical determinant for the success of these experiments, directly influencing the resolution, duration, and quality of the acquired data. This guide provides a comprehensive comparison of commonly used fluorescent probes, including organic dyes, fluorescent proteins, and quantum dots. We present key photophysical properties in a comparative table, offer detailed experimental protocols for major single-molecule techniques, and illustrate a relevant signaling pathway using a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in selecting the optimal fluorescent probe for their specific single-molecule imaging applications.
Introduction
The ability to observe individual molecules has revolutionized our understanding of complex biological processes, from protein dynamics and signaling pathways to the mechanisms of drug action.[1][2] Unlike ensemble measurements that provide an average view of a molecular population, single-molecule techniques reveal the heterogeneity and transient intermediates that are often obscured.[1] The success of any single-molecule imaging experiment hinges on the selection of an appropriate fluorescent probe. An ideal probe should be bright, photostable, and, for many super-resolution techniques, exhibit robust photoswitching characteristics.[3]
This guide provides a comparative overview of the main classes of fluorescent probes used in single-molecule imaging: organic dyes, fluorescent proteins (FPs), and quantum dots (QDs). We will discuss their respective advantages and disadvantages, present their key photophysical properties in a structured format, and provide detailed experimental protocols for their application in cutting-edge single-molecule techniques.
Classes of Fluorescent Probes
The choice of fluorescent probe depends heavily on the specific application, whether it's tracking protein movement in live cells, resolving cellular structures at the nanoscale, or studying molecular interactions. The three main classes of probes each offer a unique set of features.
Organic Dyes
Small, synthetic organic molecules are the workhorses for many single-molecule applications, particularly for single-molecule localization microscopy (SMLM) techniques like Stochastic Optical Reconstruction Microscopy (STORM).[3]
-
Advantages:
-
High Brightness and Photostability: Organic dyes, such as cyanine (B1664457) (e.g., Cy3, Cy5) and Alexa Fluor dyes, are generally brighter and more photostable than fluorescent proteins.[4][][6]
-
Small Size: Their small size minimizes potential steric hindrance and interference with the function of the labeled biomolecule.[3]
-
Photoswitching: Many organic dyes can be induced to photoswitch between a fluorescent "on" state and a dark "off" state, a prerequisite for techniques like STORM.[7][8]
-
Wide Spectral Range: A broad palette of colors is available, facilitating multicolor imaging experiments.[3]
-
-
Disadvantages:
-
Labeling Complexity: Labeling proteins with organic dyes typically requires chemical or enzymatic conjugation, which can be more complex than the genetic encoding of fluorescent proteins.
-
Cell Permeability: Not all organic dyes are cell-permeable, which can be a limitation for live-cell imaging of intracellular targets.
-
Fluorescent Proteins (FPs)
Genetically encoded fluorescent proteins, derived from organisms like jellyfish and corals, are invaluable for live-cell imaging.[][9]
-
Advantages:
-
Genetic Encoding: FPs can be genetically fused to a protein of interest, ensuring highly specific labeling with a 1:1 stoichiometry.[] This makes them ideal for studying protein dynamics and localization within living cells.
-
Live-Cell Compatibility: Their biological nature makes them well-suited for long-term imaging in live cells.
-
-
Disadvantages:
-
Lower Brightness and Photostability: FPs are generally dimmer and less photostable than organic dyes.[]
-
Larger Size: Their larger size compared to organic dyes can potentially interfere with the function of the tagged protein.
-
Complex Photophysics: Some FPs exhibit complex photophysical behaviors, including blinking and photoconversion, which can complicate data analysis.[10][11]
-
Quantum Dots (QDs)
Semiconductor nanocrystals, or quantum dots, offer another class of probes with distinct optical properties.[2][12]
-
Advantages:
-
Exceptional Photostability: QDs are extremely resistant to photobleaching, allowing for very long observation times, which is advantageous for single-particle tracking.[13]
-
High Brightness: QDs have a high quantum yield and large extinction coefficients, making them very bright.[13][14]
-
Broad Absorption, Narrow Emission: They have broad absorption spectra and narrow, symmetric emission spectra, which is ideal for multiplexed imaging with a single excitation source.[13][14]
-
-
Disadvantages:
-
Large Size: Their relatively large size (typically 10-20 nm in diameter) can cause significant steric hindrance.[11][14]
-
Blinking: QDs exhibit fluorescence intermittency, or "blinking," which can complicate the analysis of continuous processes.
-
Toxicity: The composition of some QDs (e.g., containing cadmium) raises concerns about their potential toxicity in live-cell applications.[11]
-
Labeling Challenges: Achieving specific, monovalent labeling of biomolecules with QDs can be challenging.[14]
-
Data Presentation: Photophysical Properties of Common Fluorescent Probes
The selection of a fluorescent probe is often guided by its photophysical properties. The following table summarizes key parameters for a selection of popular probes used in single-molecule imaging.
| Probe | Type | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (QY) | Brightness (ε x QY) | Photostability | On/Off Time (for SMLM) |
| Alexa Fluor 488 | Organic Dye | 495 | 519 | 71,000 | 0.92[15] | 65,320 | High | N/A |
| Cy3 | Organic Dye | 550[16] | 570[16] | 150,000 | ~0.3 | 45,000 | Moderate | N/A |
| Alexa Fluor 647 | Organic Dye | 650 | 668 | 239,000 | 0.33[15] | 78,870 | Very High | Controllable for STORM[6] |
| Cy5 | Organic Dye | 649[16] | 670[16] | 250,000 | ~0.2 | 50,000 | High | Controllable for STORM[8] |
| mEos2 (green) | Fluorescent Protein | 506 | 516 | 65,000 | 0.7 | 45,500 | Low | N/A |
| mEos2 (red) | Fluorescent Protein | 571 | 584 | 41,000 | 0.5 | 20,500 | Moderate | Photoconvertible for PALM[12] |
| Dendra2 (green) | Fluorescent Protein | 490 | 507 | 83,000 | 0.6 | 49,800 | Low | N/A |
| Dendra2 (red) | Fluorescent Protein | 553 | 573 | 54,000 | 0.4 | 21,600 | Moderate | Photoconvertible for PALM[10][11] |
| Quantum Dot 655 | Nanocrystal | Broad (<655) | 655 | High | High | Very High | Exceptional | Blinking behavior |
Note: Values can vary depending on the local environment and conjugation.
Experimental Protocols
This section provides representative protocols for three widely used single-molecule imaging techniques.
Protocol for STORM Imaging of Microtubules using Alexa Fluor 647
This protocol is adapted from established methods for performing dSTORM (direct STORM).
A. Immunostaining
-
Cell Culture and Fixation: Plate cells on #1.5 glass-bottom dishes. Fix with 3% paraformaldehyde and 0.1% glutaraldehyde (B144438) in PBS for 10 minutes.
-
Reduction: Reduce autofluorescence by incubating with 0.1% sodium borohydride (B1222165) in PBS for 7 minutes.
-
Permeabilization and Blocking: Permeabilize cells with 0.2% Triton X-100 in PBS for 15 minutes. Block with 10% normal goat serum in PBS for at least 90 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin diluted in 5% normal goat serum for 60 minutes.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to Alexa Fluor 647 for 2 hours, protected from light.[17]
-
Post-fixation: Post-fix with 4% PFA for 10 minutes.[17]
B. Imaging
-
STORM Buffer Preparation: Prepare an imaging buffer containing an oxygen scavenging system (e.g., GLOX) and a thiol (e.g., 2-mercaptoethanol (B42355) or cysteamine) to promote photoswitching of Alexa Fluor 647.[18] A common recipe is 50 mM Tris (pH 8.0), 10 mM NaCl, 10% glucose, and the GLOX/thiol mixture.[18]
-
Microscope Setup: Use a total internal reflection fluorescence (TIRF) microscope equipped with a high-power 647 nm laser for excitation and a 405 nm laser for photoactivation.
-
Image Acquisition:
-
Illuminate the sample with the 647 nm laser at high power to drive most of the Alexa Fluor 647 molecules into a dark state.
-
Use a low-power 405 nm laser to intermittently reactivate a sparse subset of fluorophores back to the fluorescent state.
-
Acquire a time-lapse series of thousands of frames (typically at 50-100 Hz) until most of the fluorophores have been localized and photobleached.
-
C. Data Analysis
-
Localization: Analyze each frame to identify and localize the center of each single-molecule fluorescence spot with sub-pixel accuracy, typically by fitting a 2D Gaussian function to the point spread function.
-
Image Reconstruction: Combine the coordinates from all frames to generate a super-resolved image of the microtubule network.
Protocol for Single-Particle Tracking of Membrane Receptors using Quantum Dots
This protocol outlines the general steps for tracking individual receptors on the surface of living cells.
A. Labeling
-
Probe Conjugation: Conjugate streptavidin-coated quantum dots to a biotinylated antibody that specifically targets an extracellular epitope of the receptor of interest.
-
Cell Labeling: Incubate live cells with the QD-antibody conjugate at a low concentration (pM to nM range) to achieve sparse labeling.
B. Imaging
-
Microscope Setup: Use a TIRF or highly inclined laminated optical sheet (HILO) microscope to minimize background fluorescence from the cytoplasm.[19]
-
Image Acquisition: Acquire a time-lapse movie of the labeled cells at a frame rate appropriate for the diffusion speed of the receptor (typically 10-50 Hz).
C. Data Analysis
-
Particle Detection and Linking: Use single-particle tracking software to detect the position of each QD in every frame and link the positions over time to generate trajectories.
-
Trajectory Analysis: Analyze the trajectories to extract quantitative information, such as diffusion coefficients, confinement radii, and modes of motion (e.g., free diffusion, confined diffusion, or directed motion).
Protocol for smFRET Analysis of Protein Conformational Dynamics
This protocol describes a typical workflow for studying protein dynamics using single-molecule Förster Resonance Energy Transfer (smFRET).
A. Protein Labeling
-
Site-Directed Mutagenesis: Introduce two unique cysteine residues at specific locations in the protein of interest to serve as labeling sites for the donor and acceptor fluorophores.
-
Protein Expression and Purification: Express and purify the cysteine-mutant protein.
-
Dye Labeling: Label the purified protein with maleimide-derivatized donor (e.g., Cy3) and acceptor (e.g., Cy5) dyes.
-
Purification: Remove excess, unlabeled dye.
B. Immobilization and Imaging
-
Surface Passivation: Prepare a glass coverslip with a passivated surface (e.g., using polyethylene (B3416737) glycol, PEG) to prevent non-specific protein adsorption.
-
Protein Immobilization: Immobilize the labeled protein on the passivated surface at a low density, ensuring that individual molecules are well-separated.
-
Microscope Setup: Use a prism- or objective-based TIRF microscope.
-
Image Acquisition:
-
Excite the donor fluorophore with a laser (e.g., 532 nm for Cy3).
-
Simultaneously detect the fluorescence emission from both the donor and acceptor channels using two separate detectors or a single camera with a spectral image splitter.
-
Acquire time-lapse movies to record the fluorescence intensity of individual molecules.
-
C. Data Analysis
-
Intensity Trace Extraction: Extract the time-dependent fluorescence intensity traces for the donor and acceptor of individual molecules.
-
FRET Efficiency Calculation: Calculate the FRET efficiency for each time point using the formula: E = I_A / (I_A + I_D), where I_A and I_D are the acceptor and donor intensities, respectively.
-
State Analysis: Analyze the FRET efficiency time traces to identify distinct conformational states and the kinetics of transitions between them.
Mandatory Visualization: EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell growth and proliferation, and its dysregulation is implicated in many cancers. Single-molecule imaging has been instrumental in elucidating the initial steps of EGFR activation.[1][20][21] The following diagram illustrates the key events in this pathway that can be observed using single-molecule techniques.
References
- 1. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. "STUDYING EGFR SIGNALING THROUGH SINGLE MOLECULE IMAGING AND COMPUTATIO" by Emanuel Salazar Cavazos [digitalrepository.unm.edu]
- 4. academic.oup.com [academic.oup.com]
- 6. Photoswitchable Fluorophores for Single-Molecule Localization Microscopy | Radiology Key [radiologykey.com]
- 7. Photophysics of fluorescent probes for single-molecule biophysics and super-resolution imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cy3-Cy5 Covalent Heterodimers for Single-Molecule Photoswitching - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mvi-inc.com [mvi-inc.com]
- 10. Counting single photoactivatable fluorescent molecules by photoactivated localization microscopy (PALM) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Counting single photoactivatable fluorescent molecules by photoactivated localization microscopy (PALM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A bright and photostable photoconvertible fluorescent protein for fusion tags - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single-Molecule FRET-Resolved Protein Dynamics – from Plasmid to Data in Six Steps | Springer Nature Experiments [experiments.springernature.com]
- 14. Single Molecule Total Internal Reflection Fluorescence Microscope (sm-TIRF) | Janelia Research Campus [janelia.org]
- 15. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Cyanine - Wikipedia [en.wikipedia.org]
- 17. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. augusta.edu [augusta.edu]
- 19. Building a Total Internal Reflection Microscope (TIRF) with Active Stabilization (Feedback SMLM) [bio-protocol.org]
- 20. mcb.berkeley.edu [mcb.berkeley.edu]
- 21. Single‐molecule analysis of epidermal growth factor binding on the surface of living cells | The EMBO Journal [link.springer.com]
A Researcher's Guide: Cy3-PEG-Thiol vs. Other Cyanine Dyes for In Vivo Imaging
In the dynamic field of in vivo imaging, the selection of an appropriate fluorescent probe is paramount to achieving high-quality, reproducible results. Cyanine (B1664457) dyes, a class of synthetic polymethine dyes, have become indispensable tools due to their high molar extinction coefficients, tunable fluorescence spectra, and amenability to chemical modification.[][2] This guide provides an objective comparison of Cy3-PEG-Thiol against other common cyanine dyes (Cy5 and Cy7), focusing on their performance in preclinical in vivo imaging studies. We will delve into their optical properties, the crucial roles of Polyethylene Glycol (PEG) and Thiol modifications, and provide supporting data and experimental protocols for researchers, scientists, and drug development professionals.
Optical Properties: A Spectral Showdown
The fundamental performance of a fluorophore is dictated by its optical properties. Cyanine dyes offer a broad spectral range, from the visible (Cy3) to the near-infrared (NIR) spectrum (Cy5, Cy7).[] The choice of dye is often a trade-off between signal brightness and the need for deep tissue penetration, with longer wavelengths being superior for in vivo applications due to reduced tissue autofluorescence and light scattering.[3][4]
| Property | Cy3 | Cy5 | Cy7 |
| Excitation Maximum (nm) | ~550[][5][6] | ~650[7][8] | ~750[] |
| Emission Maximum (nm) | ~570[][5][6] | ~670[9] | ~773[] |
| Quantum Yield (in absence of silver particles) | ~0.24[8][10] | ~0.20[8][10] | Varies significantly with environment |
| Molar Absorptivity (M⁻¹cm⁻¹) | ~150,000[8][10] | ~215,000 - 256,000[8][10][11] | ~250,000 |
| Color (Visual) | Orange/Red Fluorescence[] | Far-Red Fluorescence | Near-Infrared (Invisible to eye)[12] |
Note: Exact photophysical properties can vary depending on the solvent, conjugation state, and local environment.
The Advantage of Modification: PEGylation and Thiol Functionalization
While the core cyanine structure determines the spectral properties, chemical modifications like PEGylation and the addition of reactive groups like thiols dictate the dye's in vivo behavior and utility.
PEGylation (Polyethylene Glycol): The addition of a PEG linker to a cyanine dye offers several key advantages for in vivo applications.[12]
-
Enhanced Hydrophilicity: PEGylation improves the water solubility of the dye, which is crucial for administration in biological systems.[13]
-
Improved Pharmacokinetics: The PEG chain increases the hydrodynamic radius of the dye conjugate, leading to reduced renal clearance and a longer circulation time in the bloodstream.[13]
-
Reduced Nonspecific Binding: PEG linkers can minimize nonspecific interactions with proteins and cell membranes, leading to lower background signals and improved target-to-background ratios.[3]
-
Increased Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for immunogenic responses.[13]
Thiol (-SH) Functionalization: The thiol group in this compound is a reactive handle for covalent conjugation. It allows for the site-specific labeling of biomolecules, such as proteins, antibodies, or nanoparticles.[5][14] The most common reaction involves the coupling of the thiol group with a maleimide-functionalized molecule, forming a stable thioether bond.[15] This enables researchers to precisely attach the fluorescent reporter to their molecule of interest for targeted imaging studies.
In Vivo Performance Comparison
The ultimate test of a fluorescent probe is its performance within a living organism. The combination of spectral properties and chemical modifications leads to distinct in vivo characteristics for each dye.
| Performance Metric | This compound | Cy5-PEG-(Reactive Group) | Cy7-PEG-(Reactive Group) |
| Tissue Penetration | Low to Moderate (Superficial imaging)[16] | Moderate | High (Deep tissue imaging)[16] |
| Signal-to-Background | Good for superficial targets; higher potential for autofluorescence | Very Good | Excellent (Minimal tissue autofluorescence in the NIR-II window)[4] |
| Photostability | Generally good; can be enhanced by conjugation[7][17] | Moderate; prone to quenching at high labeling densities[7][18] | Generally less stable than Cy5 but suitable for in vivo work[9] |
| Biodistribution | Influenced by PEG chain length and conjugated molecule; PEG enhances circulation | Primarily determined by the conjugated biomolecule and PEGylation[13] | Primarily determined by the conjugated biomolecule and PEGylation |
| Clearance | Free dye is rapidly cleared renally; PEG-conjugates show slower, often hepatobiliary clearance[19] | Similar to Cy3; PEG-conjugation shifts clearance pathways | Similar to Cy3; PEG-conjugation shifts clearance pathways |
| Ideal Applications | Imaging of superficial tumors, cell tracking in skin flaps, microscopy of excised tissues. | Whole-body imaging of moderately deep tumors, antibody-drug conjugate tracking.[16] | Deep-seated tumor imaging, vascular imaging, lymphatic mapping.[4][16] |
Studies have shown that for deep-seated tumors, Cy7 is superior to other cyanine fluorochromes.[16] In contrast, all four fluorochromes (Cy3, Cy5, Cy5.5, and Cy7) can adequately label small, superficial tumors.[16] The choice, therefore, critically depends on the depth of the target tissue. Free dyes, like Cy7, tend to be rapidly eliminated via the kidneys, whereas conjugation to larger entities like nanoparticles or exosomes alters the biodistribution, leading to accumulation in the liver and spleen.[19]
Visualizing the Process and Logic
To better understand the application of these dyes, the following diagrams illustrate the experimental workflow, the logic behind dye selection, and the conjugation chemistry.
Key Experimental Protocols
The following is a generalized protocol for conducting an in vivo imaging study using cyanine dye conjugates. Specific parameters such as dosage and timing should be optimized for each study.[14]
1. Animal Handling and Preparation
-
Animal Model: Use appropriate animal models (e.g., SPF BALB/c nude mice, 6-8 weeks old) for the study.[14] For tumor studies, xenografts are typically established prior to imaging.
-
Housing: Animals should be housed in appropriate conditions with free access to food and water.[14]
-
Anesthesia: Anesthetize the animals prior to and during the imaging procedure. A common method is intraperitoneal injection of 2% sodium pentobarbital.[14]
2. Probe Administration
-
Formulation: Dilute the cyanine dye conjugate (e.g., this compound labeled antibody) in a sterile vehicle such as phosphate-buffered saline (PBS) or DMSO.[13][14]
-
Injection: Administer the probe via tail vein injection.[14] A typical injection volume for a mouse is around 200 µL.[14] The optimal dosage needs to be determined empirically but often falls in the range of 1-50 µg/g.[20]
3. In Vivo Fluorescence Imaging
-
System: Place the anesthetized animal in a prone position within a small animal in vivo imaging system (e.g., IVIS Spectrum).[14][21]
-
Image Acquisition: Capture fluorescence images at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr) to analyze the biodistribution and tumor accumulation of the probe.[14][22]
-
Wavelengths: Use appropriate excitation and emission filter sets for the specific dye being used (e.g., for Cy7, Excitation: 700-770 nm, Emission: 790 nm longpass).[14]
-
Control Group: Image control mice (not injected with the fluorescent probe) to establish baseline autofluorescence levels.[14]
4. Ex Vivo Organ Analysis
-
Dissection: At the final time point, euthanize the animal and quickly dissect key organs (e.g., heart, liver, spleen, lungs, kidneys, tumor).[14]
-
Imaging: Arrange the excised organs in the imaging system and capture a final fluorescence image to quantify probe accumulation in each tissue.[14][19]
5. Histological Confirmation (Optional)
-
Fixation and Slicing: Fix excised organs in 4% paraformaldehyde, process through sucrose (B13894) solutions, and cut into thin sections (e.g., 20 µm).[14]
-
Microscopy: Mount the tissue slices on slides, potentially counterstain with a nuclear stain like DAPI, and observe under a confocal microscope to confirm the microscopic localization of the fluorescent signal.[14]
Conclusion
The choice between this compound and other cyanine dyes like Cy5 and Cy7 for in vivo imaging is not a matter of one being universally superior, but rather a decision based on the specific requirements of the experiment.
-
This compound is an excellent choice for applications requiring high-brightness visible fluorescence for superficial targets or subsequent high-resolution microscopic analysis. Its thiol group provides a reliable method for specific conjugation to targeting moieties.
-
Cy5- and Cy7-based probes are the preferred agents for whole-body in vivo imaging, where deep tissue penetration and low autofluorescence are critical.[4][16] The longer emission wavelengths of these dyes are essential for visualizing targets deep within the animal.[16]
The addition of a PEG linker is a highly advantageous modification for any cyanine dye intended for in vivo use, as it improves solubility, biocompatibility, and circulation time, ultimately leading to clearer images and more reliable data.[12][13] By understanding the interplay of the cyanine core, the PEG linker, and the reactive functional group, researchers can select and design the optimal fluorescent probe to illuminate their biological questions.
References
- 2. Cyanine Dyes - Biomolecule Labeling | AxisPharm [axispharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Cy3-PEG-SH, Fluorescent PEG Derivatives - Biopharma PEG [biochempeg.com]
- 6. Cy3 PEG Thiol, Cy3-PEG-SH [nanocs.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
- 13. biorxiv.org [biorxiv.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. arxiv.org [arxiv.org]
- 18. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Advancing fluorescence imaging: enhanced control of cyanine dye-doped silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison between Fluorescence Imaging and Elemental Analysis to Determine Biodistribution of Inorganic Nanoparticles with Strong Light Absorption - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cy3-PEG-Thiol: A Step-by-Step Guide for Laboratory Personnel
Researchers and laboratory professionals handling Cy3-PEG-Thiol are advised to follow specific procedures to ensure its safe disposal. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, this fluorescent dye conjugate should be treated as a hazardous chemical waste. Adherence to institutional and regulatory guidelines is paramount to maintaining a safe laboratory environment and preventing environmental contamination.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary for Disposal
For clear guidance, the following table summarizes the key logistical information for the disposal of this compound waste.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [1] |
| Aqueous Waste | Collect in a designated, sealed, and labeled container. Do not dispose down the drain. | |
| Solid Waste (gels, tips, etc.) | Collect in a sealed, labeled container or bag. Do not dispose in regular trash. | |
| Container Type | Sturdy, chemically resistant, and leak-proof. Plastic is recommended for thiol-containing compounds. | [1] |
| Container Labeling | Affix a "Hazardous Waste" label with the full chemical name ("this compound"), concentration, and date. | [1] |
| Waste Segregation | Store separately from incompatible wastes such as strong acids, bases, and oxidizers. | |
| Storage | Store in a designated and properly ventilated secondary containment area. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of various forms of this compound waste.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, microfuge tubes), and aqueous solutions.
- Segregate these materials from non-hazardous waste at the point of generation.
2. Aqueous Waste Collection:
- Designate a specific, leak-proof container for all aqueous waste containing this compound. The container should be made of a compatible material (e.g., high-density polyethylene).
- Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and an approximate concentration.
- Keep the container sealed when not in use.[1]
3. Solid Waste Collection:
- Collect all solid waste contaminated with this compound, such as gels, gloves, and absorbent paper, in a designated, puncture-resistant container or a durable, sealed plastic bag.
- Label the container or bag as "Hazardous Waste" with the chemical name.
4. Empty Container Disposal:
- To be considered non-hazardous, the original this compound container must be thoroughly triple-rinsed with a suitable solvent (e.g., water or ethanol).
- The first rinsate must be collected and disposed of as hazardous aqueous waste.
- Subsequent rinsates should also be collected as hazardous waste.
- After triple-rinsing and air-drying, the original labels on the container must be completely defaced or removed before disposal in the appropriate recycling or solid waste stream.
5. Storage Pending Disposal:
- Store all hazardous waste containers in a designated, well-ventilated area, away from general laboratory traffic.
- Utilize secondary containment to prevent the spread of material in case of a leak.
6. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
- Do not attempt to dispose of the waste through regular trash or by pouring it down the drain.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cy3-PEG-Thiol
In the dynamic landscape of scientific research and drug development, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential safety protocols and logistical plans for the use of Cy3-PEG-Thiol, a near-infrared fluorescent labeling reagent. By adhering to these procedures, researchers can minimize risks and ensure the integrity of their experiments.
This compound is a compound that integrates a Cy3 fluorescent dye, a polyethylene (B3416737) glycol (PEG) spacer, and a thiol group, making it valuable for molecular conjugation.[1] It exhibits a maximum absorption at 550 nm.[2][3][4] While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a robust safety protocol can be established by considering the hazards associated with its constituent components: cyanine (B1664457) dyes and thiol compounds. Thiol-containing compounds are known for their strong, often unpleasant odors and potential as skin, eye, and respiratory irritants.[5][6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is critical to mitigate potential exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Preparation & Weighing | Chemical splash goggles or a face shield.[7] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6][7] | Laboratory coat. | Use in a certified chemical fume hood.[5][7] |
| Chemical Reactions | Chemical splash goggles and a face shield.[7] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6][7] | Flame-retardant laboratory coat.[5] | Operations must be conducted in a certified chemical fume hood.[5][7] |
| Spill Cleanup | Chemical splash goggles and a face shield.[7] | Heavy-duty chemical-resistant gloves.[7] | Chemical-resistant apron or coveralls.[7] | Air-purifying respirator with appropriate cartridges for organic vapors.[7] |
| Waste Disposal | Chemical splash goggles.[7] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6][7] | Laboratory coat. | Work in a well-ventilated area or chemical fume hood.[5][7] |
Experimental Protocol: Step-by-Step Handling and Disposal
Adherence to a strict operational protocol is essential for minimizing the risks associated with this compound.
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.[7]
-
Ventilation: Ensure a certified chemical fume hood is operational and ready for use.[6]
-
Emergency Equipment: Locate and confirm the accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[7]
-
Waste Containers: Have designated, clearly labeled, and sealed hazardous waste containers ready for liquid and solid waste.[6]
2. Handling and Use:
-
Don PPE: Put on all required personal protective equipment before handling the chemical.[6]
-
Containment: Work within a secondary containment tray to control potential spills.[7]
-
Dispensing: Use only non-sparking tools for transfers and dispense the smallest quantity necessary for the experiment.[7]
-
Storage: When not in use, keep the container of this compound tightly sealed.[6] Recommended storage conditions are typically at -20°C or -5°C, desiccated, and protected from light.[3][4]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area with an appropriate solvent (e.g., 70% ethanol) after use.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated solid waste.[7]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
4. Disposal Plan:
-
Waste Segregation: Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials, in a designated, labeled, and sealed container.[7]
-
Liquid Waste: Collect liquid waste in a clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol- and dye-containing waste.[6]
-
Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag before being disposed of in a designated solid hazardous waste container.[6]
-
Decontamination of Glassware: Rinse contaminated glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residual this compound. The rinsate should be collected as hazardous liquid waste.
-
Final Disposal: Dispose of all chemical waste through a licensed waste disposal contractor. Do not empty into drains or release into the environment.[7] Some institutional guidelines may permit the disposal of neutralized and highly diluted dye solutions down the drain, but it is imperative to consult and adhere to local and institutional regulations.[8]
Operational Workflow for this compound
Caption: A flowchart illustrating the key stages of safely handling and disposing of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cy3 PEG Thiol, Cy3-PEG-SH [nanocs.net]
- 4. Cy3-PEG-SH, Fluorescent PEG Derivatives - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
